Allitol
説明
This compound has been reported in Tuber indicum, Aspergillus silvaticus, and other organisms with data available.
structure in first source
特性
IUPAC Name |
(2R,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-FBXFSONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197607 | |
| Record name | Allitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Allitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11709 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
488-44-8 | |
| Record name | Allitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3F996O6JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Natural Sources of Allitol in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allitol, a rare six-carbon sugar alcohol, is a polyol with significant potential in the pharmaceutical and food industries. While its chemical synthesis is challenging, certain plants in the genus Itea have been identified as prominent natural sources. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its concentration in various species. It further outlines established methodologies for the extraction, purification, and quantification of this compound from plant materials. Additionally, this document explores the putative biosynthetic pathway of this compound in plants and discusses its potential physiological roles, offering valuable insights for researchers and professionals in drug development and natural product chemistry.
Natural Occurrence and Quantitative Data
This compound is found in limited quantities in nature, with the primary plant sources belonging to the genus Itea. The leaves of these plants, particularly during the summer months when metabolic activity and synthesis in the light are high, serve as a significant reservoir of this rare sugar alcohol.[1][2] Another notable, though non-plant, source is the fungus Tylopilus plumbeoviolaceus.[1][2]
The concentration of this compound has been quantified in the leaves of several Itea species. The following table summarizes the available quantitative data for easy comparison.
| Plant Species | Plant Part | This compound Concentration (mg/g of dry weight) | Reference |
| Itea virginica L. | Leaves | 21.2 | [1][2] |
| Itea oblonga Hand.-Mazz. | Leaves | 20.8 | [1][2] |
| Itea yunnanensis Franch. | Leaves | 17.6 | [1][2] |
Table 1: Quantitative Data of this compound Content in Various Itea Species.
Furthermore, an extract from 1 kg of fresh Itea virginica leaves (containing 700 g of water) was reported to yield 14 g of this compound after purification.[1][2] In the fungal source Tylopilus plumbeoviolaceus, 1.2 g of this compound was isolated from 485 g of fresh fruit bodies.[1][2]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and analysis of this compound from plant sources, primarily based on procedures described for Itea virginica leaves.
Extraction of this compound from Itea virginica Leaves
This protocol describes a hot water extraction method to isolate a crude extract containing this compound and other sugars.
Materials and Equipment:
-
Fresh or dried leaves of Itea virginica
-
Deionized water
-
Homogenizer or blender
-
Heating mantle or water bath
-
Centrifuge and appropriate centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Fresh leaves should be thoroughly washed and blotted dry. Dried leaves can be used directly. Mill the leaf material to a fine powder to increase the surface area for extraction.
-
Hot Water Extraction: Suspend the powdered leaf material in deionized water. A common starting ratio is 1:10 (w/v). Heat the suspension to 80-100°C for 1-2 hours with continuous stirring.
-
Solid-Liquid Separation: After extraction, centrifuge the mixture at approximately 5000 x g for 15-20 minutes to pellet the solid plant debris.
-
Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
-
Concentration: Concentrate the aqueous extract using a rotary evaporator under reduced pressure at a temperature below 60°C to obtain a crude syrup.
Purification of this compound
The crude extract contains a mixture of sugars and other compounds. A multi-step purification process is required to isolate pure this compound.
Materials and Equipment:
-
Crude this compound extract
-
Flocculating agent (e.g., chitosan or polyaluminum chloride)
-
Activated charcoal
-
Cation and anion exchange chromatography resins
-
Chromatography columns
-
Ethanol (95-100%)
-
Crystallization vessel
-
Vacuum filtration apparatus
Procedure:
-
Flocculation: Dissolve the crude extract in water. Add a flocculating agent to precipitate impurities. Allow the precipitate to settle and then remove it by centrifugation or filtration.
-
Decolorization: Treat the clarified extract with activated charcoal to remove pigments. Stir the mixture for 1-2 hours and then remove the charcoal by filtration.
-
Ion Exchange Chromatography:
-
Pass the decolorized extract through a strong acid cation exchange column to remove cations.
-
Subsequently, pass the eluate through a strong base anion exchange column to remove anions.
-
Wash the columns with deionized water and collect the neutral fraction containing this compound.
-
-
Ethanol Crystallization:
-
Concentrate the purified this compound fraction to a thick syrup.
-
Add absolute or 95% ethanol to the syrup with stirring. This compound is less soluble in ethanol, which will induce crystallization.
-
Allow the solution to stand at a low temperature (e.g., 4°C) to promote complete crystallization.
-
-
Isolation of Crystals: Collect the this compound crystals by vacuum filtration and wash them with cold ethanol. Dry the crystals under vacuum.
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound. Identification can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
2.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: A carbohydrate analysis column (e.g., an amino- or lead-based column).
-
Mobile Phase: Acetonitrile/water gradient or an isocratic aqueous mobile phase, depending on the column.
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Quantification: Prepare a standard curve using pure this compound standards of known concentrations. Calculate the concentration in the sample by comparing its peak area to the standard curve.
2.3.2. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The identity of the purified compound as this compound can be definitively confirmed by 13C NMR spectroscopy.
-
Solvent: Deuterated water (D₂O).
-
Procedure: Dissolve a small amount of the purified crystals in D₂O. Acquire the 13C NMR spectrum on a suitable NMR spectrometer.
-
Confirmation: Compare the obtained chemical shifts with those reported in the literature for this compound.
Biosynthesis and Physiological Role
Putative Biosynthetic Pathway of this compound in Plants
The precise biosynthetic pathway of this compound in Itea plants has not been fully elucidated. However, based on studies of polyol metabolism in other plants and microorganisms, a plausible pathway can be proposed. This compound is likely synthesized from intermediates of the glycolytic and pentose phosphate pathways. Studies involving the administration of 14C-labeled D-glucose, D-fructose, and this compound to Itea plants have shown that these compounds are actively metabolized, indicating their interconnection.[1]
A probable pathway involves the reduction of a ketose precursor, D-psicose (also known as D-allulose), which is often found alongside this compound in Itea leaves.[3] D-psicose itself can be formed from the epimerization of D-fructose. The key enzymatic step in this compound formation would be the reduction of D-psicose, catalyzed by a reductase enzyme.
Experimental Workflow for Extraction and Purification
The following diagram illustrates the logical flow of the experimental procedures for isolating this compound from plant material.
Physiological Role of this compound in Plants
The specific physiological functions of this compound in plants are not yet fully understood. However, as a polyol, it is likely involved in several key processes that contribute to plant survival and adaptation, particularly in response to environmental stress.
-
Osmotic Adjustment: Polyols act as compatible solutes, accumulating in the cytoplasm to lower the osmotic potential of the cell.[4][5] This helps maintain cell turgor and the driving gradient for water uptake under conditions of drought or high salinity.
-
Stress Tolerance: The accumulation of polyols has been linked to enhanced tolerance to various abiotic stresses.[6][7] They can protect cellular structures and enzymes from the damaging effects of dehydration and high ion concentrations.
-
Reactive Oxygen Species (ROS) Scavenging: Some polyols have been shown to have antioxidant properties, helping to scavenge reactive oxygen species that are produced during stress conditions and can cause cellular damage.[8]
-
Carbon Storage and Transport: In some plants, polyols serve as a form of stored carbon and energy that can be mobilized when needed.
The high concentration of this compound in Itea leaves, especially during periods of high photosynthetic activity, suggests it may play a significant role as a primary photosynthate or a temporary storage carbohydrate. Further research is needed to elucidate the precise functions of this compound in the physiology of Itea and other plants.
Conclusion
This compound, a rare sugar alcohol, is naturally present in significant quantities in the leaves of Itea species, making them a viable natural source for this high-value compound. The methodologies for its extraction, purification, and analysis are well-established, providing a clear path for its isolation for research and development purposes. While its exact biosynthetic pathway and physiological roles in plants are still under investigation, it is evident that this compound, like other polyols, likely plays a crucial role in stress tolerance and carbon metabolism. This technical guide provides a solid foundation for researchers and professionals seeking to explore the potential of this compound in various applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation and Purification of Allulose/Allitol from Itea virginica Leaves [spkx.net.cn]
- 4. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. Sugar alcohols in plants: implications for enhancing tree seedlings drought tolerance and production strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Mannitol Concentrations in Arabidopsis thaliana Expressing Ectocarpus Genes Improve Salt Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Crossroads of Allitol: A Technical Guide for Researchers
Abstract
Allitol, a rare six-carbon sugar alcohol, is progressively gaining attention within the scientific community for its unique physiological effects and its pivotal role in biotechnological synthesis pathways. As a reduction product of the rare sugar D-psicose (D-allulose), this compound is situated at an interesting metabolic junction, linking it to the metabolism of more common sugars like D-fructose. This technical guide provides an in-depth exploration of this compound's known roles in metabolic pathways, focusing on its enzymatic conversions, its effects on mammalian physiology, and the experimental methodologies employed in its study. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic and biotechnological potential of rare sugars.
Introduction
This compound is a naturally occurring polyol found in small quantities in plants such as those from the Itea genus.[1][2] While not a common dietary carbohydrate, its potential as a low-calorie sweetener and its observed physiological activities, including anti-obesity and laxative effects, have spurred research into its metabolic fate and applications.[1][2][3] This guide will detail the known metabolic pathways involving this compound, primarily focusing on its production via enzymatic and microbial synthesis and its metabolic effects when introduced into biological systems.
This compound in Metabolic Pathways
This compound's primary known metabolic role is as an intermediate in the bioconversion of other sugars. It is not a major component of endogenous mammalian metabolic pathways but is a key player in several biotechnological processes.
The D-Psicose Reduction Pathway
The most direct metabolic pathway involving this compound is its formation from D-psicose (also known as D-allulose) through a reduction reaction. This conversion is typically catalyzed by dehydrogenases.
-
Reaction: D-Psicose + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺
-
Enzymes: This reaction is facilitated by various enzymes, including ribitol dehydrogenase (RDH).[1][4]
Conversion to D-Psicose
Conversely, this compound can be oxidized to form D-psicose. This biotransformation is significant as D-psicose is a low-calorie sugar with various health benefits.[5][6]
-
Reaction: this compound + NAD(P)⁺ ⇌ D-Psicose + NAD(P)H + H⁺
-
Enzymes: A notable enzyme catalyzing this reaction is an NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii.[7][8] This enzyme has been shown to be effective in converting this compound to D-psicose.[7][8]
Multi-Enzyme Synthesis from D-Fructose
This compound can be synthesized from the common sugar D-fructose through a multi-enzyme cascade. This pathway highlights the potential for large-scale biotechnological production of this compound.
-
Pathway: D-Fructose is first epimerized to D-psicose, which is then reduced to this compound.
-
Enzymes:
-
D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase): Catalyzes the conversion of D-fructose to D-psicose.[2][4]
-
Ribitol Dehydrogenase (RDH): Catalyzes the reduction of D-psicose to this compound.[4]
-
Formate Dehydrogenase (FDH): Often included for cofactor regeneration (NADH from NAD⁺).[2][4]
-
The following diagram illustrates the enzymatic synthesis of this compound from D-fructose.
Caption: Enzymatic conversion of D-fructose to this compound.
Role in Gut Microbiota Metabolism
Recent studies suggest that dietary this compound can influence the composition and metabolic output of the gut microbiota.[1][9]
-
Short-Chain Fatty Acid (SCFA) Production: Dietary this compound has been shown to significantly increase the production of SCFAs, particularly butyric acid, in the cecum of rats.[1][9]
-
Anti-Obesity Effects: The anti-obesity effects of this compound may be linked to the increased production of these SCFAs by the gut microbiota.[9]
The following diagram depicts the proposed logical relationship between dietary this compound and its anti-obesity effect via gut microbiota.
Caption: this compound's influence on gut microbiota and obesity.
Quantitative Data on this compound Metabolism
The following tables summarize the available quantitative data from studies on this compound production and conversion.
Table 1: Microbial and Enzymatic Production of this compound
| Substrate | Biocatalyst/Enzyme System | Conversion Rate/Yield | Reference |
|---|---|---|---|
| D-Psicose | Enterobacter strain 221e | 97% transformation | [2] |
| D-Psicose | Klebsiella oxytoca G4A4 | 87% conversion | [2] |
| D-Fructose | Recombinant E. coli (expressing DPE, FDH, RDH) | Not specified |[2] |
Table 2: Enzymatic Conversion of this compound to D-Allulose
| Substrate Concentration | Biocatalyst | D-Allulose Yield | Reference |
|---|---|---|---|
| 50 mM this compound | ADH from G. frateurii NBRC 3264 | 97% | [7] |
| 150 mM this compound | ADH from G. frateurii NBRC 3264 | 56% | [7] |
| 250 mM this compound | ADH from G. frateurii NBRC 3264 | 38% |[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound metabolism.
Protocol for this compound Production using Klebsiella oxytoca G4A4 Resting Cells
This protocol is based on the methodology described for the production of this compound from D-psicose.[2]
-
Bacterial Strain and Culture Conditions:
-
Strain: Klebsiella oxytoca G4A4.
-
Medium: Nutrient broth supplemented with 0.1% ribitol to induce the necessary enzymes.
-
Incubation: Grow cultures at 37°C with shaking until the desired cell density is reached.
-
-
Resting Cell Reaction:
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Resuspend the cell pellet in the reaction buffer to a final absorbance of 40 at 600 nm.
-
Add D-psicose to a final concentration of 0.25%.
-
Incubate the reaction mixture at 37°C and pH 8.0 for 36 hours.
-
-
Analysis:
-
Monitor the conversion of D-psicose to this compound using High-Performance Liquid Chromatography (HPLC).
-
The workflow for this experimental protocol is visualized below.
Caption: Protocol for this compound production using resting cells.
Protocol for Enzymatic Conversion of this compound to D-Allulose
This protocol is based on the methodology for the conversion of this compound using a purified alcohol dehydrogenase.[7][8]
-
Enzyme Expression and Purification:
-
Clone the NAD(P)-dependent alcohol dehydrogenase (ADH) gene from Gluconobacter frateurii NBRC 3264 into an expression vector (e.g., pET vector).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and grow cultures at an appropriate temperature.
-
Purify the expressed ADH using affinity chromatography (e.g., Ni-NTA).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing purified ADH, this compound (50-250 mM), NAD(P)⁺, and a suitable buffer (pH 7.0).
-
Add Co²⁺ (1 mM) to enhance enzyme activity.
-
Incubate the reaction at 50°C for 4 hours.
-
-
Product Analysis:
-
Terminate the reaction and analyze the production of D-allulose using HPLC and mass spectrometry.
-
Conclusion
This compound holds a unique position in the landscape of carbohydrate metabolism. While not a central player in endogenous mammalian pathways, its role as a precursor and product of the rare sugar D-psicose makes it highly relevant for biotechnological applications. Furthermore, emerging evidence of its influence on gut microbiota and associated anti-obesity effects opens new avenues for research into its potential as a functional food ingredient and therapeutic agent. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further explore the metabolic roles and applications of this compound. Further studies are warranted to fully elucidate the molecular mechanisms underlying its physiological effects and to optimize its production for commercial use.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Dietary this compound on Body Fat Accumulation in Rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 6. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 8. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Dietary this compound and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological data and safety profile of Allitol
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Allitol, a naturally occurring six-carbon sugar alcohol (hexitol), is under investigation as a potential low-calorie sweetener and functional food ingredient. This document provides a comprehensive overview of the current toxicological data and safety profile of this compound, intended for researchers, scientists, and drug development professionals. The available data, primarily from recent studies, indicate a favorable safety profile. This compound has been shown to be non-genotoxic in bacterial and mammalian cell assays. Acute and sub-chronic oral toxicity studies in rodents establish a high No-Observed-Adverse-Effect Level (NOAEL). The primary acute effect observed in humans at high doses is a laxative effect, a characteristic common to most polyols due to their poor absorption. While specific long-term toxicity data such as carcinogenicity and reproductive toxicity for this compound are not yet available, data from structurally related polyols supplement the safety assessment, suggesting a low potential for such effects. This guide synthesizes the available quantitative data, details the methodologies of key toxicological studies, and presents logical workflows and metabolic pathways to provide a thorough understanding of this compound's safety.
Toxicological Profile
The toxicological evaluation of this compound has focused on its potential for genotoxicity and systemic toxicity following oral administration.
Acute Oral Toxicity
Acute toxicity studies are designed to assess the adverse effects occurring shortly after a single oral dose of a substance. In a study on rats, this compound demonstrated a very low order of acute toxicity, with no significant adverse effects, mortality, or treatment-related abnormalities observed at a dose of 1500 mg/kg of body weight[1][2].
It is important to note a discrepancy in publicly available data. Some databases record an intravenous LD50 (the dose lethal to 50% of a test population) for this compound in rats as 20.6 mg/kg[3][4]. This value is exceptionally low for a sugar alcohol and is inconsistent with the high safety margin observed in oral studies. Given that the intended use of this compound is as a food ingredient, the oral route of administration is the most relevant for safety assessment. The lack of toxicity at high oral doses suggests the intravenous value may be erroneous or reflect a different toxicological mechanism not relevant to dietary exposure.
In a human study, the primary acute effect of this compound was determined to be osmotic diarrhea, a common effect for poorly absorbed sugar alcohols. The maximum non-effective dose for diarrhea was established at 0.2 g/kg of body weight for both men and women[1][2].
Sub-chronic Oral Toxicity
A 90-day sub-chronic oral toxicity study was conducted in rats to evaluate the effects of repeated exposure. In this study, this compound was administered at a dose of 1500 mg/kg of body weight per day. The results showed no significant effects on general condition, body weight, food consumption, urinalysis, hematology, or clinical biochemistry[1][2]. Furthermore, no abnormalities were found during necropsy or histopathological examination of organs[1][2]. Based on this study, the No-Observed-Adverse-Effect Level (NOAEL) for this compound in rats was determined to be 1500 mg/kg body weight/day[1][2].
Genotoxicity and Mutagenicity
A battery of tests was conducted to assess the potential of this compound to cause genetic mutations or chromosomal damage.
-
Bacterial Reverse Mutation Assay (Ames Test): this compound was found to be non-mutagenic in the Ames test, which used Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA, both with and without metabolic activation[1][2].
-
In Vitro Chromosomal Aberration Test: this compound did not induce any significant structural or numerical chromosomal aberrations in cultured Chinese hamster lung (CHL) cells[1][2].
These results indicate that this compound does not have genotoxic potential under the tested conditions[1][2].
Carcinogenicity, Reproductive, and Developmental Toxicity
As of this review, no specific long-term carcinogenicity, reproductive, or developmental toxicity studies have been published for this compound. However, extensive testing on other commercially used polyols, such as sorbitol, mannitol, and erythritol, has generally shown no evidence of carcinogenic, teratogenic, or adverse reproductive effects[5][6][7]. While direct extrapolation is not possible, these data for structurally similar compounds provide some reassurance regarding the likely safety profile of this compound in these endpoints.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific ADME studies for this compound are limited. However, the toxicokinetics of polyols as a class are well-characterized.
-
Absorption: Polyols are generally poorly and slowly absorbed from the small intestine via passive diffusion[8][9]. Their incomplete absorption is the primary reason for their reduced caloric value and their potential to cause gastrointestinal effects at high doses[8][9].
-
Distribution, Metabolism, and Excretion: The small fraction of this compound that is absorbed is expected to be metabolized in the liver. Hexitols like sorbitol can be oxidized to fructose[10]. Any unabsorbed this compound passes to the large intestine, where it is fermented by gut microbiota[8]. This fermentation can lead to the production of gas (flatus) and create an osmotic load, drawing water into the colon and leading to a laxative effect if consumed in large quantities[9][11].
Data Presentation
Table 1: Summary of Acute and Sub-chronic Oral Toxicity of this compound
| Study Type | Species | Route | Dose/Concentration | Observation Period | Key Findings | Reference |
| Acute Oral Toxicity | Rat | Oral gavage | 1500 mg/kg | 14 days | No significant effects on general condition, no mortality or abnormalities at necropsy. | [1][2] |
| Sub-chronic Toxicity | Rat | Oral gavage | 1500 mg/kg/day | 90 days | No adverse effects observed in clinical signs, body weight, hematology, biochemistry, or histopathology. NOAEL established. | [1][2] |
| Acute Diarrheal Dose | Human | Oral | N/A | N/A | Maximum non-effective dose for diarrhea was 0.2 g/kg body weight. | [1][2] |
Table 2: Summary of Genotoxicity Studies for this compound
| Assay Type | Test System | Metabolic Activation | Test Concentrations | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA) | With and Without S9 Mix | Not specified | Non-mutagenic | [1][2] |
| In Vitro Chromosomal Aberration | Chinese Hamster Lung (CHL) cells | With and Without S9 Mix | Not specified | Non-clastogenic | [1][2] |
Experimental Protocols
The methodologies for the key toxicological studies on this compound followed internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[12]
Acute Oral Toxicity (Based on OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals per step to classify a substance based on its acute oral toxicity[13][14][15].
-
Principle: The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg) and the outcome of testing at one dose determines the next step. The goal is to identify a dose range that causes mortality or evident toxicity.
-
Animals: Healthy, young adult rodents (typically female rats, as they are often slightly more sensitive) are used[13].
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by oral gavage.
-
A starting dose (e.g., 300 mg/kg) is selected based on available information. A group of three animals is dosed.
-
If no mortality occurs, a higher dose is given to another group of three animals. If mortality is observed, a lower dose is tested.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic, and CNS effects), and body weight changes for at least 14 days.
-
At the end of the study, all surviving animals are subjected to gross necropsy.
-
Repeated Dose 90-Day Oral Toxicity Study (Based on OECD Guideline 408)
This study provides information on potential health hazards from repeated exposure over a prolonged period[2][3][16].
-
Principle: The test substance is administered orally to several groups of experimental animals daily at graduated dose levels for 90 days.
-
Animals: The preferred species is the rat. At least 10 males and 10 females are used per group[3].
-
Procedure:
-
At least three dose groups and a control group are used. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not induce any evidence of toxicity.
-
The substance is administered daily by gavage, in the diet, or in drinking water.
-
Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: At the end of the 90-day period, blood samples are collected for hematology and clinical biochemistry analysis. Urinalysis is also performed.
-
Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and preserved for histopathological examination.
-
Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)
This test uses amino acid-requiring strains of bacteria to detect gene mutations (point mutations)[12][17][18][19].
-
Principle: The test detects mutations that revert a previous mutation, restoring the functional capability of the bacteria to synthesize an essential amino acid (e.g., histidine for Salmonella). Revertant bacteria grow on a minimal medium devoid of that amino acid[12][20].
-
Test Strains: A set of tester strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA, which can detect different types of mutations (frameshift vs. base-pair substitution).
-
Procedure:
-
The test is performed with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism.
-
In the plate incorporation method, the tester strain, test substance at several concentrations, and S9 mix (if required) are combined in a soft agar and poured onto a minimal agar plate.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
-
In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells[1][21][22][23][24].
-
Principle: Cultured mammalian cells are exposed to the test substance and then arrested in metaphase. Chromosomes are then examined microscopically for abnormalities.
-
Cell Lines: Established cell lines (e.g., Chinese Hamster Ovary - CHO, or Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[21].
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., ~1.5 normal cell cycles) without S9.
-
Following treatment, cells are washed and incubated in fresh medium.
-
A metaphase-arresting agent (e.g., colcemid) is added to the cultures.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for structural aberrations (e.g., breaks, gaps, deletions, exchanges).
-
The frequency of aberrant cells is compared between treated and control cultures.
-
Visualizations: Pathways and Workflows
General Toxicological Assessment Workflow
Caption: A typical workflow for the toxicological assessment of a new food ingredient.
Postulated Metabolic Pathway and GI Effects of this compound
Caption: Postulated metabolic fate and gastrointestinal effects of this compound.
Mechanism of Genotoxicity Testing
Caption: Simplified logic of the two primary in vitro genotoxicity assays.
References
- 1. Genotoxicity (OECD 473) | YÜEF-İKTAL [yuef-iktal.yeditepe.edu.tr]
- 2. ask-force.org [ask-force.org]
- 3. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 4. This compound | C6H14O6 | CID 120700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Embryotoxicity and teratogenicity study with erythritol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A two-generation reproductive and developmental toxicity study of sucrose polyester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. A Systematic Review of the Effects of Polyols on Gastrointestinal Health and Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fodmapfriendly.com [fodmapfriendly.com]
- 10. youtube.com [youtube.com]
- 11. ijaar.org [ijaar.org]
- 12. nib.si [nib.si]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. biosafe.fi [biosafe.fi]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. The bacterial reverse mutation test | RE-Place [re-place.be]
- 21. nucro-technics.com [nucro-technics.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. criver.com [criver.com]
Allitol: A Comprehensive Technical Guide on a Promising Rare Sugar Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allitol, a six-carbon rare sugar alcohol, is emerging as a compound of significant interest in the pharmaceutical and food industries. As an achiral polyol, it possesses unique physicochemical properties and biological activities that distinguish it from more common sugar alcohols. This technical guide provides an in-depth overview of this compound, encompassing its core properties, synthesis methodologies, and potential therapeutic applications. Detailed experimental protocols for its production and analysis are presented, alongside visualizations of key enzymatic pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents and functional food ingredients.
Introduction
Rare sugars and their alcohol derivatives represent a frontier in carbohydrate chemistry and biotechnology, offering a diverse array of functionalities with potential health benefits.[1] this compound, a stereoisomer of other common hexitols like sorbitol and mannitol, is found in small quantities in nature, notably in plants of the Itea genus.[1] Its unique symmetrical structure and resulting properties have garnered attention for its potential as a low-calorie sweetener, an anti-crystallisation agent, and a precursor for the synthesis of other rare sugars.[1][2] Furthermore, preliminary studies have indicated potential physiological effects, including anti-obesity and laxative properties, suggesting its utility in drug development.[2][3] This guide delves into the technical details of this compound, providing a foundation for further research and application.
Physicochemical and Toxicological Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its application in various fields. The following table summarizes key quantitative data regarding its physicochemical characteristics and toxicological profile.
| Property | Value | Reference |
| Molecular Formula | C6H14O6 | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Melting Point | 149–150 °C | [2] |
| Solubility | Highly soluble in water | [1] |
| Appearance | Crystalline, colourless solid | [1] |
| Storage Temperature | 2–8 °C | [1] |
| LD50 (rat) | 20.6 mg/kg | [1] |
| Diarrhea-inducing dose (mice) | 4.96 g/kg | [1] |
| Acute use level for diarrhea (humans) | 0.2 g/kg body weight | [5] |
| Genotoxicity | No significant genotoxic effect observed in Ames mutagenicity assay and in vitro chromosomal aberration test. | [5] |
Synthesis and Production of this compound
The scarcity of this compound in nature necessitates efficient and scalable synthesis methods for its production. Research has focused on chemical, microbial, and enzymatic routes, with a growing emphasis on biotechnological approaches due to their specificity and milder reaction conditions.
Chemical Synthesis
Chemical synthesis of this compound has been reported, primarily through the reduction of d-allose.[1]
Experimental Protocol: Chemical Synthesis of this compound from D-Allose
-
Materials: D-allose, sodium borohydride, water.
-
Procedure:
-
Dissolve 13 g of D-allose in 85 mL of water.
-
Add 4 g of sodium borohydride to the solution.
-
Allow the reaction to proceed.
-
The reaction yields 11.3 g of this compound.
-
-
Reference: This protocol is based on the description by Ballard & Stacey (1973) as cited in[1].
Microbial Synthesis
Microbial fermentation offers a promising avenue for this compound production, leveraging whole-cell biocatalysts to convert substrates into the desired product.
Experimental Protocol: Microbial Production of this compound from D-Psicose using Klebsiella oxytoca G4A4
-
Microorganism: Klebsiella oxytoca G4A4, isolated from soil.
-
Culture Conditions:
-
Induce cell growth with 0.1% ribitol.
-
Conduct the transformation using a resting cell reaction.
-
-
Reaction Conditions:
-
Substrate: 0.25% D-psicose.
-
Cell Density: Absorbance of 40 at 600 nm.
-
Temperature: 37 °C.
-
pH: 8.0.
-
-
Results: A maximum conversion of 87% to this compound is achieved after 36 hours.
-
Reference: This protocol is based on the work of Han et al. (2014) as described in[1].
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific and controllable method for this compound production, often employing multi-enzyme cascade reactions.
The direct reduction of D-psicose to this compound can be achieved using ribitol dehydrogenase (RDH) with a cofactor regeneration system.
Experimental Protocol: In Vitro Enzymatic Synthesis of this compound from D-Psicose
-
Enzymes: Ribitol dehydrogenase (RDH), Formate dehydrogenase (FDH) for NADH regeneration.
-
Reaction Mixture:
-
Buffer: pH 7.5.
-
Substrate: D-psicose.
-
Cofactor: NAD+.
-
Cosubstrate for regeneration: Formate.
-
-
Reaction Conditions:
-
Temperature: 30 °C.
-
-
Analysis: The production of this compound can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Reference: This protocol is derived from the study by Hassanin et al. (2015) as described in[6].
A multi-enzyme system can be employed to produce this compound directly from the more abundant and less expensive substrate, D-fructose. This process typically involves an epimerase to convert D-fructose to D-psicose, followed by the reduction of D-psicose to this compound.
Experimental Protocol: One-Pot Enzymatic Synthesis of this compound from D-Fructose
-
Enzymes: D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase), Ribitol dehydrogenase (RDH), and Formate dehydrogenase (FDH) for cofactor recycling.
-
Substrate: D-fructose.
-
Cofactor: NAD+.
-
Cosubstrate for Regeneration: Formate.
-
Procedure:
-
Combine the enzymes, D-fructose, NAD+, and formate in a suitable buffer.
-
Incubate at an optimal temperature and pH for the enzyme system.
-
Monitor the reaction progress for the formation of this compound.
-
-
Reference: This generalized protocol is based on the multi-enzyme systems described in[2][7]. An engineered E. coli strain co-expressing D-psicose-3-epimerase, ribitol dehydrogenase, and formate dehydrogenase produced 10.62 g/L of this compound from 100 mM D-fructose.[2]
Signaling Pathways and Biological Activities
While research into the specific molecular mechanisms and signaling pathways affected by this compound is still in its early stages, preliminary studies have highlighted its potential biological activities.
Anti-Obesity Effects
Studies in rats have demonstrated that dietary supplementation with this compound can lead to a significant reduction in total body fat mass, percentage of body fat, and intra-abdominal adipose tissue weight when compared to a sucrose-based diet.[3] The anti-obesity effect of this compound was suggested to be equal to or greater than that of D-allulose.[3] The underlying mechanism is not yet fully elucidated but may involve alterations in lipid metabolism.
Laxative Effects
Similar to other sugar alcohols, this compound can exert a laxative effect. This is attributed to its poor absorption in the small intestine, leading to an osmotic effect that increases water content in the intestinal lumen.[1]
Experimental Workflows and Logical Relationships
The enzymatic production of this compound involves well-defined pathways that can be visualized to understand the flow of substrates and the roles of different enzymes.
Caption: Enzymatic cascade for the production of this compound from D-Fructose.
The above diagram illustrates the multi-enzyme cascade for the synthesis of this compound from D-fructose. D-fructose is first epimerized to D-psicose, which is then reduced to this compound by ribitol dehydrogenase. This reduction requires NADH as a cofactor, which is regenerated from NAD+ by formate dehydrogenase in a coupled reaction that oxidizes formate to carbon dioxide.
Caption: General experimental workflow for the biotechnological production of this compound.
This workflow outlines the general steps involved in the biotechnological production of this compound. It begins with the selection of a substrate and a biocatalyst, followed by the biotransformation in a controlled bioreactor environment. The subsequent downstream processing involves purification and analysis to obtain the final pure product.
Applications and Future Perspectives
This compound holds considerable promise for various applications, particularly in the food and pharmaceutical sectors.
-
Low-Calorie Sweetener: Its sweet taste and expected low caloric value make it a potential sugar substitute in food products.
-
Pharmaceutical Excipient: Its anti-crystallisation properties could be beneficial in formulating liquid drug products.
-
Therapeutic Agent: The observed anti-obesity effects warrant further investigation into its potential as a therapeutic agent for metabolic disorders.[3]
-
Precursor for Rare Sugars: this compound serves as a key intermediate in the "Izumoring" strategy for the production of other rare sugars, such as L-psicose.[1]
Future research should focus on elucidating the detailed molecular mechanisms underlying its biological activities, conducting comprehensive clinical trials to establish its safety and efficacy in humans for various applications, and optimizing production processes to improve yields and reduce costs. The development of robust and economically viable production platforms will be critical for the commercialization of this compound and its derivatives.
Conclusion
This compound stands out as a rare sugar alcohol with a unique combination of properties that make it a compelling candidate for further research and development. Its synthesis through increasingly efficient biotechnological methods, coupled with its potential health benefits, positions it as a valuable molecule for the food and pharmaceutical industries. This technical guide provides a solid foundation of the current knowledge on this compound, aiming to facilitate and inspire future innovations in this exciting field.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Dietary this compound on Body Fat Accumulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H14O6 | CID 120700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Biological Functions of Allitol in Microorganisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a six-carbon sugar alcohol (polyol), is a rare sugar found in small quantities in nature, such as in plants of the Itea genus and some fungi.[1] In the landscape of microbial biotechnology and physiology, this compound holds a significant position not as a primary energy source but as a key intermediate in the biotransformation of sugars.[1][2] Its strategic position in the "Izumoring" strategy—a concept that links the metabolism of D- and L-hexoses—makes it a valuable target for the production of other rare sugars like D-psicose (D-allulose) and L-psicose.[1][2] This technical guide provides an in-depth overview of the known biological functions of this compound in microorganisms, focusing on its metabolic pathways, the enzymology of its conversion, transport mechanisms, and its applications in microbial biotechnology.
This compound Metabolism in Microorganisms
The metabolism of this compound in microorganisms is primarily characterized by its synthesis from and conversion to rare ketose sugars. Microbes do not typically use this compound as a primary carbon source for growth in the way they use glucose. Instead, its metabolism is a feature of specialized enzymatic pathways.
Biosynthesis of this compound
Microorganisms have been engineered to efficiently produce this compound, primarily from D-fructose or its precursor, D-glucose.[3] The most effective biosynthetic route involves a multi-enzyme system expressed in a host like Escherichia coli.[3][4][5]
This pathway consists of two key enzymatic steps:
-
Epimerization of D-fructose: D-psicose-3-epimerase (DPE) catalyzes the conversion of D-fructose to D-psicose.[4]
-
Reduction of D-psicose: A dehydrogenase, such as ribitol dehydrogenase (RDH), reduces D-psicose to this compound. This step is dependent on the cofactor NADH.[4]
To drive the reaction towards this compound production, a cofactor regeneration system is often included, typically using formate dehydrogenase (FDH) to regenerate NADH from NAD+.[3][4][5]
Caption: Biosynthesis of this compound from D-Fructose in Engineered E. coli.
Catabolism (Conversion) of this compound
The primary catabolic function of this compound observed in microorganisms is its oxidation to D-psicose (D-allulose). This biotransformation is of significant commercial interest as D-psicose is an FDA-approved low-calorie sweetener.[2][6] Several bacterial species can perform this conversion, including Gluconobacter frateurii, Enterobacter aerogenes, and Bacillus pallidus.[2][6]
The key reaction is the NAD(P)+-dependent oxidation of this compound, catalyzed by an alcohol dehydrogenase (ADH) or a similar polyol dehydrogenase.[6]
Caption: Conversion of this compound to D-Psicose by Microbial Alcohol Dehydrogenase.
Enzymology of this compound Conversion
The enzymes responsible for this compound metabolism are primarily polyol dehydrogenases belonging to the short-chain dehydrogenase/reductase (SDR) family.
NAD(P)-Dependent Alcohol Dehydrogenase (ADH) from Gluconobacter frateurii
A novel NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii NBRC 3264 has been identified as the first enzyme confirmed to catalyze the conversion of this compound to D-allulose.[2][6][7]
-
Optimal Conditions: The recombinant enzyme, expressed in E. coli, exhibits optimal activity at a pH of 7.0 and a temperature of 50°C.[2][6]
-
Cofactor and Ion Dependence: The enzyme can use either NAD+ or NADP+ as a cofactor. Its activity is significantly enhanced by the presence of Co²⁺ ions.[6] At a concentration of 1 mM Co²⁺, the conversion yield of D-allulose can be increased by 1.6 to 1.7-fold.[6]
-
Kinetics: Kinetic modeling revealed that the conversion process is subject to product inhibition, which can limit the complete consumption of the this compound substrate at higher concentrations.[6]
Ribitol Dehydrogenase (RDH) from Klebsiella pneumoniae
While primarily acting on ribitol, ribitol dehydrogenase (RDH) from organisms like Klebsiella pneumoniae (formerly Klebsiella aerogenes) shows substrate promiscuity.[8][9] Constitutively expressed RDH can oxidize other polyols. For instance, in engineered pathways, it oxidizes xylitol to D-xylulose and reduces D-psicose to this compound.[4][8] This promiscuity is central to the evolution of new metabolic pathways and is exploited in biotechnological applications for rare sugar synthesis.[8][9]
Transport of this compound in Microorganisms
Specific transport proteins for this compound have not been extensively characterized. However, based on the transport of structurally similar polyols and sugars in bacteria, several mechanisms can be inferred.[10][11]
-
Facilitated Diffusion and Active Transport: Microorganisms typically use carrier proteins (permeases) for the uptake of sugars and polyols. These can be part of facilitated diffusion systems or energy-dependent active transport systems like ATP-binding cassette (ABC) transporters.[11]
-
Phosphotransferase System (PTS): In some bacteria, like Klebsiella pneumoniae, the transport and phosphorylation of certain sugars are catalyzed by the phosphoenolpyruvate-dependent phosphotransferase system (PTS).[12] While a specific PTS for this compound is not known, this system is a common mechanism for carbohydrate uptake.
-
Inferred Mechanisms: In Klebsiella pneumoniae, an induced D-arabitol permease system is responsible for the transport of xylitol, a five-carbon polyol.[8] It is plausible that a similar permease could transport the six-carbon this compound. In engineered E. coli used for this compound production, the expression of a glucose/fructose facilitator (GLF) was shown to enhance substrate uptake, highlighting the importance of efficient transporter expression for pathway engineering.[1]
Caption: Potential Mechanisms for this compound Transport Across a Bacterial Membrane.
Other Biological Roles and Applications
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule in either prokaryotic or eukaryotic microorganisms in the way that quorum sensing molecules or hormones do.[13][14][15][16][17] Its primary known biological role in the microbial world is as a metabolic intermediate. Its main application lies in its use as a precursor for the biotechnological production of D-psicose, a valuable low-calorie sweetener.[1][18]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on microbial this compound metabolism.
Table 1: Microbial Production of this compound
| Microorganism | Substrate | Product Titer | Yield/Conversion | Reference |
|---|---|---|---|---|
| Engineered E. coli | D-Fructose | 63.44 g/L | ~63% (from 100 g/L) | [5] |
| Engineered E. coli | D-Glucose | 12.7 g/L | ~25% (from 50 g/L) | [3] |
| Engineered E. coli | Sucrose | 10.11 g/L | 40.4% | [19] |
| Klebsiella oxytoca G4A4 | D-Psicose | - | 87% conversion |[1][18] |
Table 2: Microbial Conversion of this compound to D-Psicose (D-Allulose)
| Microorganism / Enzyme | Substrate Conc. | Additive | Yield/Conversion | Reference |
|---|---|---|---|---|
| ADH from G. frateurii | 50 mM this compound | 1 mM Co²⁺ | 97% | [2][6] |
| ADH from G. frateurii | 150 mM this compound | 1 mM Co²⁺ | 56% | [2][6] |
| ADH from G. frateurii | 250 mM this compound | 1 mM Co²⁺ | 38% | [2][6] |
| Enterobacter aerogenes IK7 | 10% this compound | - | 10% conversion |[1] |
Experimental Protocols
Protocol for Alcohol Dehydrogenase (ADH) Activity Assay
This protocol is adapted from the characterization of ADH from Gluconobacter frateurii for the conversion of this compound to D-allulose.[2][6]
1. Reagents and Materials:
-
Phosphate Buffer: 20 mM Na₂HPO₄-NaH₂PO₄ buffer, pH 7.0.
-
Cofactor Solution: 2 mM NAD⁺ in phosphate buffer.
-
Substrate Solution: 50 mM this compound in phosphate buffer.
-
Enzyme Solution: Purified or crude ADH diluted in phosphate buffer.
-
Reaction Tubes: 1.5 mL microcentrifuge tubes.
-
Incubator/Shaker: Capable of maintaining 50°C and 200 rpm.
-
HPLC System: With a suitable column for sugar analysis (e.g., Carbomix Pb-NP).
2. Assay Procedure:
-
Prepare a 1 mL reaction mixture in a microcentrifuge tube consisting of:
-
Components are added to the specified final concentrations (e.g., 20 mM buffer, 2 mM NAD⁺, 50 mM this compound).
-
-
Pre-warm all solutions to 50°C.
-
Initiate the reaction by adding the enzyme solution to the mixture.
-
Incubate the reaction at 50°C in a shaker at 200 rpm for 30 minutes.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent (e.g., acid).
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant for this compound and D-allulose concentrations using HPLC.
3. Definition of Enzyme Activity:
-
One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of D-allulose from this compound per minute under the specified assay conditions.[2][6]
Caption: Experimental Workflow for the this compound Dehydrogenase (ADH) Activity Assay.
Protocol for GC-MS Analysis of Alditols and Ketoses
This protocol provides a general framework for the derivatization and analysis of sugar alcohols (alditols) like this compound and their corresponding ketose products (e.g., D-psicose) by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22][23][24] Derivatization is necessary to make these non-volatile sugars amenable to GC analysis.
1. Reagents and Materials:
-
Derivatization Agents:
-
Internal Standard (e.g., sorbitol, if not an analyte).
-
Solvents: Pyridine, Ethanol, Chloroform.
-
GC-MS System: Equipped with a suitable capillary column (e.g., DB-5ms).
2. Derivatization Procedure (Acetylation Example):
-
Lyophilize or evaporate the aqueous sample to complete dryness in a GC vial.
-
Add an internal standard.
-
Add 100 µL of Me₂SO/1-MeIm (e.g., 9:1 v/v) to dissolve the sample.
-
Add 100 µL of acetic anhydride.
-
Vortex the mixture and incubate at 60-70°C for 30 minutes.
-
Cool the reaction to room temperature.
-
Add deionized water to quench the excess acetic anhydride.
-
Add chloroform to extract the acetylated derivatives. Vortex and centrifuge to separate the phases.
-
Transfer the lower organic phase (chloroform) to a new GC vial for analysis.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Typical):
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 5-10°C/min, hold for 5-10 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.
-
Mass Range: 50-600 m/z.
-
4. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify compounds by integrating the peak areas relative to the internal standard and using a calibration curve.
Conclusion
The biological role of this compound in microorganisms is primarily that of a metabolic intermediate within specialized enzymatic pathways, rather than a primary substrate for growth or a signaling molecule. Its significance for researchers and industry professionals stems from its central position in the "Izumoring" strategy, which enables the biotechnological production of valuable rare sugars. The development of engineered microbial strains co-expressing multiple enzymes has led to efficient, high-titer production of this compound from inexpensive feedstocks.[3][5][25] Furthermore, the discovery and characterization of novel dehydrogenases capable of converting this compound provide powerful tools for the synthesis of D-psicose.[6][7] Future research may focus on the discovery of specific this compound transporters to further optimize microbial production strains and on exploring the broader substrate specificity of polyol-metabolizing enzymes for novel biotransformations.
References
- 1. researchgate.net [researchgate.net]
- 2. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization for this compound production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient this compound Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 7. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Directed evolution of a second xylitol catabolic pathway in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis and catabolism of 6-deoxy L-talitol by Klebsiella aerogenes mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transport proteins in bacteria: common themes in their design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Selective Nutrient Transport in Bacteria: Multicomponent Transporter Systems Reign Supreme [frontiersin.org]
- 12. L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular signaling in proto-eukaryotes evolves to alleviate regulatory conflicts of endosymbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologydiscussion.com [biologydiscussion.com]
- 15. Inter-kingdom signaling: chemical language between bacteria and host - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound: production, properties and applications | Semantic Scholar [semanticscholar.org]
- 19. De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of aldoses and ketoses by GC-MS using differential derivatisation [agris.fao.org]
- 23. Determination of aldoses and ketoses by GC-MS using differential derivatisation. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Izumoring Strategy: The Central Role of Allitol in Rare Sugar Bioproduction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Izumoring strategy, a groundbreaking concept in the bioproduction of rare sugars. The focus of this document is the pivotal role of allitol, a rare sugar alcohol, as a key intermediate in these complex biochemical pathways. This guide will delve into the enzymatic conversions, present quantitative data from key studies, and provide detailed experimental protocols and pathway visualizations to facilitate a deeper understanding and application of this strategy in research and drug development.
The "Izumoring" is a strategic map that illustrates the enzymatic pathways for converting abundant monosaccharides, such as D-glucose and D-fructose, into a wide array of rare sugars.[1][2] This strategy is built upon a foundation of three key enzymatic reactions: isomerization, epimerization, and oxidation-reduction.[2][3] At the heart of this intricate network lies this compound, an optically inactive hexitol that serves as a critical bridge between the D- and L-configurations of various hexoses.[4][3][5] The strategic importance of this compound is underscored by its position in the Izumoring, enabling the synthesis of valuable L-sugars from readily available D-sugars.[5]
Core Enzymatic Reactions
The Izumoring strategy relies on the coordinated action of several key enzymes to achieve the desired sugar conversions. The primary classes of enzymes involved are:
-
D-tagatose 3-epimerase: This enzyme is crucial for the epimerization of ketoses at the C-3 position, enabling the interconversion of different ketohexoses.[1]
-
Polyol Dehydrogenases: These enzymes catalyze the reversible oxidation-reduction reactions between ketohexoses and their corresponding hexitols, such as the conversion of D-psicose to this compound.[4][2]
-
Aldose Isomerases: These enzymes facilitate the isomerization between aldoses and ketoses.[2]
The interplay of these enzymes allows for a systematic and controlled production of a wide range of rare sugars, many of which have significant potential in the food and pharmaceutical industries.[3]
Quantitative Data on this compound Bioproduction
The efficient production of this compound is a cornerstone of the Izumoring strategy. Researchers have developed several methods for its synthesis, primarily from D-fructose and D-psicose. The following tables summarize key quantitative data from various studies on this compound bioproduction.
Table 1: this compound Production from D-Psicose
| Microorganism/Enzyme | Substrate | Concentration | Conversion Yield (%) | Reaction Time (h) | Reference |
| Enterobacter strain 221e | D-psicose | 0.5% | 97 | 24 | [6] |
| Klebsiella oxytoca G4A4 | D-psicose | 0.25% | 87 | 36 | [6] |
| Ribitol Dehydrogenase (RDH) | D-psicose | 90 g/L | - | 1 | [7] |
Table 2: this compound Production from D-Fructose
| Biocatalyst | Substrate | Concentration | Product Concentration (g/L) | Reaction Time (h) | Reference |
| Recombinant E. coli (DPE, RDH, FDH) | D-fructose | 100 g/L | 63.44 | 3 | [7] |
| Recombinant E. coli (DPE, RDH, FDH) | D-fructose | 25 g/L | 12.0 | - | [7] |
Table 3: Kinetic Parameters of Ribitol Dehydrogenase (RDH) with Ribitol
| Source of RDH | Km for Ribitol (mM) | Km for NAD+ (mM) | Reference |
| Klebsiella aerogenes | 8 | 0.1 | [6] |
| Rhodobacter sphaeroides | 6.3 | 0.08 | [6] |
| Enterobacter agglomerans | 32.2 | 2.36 | [6] |
| Gluconobacter oxydans | 1.2 | 0.08 | [6] |
| Zymomonas mobilis | 11.8 | 0.18 | [6] |
| Pseudomonas alcalifaciens | 13.9 | 0.042 | [6] |
Experimental Protocols
1. Production of this compound from D-Fructose using Recombinant E. coli
This protocol is based on the whole-cell biotransformation method described by Zhu et al. (2015).[6]
-
Microorganism: Recombinant Escherichia coli co-expressing D-psicose 3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH).
-
Culture Medium: Optimized medium for the cultivation of the recombinant E. coli cells.
-
Induction: Induction of recombinant gene expression under optimized conditions.
-
Biotransformation:
-
Harvest the cultured cells.
-
Prepare a reaction mixture containing D-fructose as the substrate.
-
Add the recombinant E. coli cells to the reaction mixture.
-
Incubate under optimized conditions of temperature and pH.
-
Monitor the production of this compound using High-Performance Liquid Chromatography (HPLC).
-
-
Purification: The produced this compound can be purified from the reaction mixture using cooling recrystallization to obtain high-purity crystals.[7]
2. Conversion of this compound to D-Allulose (D-Psicose)
This protocol is based on the enzymatic conversion using alcohol dehydrogenase (ADH) as described by Wen et al. (2022).[8]
-
Enzyme: NAD(P)-dependent alcohol dehydrogenase (ADH) from Gluconobacter frateurii NBRC 3264.
-
Reaction Buffer: A suitable buffer with an optimal pH of 7.0.
-
Reaction Mixture:
-
Prepare a solution of this compound in the reaction buffer.
-
Add the purified ADH enzyme.
-
Include Co2+ ions (1 mM) as an activator to enhance enzyme activity.
-
Add the necessary cofactor (NAD+ or NADP+).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature of 50°C.
-
Analysis: Monitor the formation of D-allulose over time using HPLC. The product can be further confirmed by mass spectrometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biochemical pathways and experimental workflows involved in the Izumoring strategy with a focus on this compound.
Caption: Enzymatic pathway for the production of this compound from D-Fructose.
Caption: Experimental workflow for this compound production using whole-cell biocatalysis.
References
- 1. Systematization of rare sugar production: Invention and evolution of the production strategy map known as the âIzumoringâ [glycoforum.gr.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Allitol: A Versatile Chiral Intermediate for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare six-carbon sugar alcohol, is emerging as a significant chiral building block in the pharmaceutical industry. Its unique stereochemical configuration and availability through biotechnological routes make it an attractive starting material for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of this compound's properties, synthesis, and its burgeoning potential as a key intermediate in the development of novel therapeutics, particularly in the realm of glycosidase inhibitors.
Physicochemical Properties of this compound
This compound is an achiral meso compound, meaning it is superimposable on its mirror image despite having chiral centers. This property simplifies certain aspects of stereocontrolled synthesis.
| Property | Value | Reference |
| Molecular Formula | C6H14O6 | |
| Molar Mass | 182.17 g/mol | |
| Melting Point | 150-152 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water |
Biotechnological Production of this compound
While this compound is found in nature in plants like Itea virginica, its extraction is not commercially viable.[1] Fortunately, efficient biotechnological methods have been developed for its production, primarily from readily available sugars like fructose.
One prominent method involves a multi-enzyme system. For instance, D-fructose can be converted to D-psicose by D-tagatose 3-epimerase, which is then reduced to this compound by a ribitol dehydrogenase. To ensure a continuous reaction, a cofactor regeneration system using formate dehydrogenase is often employed.[2] This enzymatic cascade allows for high-yield production of this compound under mild conditions. A production yield of 63.44 g/L of this compound from 100 g/L of D-fructose has been reported, with the final product reaching a purity of 99.9% after recrystallization.
This compound as a Pharmaceutical Intermediate: Synthesis of Iminosugars
A primary application of this compound as a pharmaceutical intermediate is in the synthesis of iminosugars (also known as azasugars). These compounds are structural mimics of monosaccharides where the endocyclic oxygen is replaced by a nitrogen atom. This substitution often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in various physiological and pathological processes.
1,4-Dideoxy-1,4-imino-D-allitol and its L-enantiomer
1,4-Dideoxy-1,4-imino-D-allitol and its L-enantiomer are prominent examples of pharmaceutically relevant iminosugars synthesized from this compound precursors. These compounds have shown significant potential as glycosidase inhibitors, with possible applications in the treatment of diabetes, viral infections, and cancer.[3]
The synthesis of these imino-allitol derivatives often starts from readily available chiral precursors that can be chemically converted to intermediates with the this compound configuration.
Experimental Protocols
While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature provides valuable insights into the laboratory-scale synthesis of these compounds. The following are generalized experimental methodologies derived from published research.
Synthesis of 1,4-Dideoxy-1,4-imino-D-allitol from a D-gulonolactone precursor:
This synthetic route involves the conversion of a protected D-gulonolactone into a nitrile, followed by reductive cyclization to form the pyrrolidine ring of the iminosugar with the desired D-allitol stereochemistry.
-
Step 1: Protection and Reduction: D-gulonolactone is first protected, for example, as a di-O-isopropylidene derivative. This protected lactone is then reduced to the corresponding lactol.
-
Step 2: Oximation and Nitrile Formation: The lactol is treated with hydroxylamine to form an oxime. Subsequent treatment with a dehydrating agent, such as methanesulfonyl chloride in pyridine, leads to the formation of the corresponding nitrile.
-
Step 3: Reductive Cyclization: The nitrile is then subjected to reductive cyclization using a reducing agent like lithium aluminum hydride. This step forms the 1,4-imino bridge.
-
Step 4: Deprotection: Finally, the protecting groups are removed under acidic conditions to yield 1,4-dideoxy-1,4-imino-D-allitol hydrochloride.
Synthesis of 1,4-Dideoxy-1,4-imino-L-allitol from L-ascorbic acid:
A stereoselective synthesis of the L-enantiomer can be achieved starting from L-ascorbic acid (Vitamin C), a readily available and inexpensive chiral starting material.
-
Step 1: Olefination and Allylation: L-ascorbic acid is converted to a suitable olefin intermediate. This is followed by allylation to introduce the necessary carbon framework.
-
Step 2: Ring-Closing Metathesis (RCM): The resulting diene undergoes ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the five-membered pyrrolidine ring precursor.
-
Step 3: Dihydroxylation: The double bond in the cyclic intermediate is then dihydroxylated, often using Sharpless asymmetric dihydroxylation, to introduce the hydroxyl groups with the correct stereochemistry of L-allitol.
-
Step 4: Deprotection: Removal of any protecting groups yields the final product, 1,4-dideoxy-1,4-imino-L-allitol.
Quantitative Data on Glycosidase Inhibition
The iminosugar derivatives of this compound have demonstrated significant inhibitory activity against various glycosidases. The following table summarizes some of the reported inhibitory constants.
| Compound | Enzyme | IC50 / Ki | Reference |
| N-Benzyl-1,4-dideoxy-1,4-imino-D-allitol | α-L-fucosidase | 76% inhibition at 1 mM | [4] |
| 1,4-Dideoxy-1,4-imino-D-allitol hydrochloride | Various glycosidases | Potent inhibitor | [1] |
Visualizations
The Izumoring Strategy: this compound at the Core
The "Izumoring" is a strategic diagram that illustrates the interconnectedness of various rare sugars through enzymatic reactions. This compound occupies a central and symmetrical position in this scheme, highlighting its importance as a key intermediate for the production of other rare sugars, including both D- and L-forms.
Caption: The Izumoring strategy, highlighting this compound's central role.
Synthetic Workflow for 1,4-Dideoxy-1,4-imino-allitol
The following diagram illustrates a generalized workflow for the chemical synthesis of 1,4-dideoxy-1,4-imino-allitol derivatives from a suitable protected sugar precursor.
Caption: Generalized workflow for imino-allitol synthesis.
Conclusion
This compound's journey from a rare, naturally occurring sugar alcohol to a valuable pharmaceutical intermediate is a testament to the advancements in biotechnology and synthetic organic chemistry. Its unique stereochemistry and the development of efficient production methods have positioned it as a key starting material for the synthesis of a new generation of therapeutic agents, particularly iminosugar-based glycosidase inhibitors. For researchers and professionals in drug development, this compound represents a versatile and potent tool in the quest for novel treatments for a range of diseases. Further exploration of its synthetic utility is poised to unlock even more of its therapeutic potential.
References
Methodological & Application
Enzymatic Synthesis of Allitol from D-Psicose: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allitol, a rare sugar alcohol, holds significant potential in the food and pharmaceutical industries due to its unique physicochemical properties. As a six-carbon alditol, it serves as a valuable chiral building block in the synthesis of various bioactive compounds. This application note details a robust and efficient enzymatic protocol for the synthesis of this compound from D-psicose (also known as D-allulose) utilizing a whole-cell biocatalyst system. The described method offers high conversion rates, excellent product purity, and scalability for larger-scale production.
The core of this process involves the enzymatic reduction of D-psicose to this compound, catalyzed by ribitol dehydrogenase (RDH). To ensure a continuous supply of the necessary cofactor NADH, formate dehydrogenase (FDH) is co-expressed within the recombinant Escherichia coli host. This dual-enzyme system provides an efficient in vivo cofactor regeneration, driving the reaction towards high product yields.
Key Experimental Data Summary
The following tables summarize the quantitative data from representative experiments on the enzymatic synthesis of this compound.
Table 1: Biotransformation Yields and Productivity
| Substrate (D-Psicose) Concentration | Product (this compound) Concentration | Conversion Time | Volumetric Productivity | Reference |
| 90 g/L | 58.5 g/L | 1 hour | 58.5 g/L/h | [1][2] |
| 2.0% (w/v) | 19.2 mg (in 1 mL) | 48 hours | 0.4 g/L/h | [3] |
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [3] |
| Temperature | 30 °C | [3] |
Table 3: Product Purity
| Purification Method | Product Purity | Reference |
| Cooling Recrystallization | 99.9% | [4][5] |
Experimental Workflow Diagram
The following diagram illustrates the enzymatic cascade for the conversion of D-psicose to this compound with integrated cofactor regeneration.
Caption: Enzymatic conversion of D-psicose to this compound by RDH, with NADH cofactor regeneration by FDH.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the cultivation and induction of recombinant E. coli cells co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH).
1. Materials:
- Recombinant E. coli strain (e.g., BL21(DE3)) harboring expression plasmids for RDH and FDH.
- Luria-Bertani (LB) medium.
- Appropriate antibiotics for plasmid selection (e.g., ampicillin, kanamycin).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Sterile baffled flasks.
- Incubator shaker.
- Centrifuge and sterile centrifuge bottles.
- Phosphate buffer (50 mM, pH 7.5).
2. Procedure:
- Inoculate 100 mL of LB medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.
- Incubate the culture overnight at 37°C with shaking at 200 rpm.
- Use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotics) in a 2.5 L baffled flask to an initial OD₆₀₀ of 0.1.
- Incubate the culture at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue the incubation at a lower temperature, for instance, 30°C, for 5 hours to enhance soluble protein expression.[6]
- Harvest the cells by centrifugation at 8,000 rpm for 10 minutes at 4°C.[6]
- Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).
- The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -80°C.
Protocol 2: Whole-Cell Biotransformation of D-Psicose to this compound
This protocol details the enzymatic reaction for the synthesis of this compound using the prepared whole-cell biocatalyst.
1. Materials:
- Prepared recombinant E. coli whole-cell biocatalyst.
- D-psicose.
- Sodium formate.
- NAD⁺.
- Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).
- Shaking water bath or incubator.
- 0.22 µm syringe filters.
2. Procedure:
- Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction, combine:
- D-psicose (e.g., 10 mg).[6]
- Sodium formate (e.g., 10 mg).[6]
- NAD⁺ (to a final concentration of 2 mM).[6]
- Recombinant E. coli cell suspension (adjust cell concentration as needed).
- Reaction buffer to a final volume of 1 mL.
- Incubate the reaction mixture at 30°C with gentle shaking.[3]
- Monitor the progress of the reaction by taking samples at regular time intervals (e.g., 1, 6, 12, 24, 48 hours).
- Terminate the reaction in the collected samples by heating at 100°C for 10 minutes to denature the enzymes.[6]
- Centrifuge the samples to pellet the cell debris.
- Filter the supernatant through a 0.22 µm syringe filter before analytical determination.
Protocol 3: Analytical Determination of this compound and D-Psicose by HPLC
This protocol outlines the analysis of the reaction mixture to quantify the substrate and product concentrations.
1. Materials:
- High-Performance Liquid Chromatography (HPLC) system.
- A suitable column for sugar analysis, such as a SUGAR-PAK column (6.5 × 300 mm) or a Carbomix Pb-NP column (7.8 mm × 300 mm).[3][7]
- Refractive Index (RI) detector.[8]
- Mobile phase: Ultrapure water.
- This compound and D-psicose standards.
- Filtered samples from Protocol 2.
2. HPLC Conditions:
- Column: SUGAR-PAK column (6.5 × 300 mm).[3]
- Mobile Phase: Deionized water.
- Flow Rate: 0.4 mL/min.[3][6]
- Column Temperature: 85°C.[3]
- Detector: Refractive Index (RI) detector.
- Injection Volume: 10-20 µL.
3. Procedure:
- Prepare a series of standard solutions of this compound and D-psicose of known concentrations.
- Generate a standard curve by injecting the standard solutions and plotting peak area against concentration.
- Inject the filtered samples from the biotransformation reaction.
- Identify and quantify the this compound and D-psicose peaks in the samples by comparing their retention times and peak areas to the standard curves.
Protocol 4: Purification of this compound by Recrystallization
This protocol describes a simple and effective method for purifying this compound from the reaction mixture.
1. Materials:
- Supernatant from a scaled-up biotransformation reaction, with cells removed.
- Activated carbon.
- Anhydrous ethanol.
- Beakers and flasks.
- Heating and stirring plate.
- Filtration apparatus (e.g., Buchner funnel and filter paper).
- Refrigerator or cold room.
2. Procedure:
- After the biotransformation is complete, centrifuge the reaction mixture to remove the E. coli cells.
- Decolorize the resulting supernatant by adding activated carbon and stirring for 1 hour at room temperature.
- Remove the activated carbon by filtration.
- Concentrate the clarified solution under reduced pressure to obtain a syrup.
- Add anhydrous ethanol to the syrup and heat gently to dissolve the this compound.
- Allow the solution to cool slowly to room temperature, and then transfer it to 4°C to induce crystallization.
- Collect the this compound crystals by filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified this compound crystals under vacuum. A purity of up to 99.9% can be achieved with this method.[4][5]
References
- 1. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 2. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion [agris.fao.org]
- 3. View of Facile synthesis of bioactive this compound from D-psicose by coexpression of ribitol dehydrogenase and formate dehydrogenase in Escherichia Coli | Journal of Food Bioactives [isnff-jfb.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient this compound Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
Application Notes and Protocols for Microbial Fermentation of Allitol using E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare sugar alcohol, holds significant potential in the pharmaceutical and food industries as a low-calorie sweetener and a key chiral intermediate for the synthesis of various bioactive molecules.[1] This document provides detailed application notes and protocols for the production of this compound through microbial fermentation using genetically engineered Escherichia coli. The biotransformation process leverages a multi-enzyme cascade to convert common sugars like D-fructose or D-glucose into this compound, offering a promising and sustainable alternative to chemical synthesis.
Principle
The core of this bioprocess is the heterologous expression of a synthetic metabolic pathway in E. coli. The primary pathway involves two key enzymatic steps:
-
Epimerization: D-fructose is converted to D-psicose (also known as D-allulose) by the enzyme D-psicose-3-epimerase (DPE).
-
Reduction: D-psicose is then reduced to this compound by a nicotinamide adenine dinucleotide (NADH)-dependent ribitol dehydrogenase (RDH).
To ensure a continuous supply of the essential cofactor NADH for the reduction step, a cofactor regeneration system is co-expressed. A commonly used system involves formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH.[1][2]
Data Presentation
Table 1: Summary of this compound Production in Engineered E. coli Strains
| Strain/Setup | Substrate | Initial Substrate Conc. (g/L) | This compound Titer (g/L) | Conversion Rate (%) | Productivity (g/L/h) | Reference |
| Engineered E. coli with DPE, RDH, FDH | D-fructose | 18 (100 mM) | 10.62 | - | - | [2] |
| Engineered E. coli with DPE, RDH, FDH and Glf transporter | D-fructose | 18 (100 mM) | 16.53 | 92 | - | [2] |
| Optimized whole-cell biotransformation | D-fructose | 90 (500 mM) | 48.62 | - | - | [1][2] |
| Fed-batch culture in 10 L fermentor | D-fructose | 100 | 63.44 | - | 21.15 | [3][4] |
| Co-production with gluconic acid | D-fructose and D-glucose | 25 (D-fructose), 20 (D-glucose) | 12.0 | - | - | [5] |
| Co-production with gluconic acid from molasses | Pretreated molasses | 139.2 (D-fructose), 149.1 (D-glucose) | 42.7 | - | - | [3][5] |
| Individual expression of RDH and FDH | D-psicose | 90 | 58.5 | - | 58.5 | [6] |
| One-pot reaction with immobilized glucose isomerase | D-glucose | 50 | 12.7 | - | - | [3] |
Metabolic Pathway and Experimental Workflow
Metabolic Pathway for this compound Production
Caption: Metabolic pathway for this compound production from D-fructose in engineered E. coli.
General Experimental Workflow
Caption: General experimental workflow for this compound production.
Experimental Protocols
Strain Construction
Objective: To construct an E. coli strain capable of producing this compound from D-fructose.
Materials:
-
E. coli host strain (e.g., BL21(DE3))
-
Plasmids for gene expression (e.g., pETDuet-1)
-
Genes encoding D-psicose-3-epimerase (from Ruminococcus sp.), ribitol dehydrogenase (from Klebsiella oxytoca), and formate dehydrogenase (from Candida methylica)
-
Restriction enzymes, T4 DNA ligase, and other molecular biology reagents
-
LB agar and broth
-
Appropriate antibiotics
Protocol:
-
Gene Amplification: Amplify the coding sequences of dpe, rdh, and fdh genes from their respective sources using PCR with primers containing appropriate restriction sites.
-
Plasmid Construction: Digest the amplified gene fragments and the expression vector(s) with the corresponding restriction enzymes. Ligate the gene fragments into the vector(s) to create the expression plasmids. For co-expression, genes can be cloned into a single plasmid with multiple cloning sites or into compatible plasmids.
-
Transformation: Transform the constructed plasmid(s) into a competent E. coli host strain.
-
Verification: Select positive transformants on LB agar plates containing the appropriate antibiotic(s). Verify the correct insertion of the genes by colony PCR, restriction digestion, and DNA sequencing.
Seed Culture Preparation
Objective: To prepare an inoculum for the main fermentation culture.
Materials:
-
LB broth
-
Appropriate antibiotic(s)
-
Shaking incubator
Protocol:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB broth containing the appropriate antibiotic(s).
-
Incubate at 37°C with shaking at 200 rpm overnight.
-
The next day, transfer the overnight culture into a larger volume of LB broth (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the optical density at 600 nm (OD600) reaches 0.6-0.8.
Fed-Batch Fermentation
Objective: To produce this compound in a controlled fermentor environment.
Materials:
-
Fermentor (e.g., 10 L)
-
Fermentation medium (e.g., M9 medium supplemented with yeast extract and trace elements)
-
Carbon source (e.g., D-fructose)
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)
-
pH control solution (e.g., NH4OH)
-
Antifoaming agent
Protocol:
-
Inoculation: Inoculate the fermentor containing the fermentation medium with the seed culture to a starting OD600 of approximately 0.1.
-
Growth Phase: Maintain the temperature at 37°C and the pH at 7.0. Provide aeration and agitation to ensure sufficient oxygen supply.
-
Induction: When the OD600 reaches a desired level (e.g., 10-12), add the inducer (e.g., 0.2 mM IPTG) to initiate the expression of the recombinant enzymes. Reduce the temperature to 30°C to enhance soluble protein expression.
-
Fed-Batch Phase: After an initial period of induction, start feeding a concentrated solution of the substrate (e.g., D-fructose) and any other necessary nutrients to maintain a productive state. The feeding rate can be controlled to avoid substrate inhibition and maintain cell viability.
-
Monitoring: Regularly monitor cell density (OD600), substrate consumption, and this compound production by taking samples from the fermentor.
-
Harvesting: Once the this compound concentration reaches a plateau or the desired fermentation time is reached, harvest the culture broth for downstream processing.
Product Purification and Analysis
Objective: To purify this compound from the fermentation broth and quantify the yield.
Materials:
-
Centrifuge
-
Cooling system (for crystallization)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Aminex HPX-87H)
-
This compound standard
Protocol:
-
Cell Removal: Centrifuge the fermentation broth at a high speed (e.g., 8,000 x g for 10 minutes) to pellet the E. coli cells.
-
Purification by Crystallization:
-
Concentrate the supernatant containing the this compound under vacuum.
-
Slowly cool the concentrated solution to induce crystallization. The purity of the crystals can be improved by recrystallization.[4]
-
-
Quantification by HPLC:
-
Prepare a standard curve using known concentrations of this compound.
-
Dilute the samples of the fermentation broth (supernatant) and the purified product to fall within the range of the standard curve.
-
Analyze the samples using an HPLC system. A typical mobile phase is dilute sulfuric acid (e.g., 5 mM) with a flow rate of 0.6 mL/min, and detection is performed using a refractive index (RI) detector.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low this compound titer | - Inefficient enzyme expression or activity- Cofactor (NADH) limitation- Substrate or product inhibition | - Optimize induction conditions (inducer concentration, temperature)- Ensure sufficient formate is available for cofactor regeneration- Control substrate feeding rate to avoid high concentrations |
| Low cell density | - Suboptimal growth medium- Toxicity of expressed proteins | - Optimize medium composition (e.g., add yeast extract, trace metals)- Lower the induction temperature and/or inducer concentration |
| Formation of byproducts | - Endogenous E. coli metabolic pathways | - Consider knocking out competing metabolic pathways in the host strain |
| Difficulty in purification | - Presence of other sugars and organic acids | - Optimize crystallization conditions (e.g., temperature gradient, solvent)- Consider alternative purification methods like chromatography |
Conclusion
The microbial fermentation of this compound using engineered E. coli presents a viable and scalable method for the production of this valuable rare sugar alcohol. By optimizing the expression of the key enzymes and the fermentation conditions, high titers and yields can be achieved. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field to establish and improve their this compound production processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Construction of this compound synthesis pathway by multi-enzyme coexpression in Escherichia coli and its application in this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient this compound Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion [agris.fao.org]
Application Notes and Protocols for Allitol Quantification in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol is a six-carbon sugar alcohol, a rare sugar with emerging interest in the food and pharmaceutical industries. Its potential physiological effects, including laxative properties and the suppression of lipid accumulation, necessitate accurate and robust analytical methods for its quantification in biological matrices.[1][2] High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of sugar alcohols like this compound, as it often circumvents the need for the complex derivatization steps required by other methods like Gas Chromatography (GC).[3] This document provides detailed application notes and protocols for the quantification of this compound in biological samples such as plasma and urine using various HPLC-based methods.
Physiological Effects of this compound
This compound is known to exert certain physiological effects, primarily related to its metabolism and absorption in the gastrointestinal tract. A simplified representation of these effects is outlined below.
Experimental Workflow for HPLC Analysis
The general workflow for the quantification of this compound in biological samples by HPLC involves several key steps, from sample collection to data analysis. The following diagram illustrates a typical experimental process.
Data Presentation: Comparison of HPLC Methods
The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. Below is a summary of various HPLC methods applicable to this compound quantification.
| Method | Column | Mobile Phase | Detector | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-RI | Ion-exclusion (e.g., Aminex HPX-87C) or HILIC (e.g., Atlantis Premier BEH Z-HILIC) | Isocratic; often water or acetonitrile/water | Refractive Index (RI) | ~15 µg/mL (for mannitol) | Simple, no derivatization, robust for high concentrations.[4] |
| HPAEC-PAD | High-pH anion-exchange (e.g., Dionex CarboPac MA1) | Sodium hydroxide gradient | Pulsed Amperometric Detection (PAD) | Low µmol/L range | High sensitivity and selectivity for carbohydrates without derivatization.[5][6] |
| HILIC-UHPLC-ELSD | HILIC (e.g., Acquity UPLC BEH Amide) | Acetonitrile/water gradient | Evaporative Light Scattering (ELSD) | 50.0–75.0 ng on-column (for various sugar alcohols) | Good for separating isomers, compatible with gradient elution.[7][8] |
| LC-MS/MS | HILIC or Reversed-Phase (with derivatization) | Acetonitrile/water with modifiers (e.g., ammonium formate) | Tandem Mass Spectrometry (MS/MS) | Potentially low ng/mL to pg/mL | Highest sensitivity and specificity, structural confirmation.[9] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes the removal of proteins from plasma samples, a critical step to prevent column contamination and interference with the analysis.
Materials:
-
Human plasma collected in EDTA or heparin tubes
-
Acetonitrile, HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge capable of >10,000 x g
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the HPLC system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for concentration.
Protocol 2: Sample Preparation from Human Urine
Urine is a less complex matrix than plasma, but may still require cleanup to remove salts and other interfering substances.
Materials:
-
Urine sample
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation and anion exchange) or deionizing resin (e.g., Amberlite)
-
Syringe filters (0.22 µm)
-
Vials for HPLC autosampler
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 2000 x g for 10 minutes to pellet any sediment.
-
For simple "dilute and shoot" analysis, dilute the supernatant 1:1 with deionized water.
-
For more thorough cleanup, pass the diluted urine through a pre-conditioned SPE cartridge designed for polar analytes or treat with a deionizing resin.[4]
-
Filter the prepared sample through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Protocol 3: this compound Quantification by HPLC with Refractive Index Detection (HPLC-RI)
This protocol is suitable for the quantification of this compound at relatively high concentrations and is based on methods developed for similar sugar alcohols.
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column oven, and refractive index detector.
-
Column: Aminex HPX-87C (300 x 7.8 mm) or similar ion-moderated partition chromatography column.
-
Mobile Phase: HPLC-grade water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector Temperature: 35-40°C.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 25-30 minutes.
Procedure:
-
Prepare a series of this compound standards in deionized water (e.g., ranging from 10 µg/mL to 500 µg/mL).
-
Prepare biological samples according to Protocol 1 or 2.
-
Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared biological samples.
-
Identify the this compound peak in the samples by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
Protocol 4: this compound Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method offers high sensitivity and is well-suited for the analysis of underivatized carbohydrates.
Instrumentation:
-
Ion chromatography system with a gradient pump, autosampler, and an electrochemical detector with a gold working electrode.
-
Column: Dionex CarboPac MA1 (4 x 250 mm) with a corresponding guard column.
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: 1 M Sodium Hydroxide (NaOH).
-
Gradient: A suitable gradient of NaOH to elute this compound and separate it from other carbohydrates. A typical starting condition is around 300-400 mM NaOH.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometry with a waveform optimized for carbohydrates.
Procedure:
-
Prepare this compound standards in deionized water.
-
Prepare biological samples as described previously.
-
Set up the ion chromatography system and allow for equilibration with the initial mobile phase conditions.
-
Inject standards to establish a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak corresponding to this compound and quantify using the calibration curve.
Protocol 5: this compound Quantification by LC-MS/MS
This protocol provides the highest level of sensitivity and specificity, making it ideal for low-level quantification. The parameters are based on methods for similar sugar alcohols and would require optimization and validation for this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column, such as an Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to higher aqueous content (e.g., 90% B to 50% B over 5-10 minutes).
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions: The precursor ion for this compound ([M-H]⁻ or [M+formate]⁻) and a suitable product ion would need to be determined by infusing an this compound standard. For a hexitol like this compound (MW 182.17), a likely precursor is m/z 181.1.
Procedure:
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure this compound standard.
-
Develop a Multiple Reaction Monitoring (MRM) method for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a related sugar alcohol).
-
Prepare calibration standards and quality control samples by spiking this compound into a blank matrix (e.g., charcoal-stripped plasma).
-
Prepare samples according to Protocol 1 or 2, adding the internal standard at the beginning of the preparation.
-
Inject standards and samples into the LC-MS/MS system.
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard against the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbohydrate and alditol analysis by high-performance anion-exchange chromatography coupled with electrochemical detection at a cobalt-modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and determination of alditols and sugars by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Allitol from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare sugar alcohol, holds significant promise in the pharmaceutical and food industries due to its unique physicochemical properties. As a non-caloric sweetener and a potential therapeutic agent, the demand for high-purity this compound is on the rise. Fermentation has emerged as a viable method for large-scale this compound production. However, the downstream processing to isolate and purify this compound from the complex fermentation broth is a critical and often challenging step. This document provides detailed application notes and protocols for a multi-step purification process designed to achieve high-purity crystalline this compound from a fermentation broth.
The purification strategy outlined herein involves a sequential process of activated carbon treatment for initial clarification and color removal, followed by ion-exchange chromatography to eliminate charged impurities, membrane filtration for further purification and concentration, and finally, cooling crystallization to obtain highly pure this compound crystals.
Purification Workflow Overview
The overall process for the purification of this compound from a fermentation broth can be visualized as a four-stage process. Each stage is designed to remove specific classes of impurities, progressively increasing the purity of the this compound solution.
Caption: A streamlined workflow for the purification of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data at each stage of the this compound purification process. The initial concentration of this compound in the fermentation broth is assumed to be approximately 63.44 g/L, based on published fermentation yields that subsequently achieved high purity crystals.[1]
Table 1: Purity and Yield at Each Purification Stage
| Purification Stage | This compound Purity (%) | Overall Yield (%) |
| Crude Fermentation Broth | ~60-70% (relative to dissolved solids) | 100% |
| After Activated Carbon | ~75-85% | ~95% |
| After Ion-Exchange | ~90-95% | ~90% |
| After Membrane Filtration | >95% | ~85% |
| After Crystallization | >99.9%[1] | ~75% |
Table 2: Impurity Removal Efficiency
| Impurity | Activated Carbon Removal (%) | Ion-Exchange Removal (%) | Membrane Filtration Removal (%) |
| Pigments/Color | >90% | - | - |
| Proteins | ~50-70% | >90% (charged proteins) | >99% (UF) |
| Salts | Low | >95% | >90% (NF) |
| Other Sugars/Polyols | Low | Variable | Variable (NF) |
Experimental Protocols
Pre-treatment: Cell Removal
Objective: To remove microbial cells and large particulate matter from the fermentation broth.
Protocol:
-
Centrifuge the fermentation broth at 8,000 rpm for 15 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble this compound.
-
For complete removal of fine particles, pass the supernatant through a microfiltration (MF) membrane with a pore size of 0.22 µm.
Activated Carbon Treatment
Objective: To remove pigments, colored impurities, and some organic byproducts.
Protocol:
-
Transfer the clarified supernatant to a stirred-tank reactor.
-
Add powdered activated carbon to the broth at a concentration of 1% (w/v).
-
Agitate the mixture at 150 rpm for 60 minutes at 50-60°C.
-
Remove the activated carbon by filtration, first through a coarse filter paper and then through a 0.45 µm filter to ensure all carbon particles are removed.
Ion-Exchange Chromatography
Objective: To remove charged impurities such as salts, organic acids, and residual charged proteins. This is a two-step process involving both cation and anion exchange resins.
Workflow for Ion-Exchange Chromatography
Caption: Sequential cation and anion exchange chromatography.
Protocol:
a. Cation Exchange Chromatography:
-
Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50W X8, H+ form).
-
Equilibrate the column with deionized water until the pH of the eluate is neutral.
-
Load the this compound solution from the activated carbon treatment step onto the column at a flow rate of 2 bed volumes (BV) per hour.
-
Collect the eluate, which contains the this compound and anionic/neutral components. Cations will be retained on the resin.
-
Wash the column with deionized water (approximately 2-3 BV) and combine the wash with the collected eluate.
b. Anion Exchange Chromatography:
-
Pack a second chromatography column with a weak base anion exchange resin (e.g., Amberlite IRA96, free base form).
-
Equilibrate the column with deionized water.
-
Load the eluate from the cation exchange step onto the anion exchange column at a flow rate of 2 BV per hour.
-
Collect the eluate, which now contains the purified, deionized this compound. Anions (e.g., organic acids, chloride) will be retained on the resin.
-
Wash the column with deionized water (approximately 2-3 BV) and combine the wash with the collected eluate.
Membrane Filtration
Objective: To concentrate the this compound solution and remove remaining small impurities like peptides and other small molecules. This is a two-stage process using ultrafiltration followed by nanofiltration.
Protocol:
a. Ultrafiltration (UF):
-
Concentrate the deionized this compound solution using a tangential flow filtration (TFF) system equipped with a polyethersulfone (PES) ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) of 1-5 kDa.
-
Operate the system at a transmembrane pressure of 20-30 psi.
-
Collect the permeate, which contains the this compound. Retained larger molecules are discarded.
b. Nanofiltration (NF):
-
Further concentrate and purify the this compound-containing permeate from the UF step using a nanofiltration membrane with an MWCO of 150-300 Da.
-
Operate the NF system at a pressure of 200-300 psi.
-
The this compound will be retained by the NF membrane, while some smaller salts and water pass through as permeate.
-
Continue the process until the desired this compound concentration for crystallization is achieved (typically >400 g/L).
Cooling Crystallization
Objective: To obtain high-purity crystalline this compound.
Protocol:
-
Transfer the concentrated this compound solution to a crystallizer vessel equipped with a temperature controller and a stirrer.
-
Heat the solution to 60°C to ensure all this compound is dissolved.
-
Begin cooling the solution at a controlled rate of 5°C per hour with gentle agitation (60 rpm).
-
When the solution reaches 40°C, introduce seed crystals of pure this compound (approximately 0.1% w/v) to induce crystallization.
-
Continue the controlled cooling down to 4°C and hold at this temperature for 12-24 hours to maximize crystal growth.
-
Harvest the this compound crystals by filtration or centrifugation.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Dry the crystals under vacuum at 40°C until a constant weight is achieved. This process is expected to yield this compound crystals with a purity of >99.9%.[1]
Conclusion
The described multi-step purification protocol provides a comprehensive framework for obtaining high-purity this compound from a complex fermentation broth. The combination of activated carbon treatment, ion-exchange chromatography, membrane filtration, and cooling crystallization ensures the effective removal of a wide range of impurities. By carefully controlling the parameters at each stage, researchers and drug development professionals can consistently produce this compound of a quality suitable for pharmaceutical and food applications. It is recommended to perform small-scale pilot runs to optimize the specific conditions for a given fermentation broth.
References
Application Notes and Protocols for Whole-Cell Biotransformation in Allitol Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allitol, a rare sugar alcohol, holds significant potential in the food and pharmaceutical industries as a low-calorie sweetener and a key intermediate in the synthesis of other rare sugars.[1][2][3][4] Whole-cell biotransformation has emerged as a promising and environmentally friendly method for this compound production, offering an alternative to traditional chemical synthesis.[5][6] This approach utilizes microorganisms, often genetically engineered, to catalyze the conversion of readily available substrates into this compound. This document provides detailed application notes and protocols for the synthesis of this compound using whole-cell biocatalysts, focusing on recombinant Escherichia coli systems.
Data Presentation: Quantitative Summary of this compound Production
The following table summarizes the key quantitative data from various studies on whole-cell biotransformation for this compound synthesis, providing a comparative overview of different strategies and their efficiencies.
| Catalyst | Substrate(s) | Substrate Conc. (g/L) | This compound Yield (g/L) | Productivity (g/L/h) | Key Enzymes Co-expressed | Reference |
| Recombinant E. coli | D-fructose, Sodium formate | 100 | 63.44 | 21.15 (in 3h) | D-psicose-3-epimerase (DPE), Ribitol dehydrogenase (RDH), Formate dehydrogenase (FDH) | [3][7] |
| Recombinant E. coli | D-fructose, Sodium formate | 500 mM (~90 g/L) | 48.62 | 5.4 (in 9h) | D-psicose-3-epimerase (DPE), Ribitol dehydrogenase (RDH), Formate dehydrogenase (FDH) | [8] |
| Recombinant E. coli | D-psicose (D-allulose), Sodium formate | 90 | 58.5 | 58.5 (in 1h) | Ribitol dehydrogenase (RDH), Formate dehydrogenase (FDH) | [9] |
| Recombinant E. coli | D-glucose, Sodium formate | 50 | 12.7 | Not Reported | Immobilized glucose isomerase + cells expressing DPE, RDH, FDH | [10] |
| Recombinant E. coli | D-glucose | 25 | 19.33 | Not Reported | Glucose isomerase, D-psicose 3-epimerase, Ribitol dehydrogenase, Formate dehydrogenase | [11] |
| Klebsiella oxytoca G4A4 (resting cells) | D-psicose | Not specified | 87% conversion rate | Not Reported | Native Ribitol dehydrogenase (RDH) | [4] |
Experimental Protocols
Protocol 1: Preparation of Recombinant E. coli Whole-Cell Biocatalyst
This protocol describes the cultivation of recombinant E. coli expressing the necessary enzymes for this compound production from D-fructose.
1. Materials:
-
Recombinant E. coli strain harboring a plasmid with genes for D-psicose-3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH).
-
Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl).
-
Appropriate antibiotic for plasmid selection (e.g., ampicillin, kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing gene expression.
-
Terrific Broth (TB) medium (for higher cell density): 12 g/L tryptone, 24 g/L yeast extract, 4 mL/L glycerol, 2.31 g/L KH₂PO₄, 12.54 g/L K₂HPO₄.
2. Procedure:
-
Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm overnight.
-
Seed Culture: Transfer the overnight culture into 100 mL of fresh LB or TB medium in a 500 mL flask. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. The optimal concentration should be determined empirically.
-
Cultivation: Continue the incubation at a lower temperature, typically 20-30°C, for 12-24 hours to allow for proper protein folding and expression.[11]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.0) to remove residual medium components.[8][11]
-
Resting Cell Preparation: Resuspend the washed cell pellet in the reaction buffer to the desired cell density (e.g., OD₆₀₀ = 60).[8] The cells are now ready for use as a whole-cell biocatalyst.
Protocol 2: Whole-Cell Biotransformation of D-Fructose to this compound
This protocol outlines the biotransformation process using the prepared recombinant E. coli cells.
1. Materials:
-
Prepared recombinant E. coli resting cells.
-
D-fructose solution.
-
Sodium formate solution (for cofactor regeneration).
-
Shaking incubator or bioreactor.
2. Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., flask or bioreactor), combine the prepared resting cell suspension with the D-fructose and sodium formate solutions. A typical reaction mixture might contain:
-
Recombinant E. coli cells (OD₆₀₀ = 60)
-
D-fructose (e.g., 100 g/L)[3]
-
Sodium formate (molar ratio to fructose is often 1:1 or higher)
-
Reaction buffer to the final volume.
-
-
Biotransformation: Incubate the reaction mixture at the optimal temperature, typically around 40°C, with gentle agitation.[8][11]
-
Monitoring: Periodically take samples from the reaction mixture to monitor the concentrations of D-fructose, D-psicose (intermediate), and this compound using High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: Once the reaction has reached completion (i.e., maximum this compound concentration is achieved, typically within 3-9 hours), terminate the reaction by centrifuging the mixture to remove the cells.[3][8] The supernatant contains the produced this compound.
Protocol 3: Analysis and Purification of this compound
This protocol provides a general method for the analysis and purification of the synthesized this compound.
1. Materials:
-
Supernatant from the biotransformation reaction.
-
HPLC system with a suitable column for sugar analysis (e.g., a carbohydrate analysis column).
-
Mobile phase (e.g., acetonitrile/water).
-
Refractive Index (RI) detector.
-
This compound standard for quantification.
-
Activated carbon.
-
Ethanol.
-
Rotary evaporator.
2. HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
Analyze the sample using an appropriate HPLC method. The retention times of D-fructose, D-psicose, and this compound should be determined using standards.[13]
-
Quantify the amount of this compound produced by comparing the peak area with a standard curve.
3. Purification (Cooling Recrystallization):
-
Decolorization: Treat the supernatant with activated carbon to remove colored impurities.
-
Concentration: Concentrate the decolorized solution using a rotary evaporator under reduced pressure.
-
Crystallization: Add ethanol to the concentrated syrup and store it at a low temperature (e.g., 4°C) to induce crystallization of this compound.[3]
-
Isolation and Drying: Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.
-
Purity Analysis: Confirm the purity of the final product using HPLC and other analytical techniques such as NMR and mass spectrometry.[13]
Mandatory Visualizations
Biochemical Pathway for this compound Synthesis from D-Fructose
Caption: Biochemical pathway of this compound synthesis from D-fructose.
Experimental Workflow for Whole-Cell Biotransformation
Caption: Experimental workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Efficient this compound Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic engineering of E. coli strain: the whole-cell biotransformation of this compound using a coupling reaction by D-psicose 3-epimerase and D-ribitol dehydrogenase----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 5. mdpi.com [mdpi.com]
- 6. Whole cell biocatalysts: essential workers from Nature to the industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion [agris.fao.org]
- 10. Optimization for this compound production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction and Process Optimization of Cell Factory for this compound Synthesis with Multienzymatic Cascade System [btbuspxb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Allitol Production via Enzymatic Synthesis with Cofactor Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare sugar alcohol, holds significant potential in the pharmaceutical and food industries as a low-calorie sweetener and a chiral building block for synthesizing other rare sugars.[1] Enzymatic production of this compound offers a highly specific and efficient alternative to traditional chemical synthesis. A critical aspect of this biocatalytic process is the management of the nicotinamide adenine dinucleotide (NADH) cofactor, which is required by the key enzyme, ribitol dehydrogenase (RDH). Stoichiometric addition of NADH is economically unfeasible for large-scale production. Therefore, an efficient in-situ cofactor regeneration system is paramount.
These application notes provide detailed protocols for the enzymatic production of this compound from D-psicose or its precursors, D-fructose and D-glucose, incorporating an enzyme-coupled system for NADH regeneration. The protocols are based on established multi-enzyme cascade reactions and whole-cell biotransformation strategies.
Principle of the Biocatalytic Process
The core of the this compound production process is the NADH-dependent reduction of D-psicose, catalyzed by ribitol dehydrogenase (RDH). To replenish the consumed NADH, a secondary enzyme, formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), is employed. FDH catalyzes the irreversible oxidation of formate to carbon dioxide, while reducing NAD+ to NADH.[2][3] This enzyme-coupled system drives the main reaction towards this compound formation, achieving high conversion yields.[2] The overall process can be initiated from D-fructose, which is first epimerized to D-psicose by D-psicose 3-epimerase (DPE), or from D-glucose, which is isomerized to D-fructose by glucose isomerase (GI).[4][5]
Caption: Multi-enzyme cascade for this compound production with cofactor regeneration.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enzymatic this compound production, providing a comparative overview of different strategies and their efficiencies.
Table 1: this compound Production from D-Fructose
| Substrate Concentration (g/L) | This compound Titer (g/L) | Yield (%) | Reaction Time (h) | Biocatalyst | Reference |
| 18 | 48.62 | 59 | 18 | Recombinant E. coli co-expressing DPE, RDH, and FDH | [6] |
| 100 | 63.4 | 63.4 | 4 | Recombinant E. coli expressing DPE, RDH, and FDH | [5] |
Table 2: this compound Production from D-Glucose
| Substrate Concentration (g/L) | This compound Titer (g/L) | Yield (%) | Reaction Time (h) | Biocatalyst | Reference |
| 50 | 12.7 | 25.4 | - | Immobilized glucose isomerase and recombinant E. coli | [5] |
| 25 | 15.03 | 60.1 | - | Whole-cell biocatalyst with a self-sufficient cofactor system | [4] |
Experimental Protocols
Protocol 1: this compound Production from D-Psicose Using Purified Enzymes
This protocol describes a cell-free enzymatic system for the conversion of D-psicose to this compound with NADH regeneration by formate dehydrogenase.
Materials:
-
Ribitol Dehydrogenase (RDH)
-
Formate Dehydrogenase (FDH)
-
D-psicose
-
Sodium formate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Phosphate buffer (pH 7.0)
-
Reaction vessel (e.g., stirred-tank reactor or shaker flask)
-
Water bath or incubator shaker
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM phosphate buffer (pH 7.0).
-
In a reaction vessel, dissolve D-psicose to a final concentration of 10-50 g/L.
-
Add sodium formate to a final concentration of 1.5-2.0 molar equivalents of the D-psicose concentration.
-
Add NAD+ to a final concentration of 1-2 mM.
-
-
Enzyme Addition:
-
Add RDH and FDH to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 10-20 U/mL for each enzyme is recommended.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30-37°C with gentle agitation (e.g., 150-200 rpm) for 12-48 hours.[7]
-
-
Monitoring the Reaction:
-
Withdraw samples at regular intervals (e.g., every 2-4 hours).
-
Terminate the enzyme reaction in the samples by heat inactivation (e.g., boiling for 10 minutes) or by adding an equal volume of a quenching solution (e.g., 0.1 M HCl).
-
Analyze the samples for D-psicose consumption and this compound formation using High-Performance Liquid Chromatography (HPLC).
-
-
Product Purification:
-
After the reaction reaches completion (as determined by HPLC analysis), terminate the entire reaction.
-
Remove the enzymes from the reaction mixture, for example, by ultrafiltration if a membrane reactor is used.
-
The resulting solution containing this compound can be further purified by crystallization.
-
Protocol 2: Whole-Cell Biotransformation for this compound Production from D-Fructose
This protocol utilizes a recombinant E. coli strain engineered to co-express the necessary enzymes for the conversion of D-fructose to this compound and for cofactor regeneration. This approach offers advantages by eliminating the need for enzyme purification and providing an intracellular environment for cofactor recycling.[6]
Materials:
-
Recombinant E. coli strain co-expressing D-psicose 3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH).
-
Growth medium (e.g., LB or a defined minimal medium).
-
Inducer for gene expression (e.g., IPTG).
-
D-fructose.
-
Sodium formate.
-
Phosphate buffer (pH 7.0).
-
Centrifuge.
-
Fermenter or shaker flasks.
Procedure:
-
Cell Culture and Induction:
-
Inoculate a suitable volume of growth medium with the recombinant E. coli strain.
-
Grow the cells at 37°C with shaking until they reach the mid-logarithmic growth phase (OD600 of 0.6-0.8).
-
Induce the expression of the target enzymes by adding an appropriate concentration of the inducer (e.g., 0.1-1.0 mM IPTG) and continue the cultivation at a lower temperature (e.g., 20-30°C) for an additional 12-16 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 8,000 rpm for 10 minutes).
-
Wash the cell pellet with phosphate buffer (pH 7.0) and resuspend the cells in the same buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).
-
-
Whole-Cell Biotransformation:
-
In a reaction vessel, prepare a solution of D-fructose (e.g., 100 g/L) and sodium formate in phosphate buffer (pH 7.0).[5]
-
Add the prepared cell suspension to the substrate solution to initiate the biotransformation.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with agitation for 4-24 hours.[5]
-
-
Monitoring and Product Recovery:
-
Monitor the reaction progress by analyzing samples using HPLC as described in Protocol 1.
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing the produced this compound can be collected for further purification.[2]
-
Caption: General experimental workflow for enzymatic this compound production.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for monitoring the substrate consumption and product formation.
-
Column: A carbohydrate analysis column (e.g., Carbomix Pb-NP).[1]
-
Mobile Phase: Ultrapure water.
-
Flow Rate: 0.4-0.6 mL/min.
-
Column Temperature: 70-80°C.
-
Detector: Refractive Index Detector (RID).
-
Sample Preparation: Samples from the reaction mixture should be centrifuged to remove any precipitates or cells, and the supernatant should be filtered through a 0.22 µm filter before injection.
Concluding Remarks
The protocols outlined in these application notes provide a solid foundation for the enzymatic synthesis of this compound with efficient cofactor regeneration. Researchers can adapt and optimize these methods based on their specific enzyme characteristics, substrate concentrations, and desired production scale. The use of whole-cell biocatalysts, in particular, presents a promising strategy for developing a cost-effective and scalable process for this compound production. Further improvements can be achieved through protein engineering to enhance enzyme stability and activity, and through process optimization to maximize the product yield and productivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct production of this compound from D-fructose by a coupling reaction using D-tagatose 3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization for this compound production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Psicose Production Using Allitol as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Psicose, a rare sugar and a C-3 epimer of L-fructose, holds significant interest in the pharmaceutical and food industries due to its potential health benefits, including its low caloric value and possible anti-hyperglycemic effects. The biocatalytic production of rare sugars offers a promising alternative to complex and often low-yield chemical syntheses. This document provides detailed application notes and protocols for the enzymatic production of L-psicose from the substrate allitol. While the conversion of this compound to D-psicose is well-documented, the direct conversion to its enantiomer, L-psicose, is a less common but feasible biotransformation. These notes will focus on the enzymatic conversion of L-allitol to L-psicose, providing the necessary protocols and data for researchers in this field.
Principle of Conversion
The bioconversion of this compound to L-psicose is achieved through the action of specific oxidoreductase enzymes. Notably, D-altritol-5-dehydrogenase (D-A5DH) has been shown to exhibit promiscuous activity, catalyzing the oxidation of the meso compound L-allitol to yield L-psicose[1]. This enzymatic reaction involves the stereospecific oxidation of a hydroxyl group on the this compound backbone to a ketone group, forming L-psicose.
Data Presentation
The following table summarizes the quantitative data for the enzymatic conversion of L-allitol to L-psicose. It is important to note that while the conversion is confirmed, the reported yields are currently low, indicating a need for further process optimization.
| Enzyme | Substrate | Product | Reported Yield (%) | Reference |
| D-altritol-5-dehydrogenase (D-A5DH) | L-allitol | L-psicose | 0.29 | [1] |
For context, the production of D-psicose from this compound is a much more established process with significantly higher yields.
| Microorganism/Enzyme | Substrate | Product | Yield (%) | Reference |
| Enterobacter aerogenes IK7 | This compound | D-psicose | 89.3 | [2] |
| NAD(P)-dependent alcohol dehydrogenase (Gluconobacter frateurii) | This compound | D-psicose | 97 | [3][4][5] |
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of L-psicose from L-allitol using D-altritol-5-dehydrogenase.
Protocol 1: Enzymatic Conversion of L-allitol to L-psicose
1. Objective: To produce L-psicose from L-allitol using the enzymatic activity of D-altritol-5-dehydrogenase (D-A5DH).
2. Materials:
-
L-allitol (substrate)
-
Purified D-altritol-5-dehydrogenase (D-A5DH) enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Cofactor (e.g., NAD⁺)
-
Microcentrifuge tubes or reaction vessel
-
Incubator/shaker
-
Analytical equipment for product detection and quantification (e.g., HPLC)
3. Enzyme Preparation:
-
The gene encoding D-altritol-5-dehydrogenase can be synthesized and cloned into an appropriate expression vector (e.g., pET series).
-
Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and cultivate the cells.
-
Harvest the cells and purify the D-A5DH enzyme using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).
4. Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube with the following components:
-
L-allitol: 10 mM final concentration
-
NAD⁺: 1 mM final concentration
-
Purified D-A5DH: 0.1 mg/mL final concentration
-
Reaction Buffer (50 mM Tris-HCl, pH 8.0): to a final volume of 1 mL
-
-
Set up a negative control reaction without the enzyme.
5. Incubation:
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37°C) with gentle shaking for a predetermined time (e.g., 24 hours).
6. Reaction Termination and Analysis:
-
Terminate the reaction by heat inactivation (e.g., 100°C for 10 minutes) or by adding a quenching agent.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of L-psicose using HPLC with a suitable column for sugar analysis (e.g., an amino-based column).
-
Quantify the product by comparing the peak area to a standard curve of L-psicose.
Visualizations
Biochemical Pathway
Caption: Enzymatic conversion of L-Allitol to L-Psicose.
Experimental Workflow
Caption: Workflow for L-Psicose production and analysis.
Conclusion and Future Perspectives
The enzymatic production of L-psicose from this compound is a promising area of research. The identification of D-altritol-5-dehydrogenase as a catalyst for this conversion opens the door for further investigation and optimization[1]. Future work should focus on protein engineering to improve the catalytic efficiency and yield of this enzyme for L-psicose production. Additionally, screening for novel microorganisms with the desired dehydrogenase activity could provide alternative and more efficient biocatalysts. The development of a robust and high-yield process for L-psicose production will be invaluable for its application in the pharmaceutical and functional food industries.
References
- 1. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 5. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Allitol in the Study of Diabetic Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare sugar alcohol, is a polyol that has garnered interest for its potential physiological effects. While extensive research has been conducted on its isomer, D-allulose (psicose), demonstrating anti-hyperglycemic and anti-obesity properties, the direct application of this compound in diabetic models is an emerging area of investigation.[1][2] This document provides a comprehensive guide for researchers interested in exploring the therapeutic potential of this compound in the context of diabetes. It outlines detailed experimental protocols, potential mechanisms of action, and data presentation strategies based on current knowledge of sugar alcohols and their role in metabolic regulation.
Preclinical Rationale
The primary rationale for investigating this compound in diabetic models stems from the established benefits of other rare sugars and sugar alcohols in glycemic control.[3][4] this compound's potential to modulate metabolic pathways associated with glucose and lipid metabolism makes it a compelling candidate for anti-diabetic research.[5][6] Studies on the related sugar alcohol xylitol have shown promising results in reducing blood glucose and improving insulin sensitivity in diabetic rat models.[3][4][7] While direct evidence for this compound's anti-diabetic efficacy is limited, its anti-obesity effects, such as reducing body fat accumulation, suggest a potential indirect benefit for type 2 diabetes management.[5][6]
Data Presentation: Expected Outcomes of this compound Administration in a Diabetic Rat Model
The following table summarizes the expected quantitative data from a study investigating the effects of this compound in a streptozotocin (STZ)-induced diabetic rat model. This provides a structured format for data comparison.
| Parameter | Control Group (Non-Diabetic) | Diabetic Control Group (STZ-induced) | This compound-Treated Diabetic Group (STZ + this compound) | Positive Control Group (e.g., Metformin) |
| Fasting Blood Glucose (mg/dL) | 80 - 100 | > 250 | Expected to be significantly lower than Diabetic Control | Significantly lower than Diabetic Control |
| Serum Insulin (ng/mL) | 1.5 - 2.5 | < 0.5 | Potential for slight increase or no significant change | May increase insulin sensitivity |
| HbA1c (%) | 4.5 - 5.5 | > 8.0 | Expected to be lower than Diabetic Control | Lower than Diabetic Control |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | < 2.0 | > 5.0 | Expected to be lower than Diabetic Control | Lower than Diabetic Control |
| Serum Triglycerides (mg/dL) | 50 - 100 | > 200 | Expected to be lower than Diabetic Control | Lower than Diabetic Control |
| Total Cholesterol (mg/dL) | 100 - 150 | > 200 | Expected to be lower than Diabetic Control | Lower than Diabetic Control |
| Body Weight Gain (g) | Normal gain | Initial loss, then stabilization | Potential for reduced weight gain compared to Diabetic Control on a high-fat diet | Variable |
| Markers of Oxidative Stress (e.g., MDA levels) | Low | High | Expected to be lower than Diabetic Control | Lower than Diabetic Control |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Low | High | Expected to be lower than Diabetic Control | Lower than Diabetic Control |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes a common method for inducing type 2 diabetes in a rat model.
Materials:
-
Male Sprague-Dawley rats (6-8 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), ice-cold
-
Fructose solution (10% w/v)
-
Glucometer and test strips
-
Animal housing with controlled temperature and light cycle
-
Standard rat chow and high-fat diet
Procedure:
-
Acclimatization: Acclimate rats for one week, providing standard chow and water ad libitum.
-
High-Fructose Diet: To induce insulin resistance, feed the rats a 10% fructose solution in their drinking water for two weeks prior to STZ injection.[3][7]
-
STZ Preparation: On the day of induction, prepare a fresh solution of STZ in ice-cold citrate buffer. The recommended dose is 40 mg/kg body weight for this model.[3][7]
-
Induction: Fast the rats for 12 hours. Administer a single intraperitoneal (i.p.) injection of the prepared STZ solution.
-
Post-Injection Care: To prevent fatal hypoglycemia immediately following STZ administration, replace the drinking water with a 10% sucrose solution for 24 hours.[8]
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with a blood glucose concentration >250 mg/dL are considered diabetic and can be included in the study.[3]
Protocol 2: Evaluation of this compound in STZ-Induced Diabetic Rats
This protocol outlines the procedure for administering this compound and assessing its effects.
Materials:
-
Diabetic rats (from Protocol 1)
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
ELISA kits for insulin, TNF-α, IL-6
-
Spectrophotometer for biochemical assays
Procedure:
-
Group Allocation: Randomly divide the diabetic rats into the following groups (n=8-10 per group):
-
Diabetic Control: Receive vehicle daily.
-
This compound-Treated: Receive this compound (e.g., 1 g/kg body weight, dissolved in vehicle) daily via oral gavage.
-
Positive Control: Receive an approved anti-diabetic drug (e.g., Metformin) daily.
-
A non-diabetic control group should also be maintained.
-
-
Treatment Period: Administer the respective treatments for a period of 4-8 weeks.
-
Monitoring: Monitor body weight, food, and water intake weekly. Measure fasting blood glucose levels weekly or bi-weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period. Fast the rats overnight, then administer a glucose solution (2 g/kg body weight) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes to measure blood glucose levels.
-
Sample Collection: At the end of the study, euthanize the rats and collect blood via cardiac puncture. Separate the serum and store at -80°C for biochemical analysis. Collect tissues (liver, pancreas, adipose tissue) for histological or molecular analysis.
-
Biochemical Analysis: Use the collected serum to measure:
-
Insulin, TNF-α, and IL-6 levels using ELISA kits.
-
Triglycerides, total cholesterol, and markers of oxidative stress (e.g., malondialdehyde - MDA) using appropriate biochemical assay kits.
-
HbA1c levels.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway through which this compound may exert its anti-diabetic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Chinese Academy of Sciences [english.cas.cn]
- 3. Effects of xylitol on blood glucose, glucose tolerance, serum insulin and lipid profile in a type 2 diabetes model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Effects of Dietary this compound and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Dietary this compound on Body Fat Accumulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allitol as a Carbon Source in Microbial Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare six-carbon sugar alcohol, presents a unique and largely unexplored potential as a carbon source for microbial growth studies. As a stereoisomer of more common polyols like sorbitol and mannitol, its metabolic fate in various microorganisms is of significant interest for fundamental research, metabolic engineering, and the development of novel antimicrobial strategies.[1][2] The study of microbial growth on this compound can elucidate novel catabolic pathways, identify new enzymes, and potentially reveal inhibitory effects on certain microbial species. For instance, this compound has been observed to suppress the growth of the pathogenic yeast Candida tropicalis.[1]
These application notes provide a comprehensive guide for researchers interested in investigating this compound as a carbon source for microbial growth. The document includes detailed protocols for preparing media, conducting growth curve experiments, and analyzing the data. Additionally, a hypothesized metabolic pathway for this compound catabolism is presented, based on known pathways for similar sugar alcohols, to serve as a framework for experimental design.
Data Presentation: Microbial Growth Parameters
Quantitative data from microbial growth studies on this compound should be meticulously recorded to allow for robust analysis and comparison. The following tables provide a structured format for presenting key growth parameters.
Table 1: Specific Growth Rates (µ) on Various Carbon Sources
| Microorganism | Carbon Source (Concentration) | Specific Growth Rate (µ) (h⁻¹) | Doubling Time (h) |
| Escherichia coli | Glucose (0.4%) | ||
| This compound (0.4%) | |||
| Bacillus subtilis | Glucose (0.4%) | ||
| This compound (0.4%) | |||
| Saccharomyces cerevisiae | Glucose (2%) | ||
| This compound (2%) | |||
| Candida albicans | Glucose (2%) | ||
| This compound (2%) |
Table 2: Biomass Yield (Yx/s) and Substrate Consumption
| Microorganism | Carbon Source | Initial Substrate (g/L) | Final Substrate (g/L) | Final Biomass (OD600) | Biomass Yield (Yx/s) (g biomass/g substrate) |
| Escherichia coli | Glucose | 4.0 | |||
| This compound | 4.0 | ||||
| Bacillus subtilis | Glucose | 4.0 | |||
| This compound | 4.0 | ||||
| Saccharomyces cerevisiae | Glucose | 20.0 | |||
| This compound | 20.0 | ||||
| Candida albicans | Glucose | 20.0 | |||
| This compound | 20.0 |
Experimental Protocols
Protocol 1: Preparation of Minimal Medium with this compound
This protocol describes the preparation of a defined minimal medium where this compound is the sole carbon source. This is essential for ensuring that any observed growth is directly attributable to this compound metabolism.
Materials:
-
This compound (high purity)
-
Deionized water, sterile
-
Minimal salts base (e.g., M9 or YNB without amino acids and ammonium sulfate)
-
Nitrogen source (e.g., ammonium chloride or ammonium sulfate)
-
Trace minerals solution
-
Phosphate buffer solution (e.g., potassium phosphate monobasic and dibasic)
-
Sterile flasks and tubes
-
0.22 µm sterile filters
Procedure:
-
Prepare Minimal Salts Base: Prepare a 2X concentrated solution of the chosen minimal salts base according to the manufacturer's or a standard laboratory recipe. Sterilize by autoclaving.
-
Prepare Stock Solutions:
-
This compound Stock (40% w/v): Dissolve 40 g of this compound in 100 mL of deionized water. Sterilize by passing through a 0.22 µm filter.
-
Nitrogen Source Stock (e.g., 1 M NH4Cl): Prepare and autoclave.
-
Trace Minerals and other supplements: Prepare concentrated stocks and sterilize by autoclaving or filtration as appropriate.
-
-
Assemble Final Medium (for 1 L):
-
To 500 mL of sterile deionized water, aseptically add 500 mL of the 2X minimal salts base.
-
Add the required volume of the nitrogen source and other supplements.
-
For a final concentration of 0.4% this compound, add 10 mL of the 40% this compound stock solution. Adjust volume as needed for different concentrations.
-
As a control, prepare an identical medium using a well-metabolized carbon source like glucose.
-
Also, prepare a negative control medium with no carbon source to assess background growth.
-
-
pH Adjustment: Aseptically check and adjust the pH of the final medium to the optimal level for the microorganism being studied (typically pH 6.8-7.2 for bacteria and pH 5.5-6.0 for yeast).
-
Quality Control: Before use, incubate a small aliquot of the prepared medium at the experimental temperature for 24 hours to check for contamination.
Protocol 2: Microbial Growth Curve Analysis using this compound
This protocol details the steps for generating a microbial growth curve by monitoring changes in optical density (OD) over time.
Materials:
-
Prepared minimal medium with this compound (and control media)
-
Microorganism of interest
-
Sterile culture flasks or 96-well microplates
-
Incubator shaker
-
Spectrophotometer or microplate reader (600 nm wavelength)
-
Sterile pipettes and tips
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a single colony of the microorganism and inoculate it into a small volume (5-10 mL) of a suitable rich medium (e.g., LB for bacteria, YPD for yeast).
-
Incubate overnight at the optimal temperature with shaking.
-
The next day, wash the cells by centrifuging the culture, removing the supernatant, and resuspending the cell pellet in sterile phosphate-buffered saline (PBS) or the minimal medium without a carbon source. Repeat this step twice to remove any residual rich medium.
-
Resuspend the final cell pellet in the minimal medium without a carbon source and measure the optical density at 600 nm (OD600).
-
-
Initiating the Growth Experiment:
-
Dilute the washed cell suspension into the experimental flasks (containing this compound, glucose, and no-carbon media) to a starting OD600 of 0.05-0.1.
-
Ensure all flasks have the same inoculum size.
-
-
Incubation and Monitoring:
-
Incubate the flasks at the optimal temperature with constant shaking (e.g., 200-250 rpm).
-
At regular time intervals (e.g., every 1-2 hours for bacteria, every 2-4 hours for yeast), aseptically remove an aliquot from each flask.
-
Measure the OD600 of each aliquot using a spectrophotometer. Use the corresponding sterile medium as a blank.
-
-
Data Analysis:
-
Plot the OD600 values against time to generate a growth curve.
-
To calculate the specific growth rate (µ), plot the natural logarithm (ln) of the OD600 values against time. The slope of the linear portion of this graph (the exponential phase) represents µ.
-
The doubling time can be calculated using the formula: Doubling Time = ln(2) / µ.
-
Signaling Pathways and Experimental Workflows
Hypothesized this compound Catabolic Pathway
Given the lack of a defined this compound catabolic pathway in the literature, a plausible pathway can be hypothesized based on the known metabolism of similar polyols like ribitol and D-arabitol in E. coli and L-glucitol in Stenotrophomonas maltophilia.[3][4] This typically involves an initial oxidation step by a dehydrogenase, followed by phosphorylation by a kinase, leading to an intermediate that can enter central metabolism, such as the pentose phosphate pathway.
Caption: Hypothesized metabolic pathway for this compound utilization.
Experimental Workflow for Screening Microorganisms
The following workflow outlines a systematic approach to screen various microorganisms for their ability to utilize this compound as a carbon source.
Caption: A multi-phase workflow for studying microbial growth on this compound.
References
Investigating the Anti-Obesity Effects of Allitol In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allitol, a rare sugar alcohol, has emerged as a potential therapeutic agent in the management of obesity. Preclinical studies have demonstrated its efficacy in reducing body fat accumulation and modulating gut microbiota. These application notes provide a comprehensive overview of the in vivo anti-obesity effects of this compound, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of nutrition, metabolic diseases, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies investigating the anti-obesity effects of this compound.
Table 1: Effects of Dietary this compound on Body Composition in Rats
| Parameter | Control Group (Sucrose) | This compound Group (5%) | Reference |
| Total Body Fat Mass | Significantly Higher | Significantly Lower | [1] |
| Total Body Fat Percentage | Significantly Higher | Significantly Lower | [1][2] |
| Intra-abdominal Adipose Tissue Weight | Significantly Higher | Significantly Lower | [1] |
| Mesenteric Adipose Tissue Weight | Significantly Higher | Significantly Lower | [3] |
| Carcass Fat Mass | No Significant Difference | Significantly Lower | [4][5][6] |
Table 2: Effects of Dietary this compound on Gut Microbiota and Metabolites in Rats
| Parameter | Control Group | This compound Group (5%) | Reference |
| Cecal Butyric Acid Content | Significantly Lower | Significantly Higher | [2][4][5] |
| Cecal Short-Chain Fatty Acid (SCFA) Levels | Significantly Lower | Significantly Higher | [4][5][6] |
| Abundance of Phylum Bacteroidota | Significantly Lower | Significantly Higher | [2] |
| Cecal Weight and Surface Area | Significantly Lower | Significantly Higher | [3] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the anti-obesity effects of this compound.
Animal Model and Diet
-
Animal Model: Male Wistar rats (3 weeks old) are commonly used.[1][3][4][5]
-
Acclimatization: Animals are housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimate for a specified period before the experiment.
-
Diet Formulation:
-
Control Diet: A standard or high-fat diet is used as the control. In some studies, sucrose is used as the primary carbohydrate source.[1]
-
This compound Diet: The experimental diet is prepared by replacing a percentage (e.g., 5%) of the carbohydrate source in the control diet with this compound.[1][2] To prevent diarrhea, rats can be incrementally acclimated to 1-5% this compound over the initial weeks.[2][4][5]
-
-
Feeding Regimen: Rats are provided ad libitum access to their respective diets and water for the duration of the study (e.g., 8-11 weeks).[1][2][4][5]
Measurement of Body Composition
-
Body Weight: Body weight is monitored regularly (e.g., daily or weekly) throughout the study.[2]
-
Adipose Tissue Mass: At the end of the study, animals are euthanized, and various adipose tissue depots (e.g., perirenal, mesenteric, epididymal) are dissected and weighed.[1][3][4][5]
-
Total Body Fat: Total body fat mass and percentage can be determined using methods such as dual-energy X-ray absorptiometry (DXA) or by chemical analysis of the carcass.[1][4][5]
Analysis of Gut Microbiota and Short-Chain Fatty Acids (SCFAs)
-
Sample Collection: Cecal contents are collected immediately after euthanasia and stored at -80°C for further analysis.[2]
-
DNA Extraction and Microbiota Profiling: Bacterial DNA is extracted from the cecal contents, and the 16S rRNA gene is sequenced to determine the composition of the gut microbiota.[2]
-
SCFA Analysis: The concentrations of SCFAs (e.g., acetate, propionate, butyrate) in the cecal contents are measured using gas chromatography or other appropriate analytical techniques.[2][4][5]
Safety and Toxicity Assessment
-
Acute and Subchronic Toxicity Studies: To determine the safety of this compound, acute and 90-day subchronic oral toxicity studies are conducted in rats. Parameters such as general condition, urinalysis, hematology, and histopathology are evaluated.[7][8]
-
Genotoxicity Assays: Ames mutagenicity assays and in vitro chromosomal aberration tests are performed to assess the genotoxic potential of this compound.[7][8]
-
Human Tolerance Studies: Acute use levels for transient effects like diarrhea are determined in healthy adult humans.[7][8]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the anti-obesity effects of this compound.
Discussion and Future Directions
The available evidence strongly suggests that dietary this compound has significant anti-obesity effects in vivo, primarily demonstrated in rat models. The primary mechanism appears to be linked to the modulation of the gut microbiota, leading to an increase in the production of SCFAs, particularly butyric acid.[2][4][5] However, some research indicates that the anti-obesity effects of this compound may not be solely attributable to the increased butyric acid production, suggesting that other, yet to be elucidated, mechanisms are at play.[2][9][10]
Future research should focus on:
-
Elucidating the precise molecular signaling pathways through which this compound and its metabolites exert their anti-obesity effects. Investigating the role of G-protein coupled receptors (GPCRs) that are activated by SCFAs could be a promising avenue.
-
Identifying the specific bacterial species that are promoted by this compound and are responsible for its beneficial effects.
-
Conducting long-term studies in various animal models, including models of diet-induced obesity and genetic obesity, to further validate the efficacy and safety of this compound.
-
Translating these preclinical findings to human clinical trials to determine the effective dosage and long-term benefits of this compound as an anti-obesity agent in humans.[11]
References
- 1. Effects of Dietary this compound on Body Fat Accumulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dietary this compound on the cecal microbiota profile and butyric acid production in high-fat diet-induced obese rats [explorationpub.com]
- 3. Effect of simultaneous intake of rare sugars this compound and D-allulose on intra-abdominal fat accumulation in rats [ideas.repec.org]
- 4. Effects of Dietary this compound and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dietary this compound and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats Fed a High-Fat Diet [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Safety evaluation and maximum use level for transient ingestion in humans of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Dietary this compound and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats … [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Overcoming byproduct formation in Allitol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to byproduct formation during allitol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for this compound synthesis are chemical reduction of D-allose and biological conversion from substrates like D-psicose or D-fructose. Chemical synthesis often employs reducing agents like sodium borohydride.[1][2] Biological methods utilize whole-cell microbial fermentation or isolated enzyme systems, which are known for high specificity.[1][2][3]
Q2: Why is byproduct formation a concern in this compound synthesis?
A2: Byproduct formation can significantly reduce the yield and purity of the final this compound product. These impurities are often isomers of this compound or unreacted starting materials, which can be challenging to separate due to their similar chemical and physical properties. This complicates downstream applications, especially in pharmaceutical development where high purity is critical.
Q3: Are enzymatic methods completely free of byproducts?
A3: While enzymatic methods are highly specific and generally produce fewer byproducts than chemical synthesis, unwanted side products can still form.[4][5] This can occur if enzymes exhibit cross-reactivity with other sugars in the reaction mixture or if reaction conditions are not optimal. For instance, some isomerases used in the synthesis of this compound precursors may produce other epimers as byproducts.[3]
Q4: What are the initial steps I should take if I detect an unknown impurity in my reaction?
A4: First, confirm the identity of your main product, this compound, using standard analytical techniques like HPLC, NMR, and mass spectrometry.[5] Then, attempt to identify the impurity by comparing its analytical signature to those of potential byproducts such as unreacted starting material, or isomeric alditols like mannitol and galactitol.[1] Reviewing your reaction conditions (pH, temperature, reaction time) for any deviations from the established protocol is also a critical step.
Troubleshooting Guide: Chemical Synthesis (Reduction of D-Allose)
This section focuses on issues encountered during the synthesis of this compound via the reduction of D-allose, typically with sodium borohydride (NaBH₄).
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of this compound with significant amount of unreacted D-allose. | 1. Insufficient reducing agent.2. Short reaction time.3. Low reaction temperature. | 1. Increase the molar ratio of NaBH₄ to D-allose.2. Extend the reaction time and monitor progress using TLC or HPLC.3. Ensure the reaction temperature is maintained at the optimal level as per the protocol. |
| Presence of unexpected peaks in HPLC/NMR, suggesting isomeric byproducts. | 1. Epimerization of D-allose or this compound due to non-optimal pH.2. Contamination in the starting D-allose material. | 1. Maintain a stable, controlled pH throughout the reaction. Reductions are often performed under neutral to slightly alkaline conditions.2. Verify the purity of the starting D-allose using appropriate analytical methods before starting the synthesis. |
| Difficulty in purifying this compound from the reaction mixture. | Co-crystallization or similar chromatographic behavior of this compound and isomeric byproducts. | Employ specialized chromatographic techniques such as simulated moving bed (SMB) chromatography or ion-exchange chromatography, which have been used for separating similar sugar alcohols.[6][7] |
Experimental Protocol: Reduction of D-Allose with Sodium Borohydride
This protocol is based on established methods for the chemical reduction of aldoses.[1][2]
-
Dissolution: Dissolve 10 g of D-allose in 75 mL of distilled water in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-4°C.
-
Addition of Reducing Agent: Slowly add 3 g of sodium borohydride (NaBH₄) to the cooled solution in small portions over 30 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cautiously add glacial acetic acid dropwise to decompose the excess NaBH₄ until gas evolution ceases.
-
Workup: Neutralize the solution with a saturated sodium bicarbonate solution.
-
Purification: Remove borate salts via repeated co-evaporation with methanol. The resulting syrup can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Troubleshooting Guide: Biological Synthesis (Enzymatic Conversion)
This section addresses challenges in the enzymatic synthesis of this compound, commonly from D-psicose or D-fructose.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion rate to this compound. | 1. Sub-optimal pH or temperature for the enzyme(s).2. Enzyme inhibition by substrate or product.3. Insufficient cofactor (e.g., NADH) regeneration. | 1. Optimize pH and temperature for the specific dehydrogenase used. Most reactions perform optimally between pH 7.0-8.0 and 30-40°C.[5]2. In whole-cell systems, consider using a fed-batch approach to maintain a low substrate concentration. For enzymatic systems, investigate potential product inhibition.[8]3. If using an isolated enzyme system, ensure the cofactor regeneration system (e.g., formate dehydrogenase) is active and components are at sufficient concentrations.[4][9] |
| Formation of minor, unexpected sugar alcohol byproducts. | 1. Low specificity of the dehydrogenase enzyme.2. Presence of other keto-sugars in the substrate that can be reduced by the enzyme. | 1. Use a highly specific ribitol dehydrogenase (RDH).2. Ensure the purity of the starting substrate (e.g., D-psicose) to avoid the reduction of contaminating sugars. |
| Inconsistent yields between batches. | Variability in enzyme activity or cell density in whole-cell systems. | 1. Standardize the activity of enzyme preparations before use.2. In whole-cell biotransformations, normalize the reaction initiation to a consistent cell density (e.g., OD600). |
Experimental Protocol: Enzymatic Synthesis of this compound from D-Psicose
This protocol describes a typical batch reaction using ribitol dehydrogenase (RDH) with a cofactor regeneration system.[5]
-
Reaction Buffer: Prepare a 50 mM Tris-HCl buffer at pH 7.5.
-
Reaction Mixture: In a reaction vessel, combine the following:
-
1% (w/v) D-psicose
-
1% (w/v) Sodium formate
-
2 mM NAD⁺
-
Ribitol dehydrogenase (RDH) solution (e.g., 1.0 U/mL)
-
Formate dehydrogenase (FDH) solution (e.g., 1.0 U/mL)
-
-
Incubation: Incubate the mixture at 40°C with shaking (e.g., 150 rpm) for 6-12 hours.
-
Monitoring: Monitor the conversion of D-psicose to this compound using HPLC.
-
Termination: Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes).
-
Purification: Centrifuge the reaction mixture to remove precipitated proteins. The supernatant containing this compound can be purified using ion-exchange and charcoal treatments, followed by recrystallization.[1]
Visual Guides
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for byproduct issues.
This compound Synthesis Pathways and Potential Byproduct Junctions
Caption: Comparison of chemical and biological synthesis pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. BJOC - Biosynthesis of rare hexoses using microorganisms and related enzymes [beilstein-journals.org]
- 4. Direct production of this compound from D-fructose by a coupling reaction using D-tagatose 3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Food Processing - Sorbitol/Mannitol separation [puritech.be]
- 7. WO2014080269A1 - Process for the production and separation of mannitol and sorbitol from a mixture which was obtained by hydrogenation of a precursor - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimizing pH and temperature for enzymatic Allitol production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of allitol.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic routes for this compound production?
A1: The two main enzymatic pathways for this compound production are:
-
Reduction of D-psicose: This is a common method utilizing enzymes like ribitol dehydrogenase (RDH) to convert D-psicose to this compound. Often, a cofactor regeneration system, for example, using formate dehydrogenase (FDH), is employed to ensure a continuous supply of the necessary cofactor (NADH).[1]
-
Multi-enzyme cascade from D-fructose or D-glucose: This approach involves a series of enzymatic reactions. For instance, D-fructose can be converted to D-psicose by D-psicose 3-epimerase (DPE), which is then reduced to this compound by RDH.[2][3][4] If starting from D-glucose, glucose isomerase can be used to first produce D-fructose.[5]
Q2: What are the optimal pH and temperature conditions for enzymatic this compound production?
A2: The optimal conditions are highly dependent on the specific enzymes being used. Below is a summary of reported optimal conditions for key enzymes in this compound production pathways.
Q3: Why is a cofactor regeneration system necessary in some this compound production pathways?
A3: The conversion of a ketose (like D-psicose) to a polyol (like this compound) is a reduction reaction that requires a reducing equivalent, typically provided by NADH. Ribitol dehydrogenase (RDH) utilizes NADH as a cofactor, which is oxidized to NAD+ during the reaction. A cofactor regeneration system, such as one using formate dehydrogenase (FDH) and formate, is crucial to continuously convert NAD+ back to NADH. This recycling is essential for the reaction to proceed efficiently and is more cost-effective than adding stoichiometric amounts of NADH.[2]
Q4: Can whole-cell biocatalysis be used for this compound production?
A4: Yes, whole-cell biocatalysis is an effective strategy for this compound production.[4][6] Using recombinant E. coli cells that co-express the necessary enzymes (e.g., D-psicose 3-epimerase, ribitol dehydrogenase, and formate dehydrogenase) offers several advantages. These include the elimination of complex enzyme purification steps and the inherent presence of a cellular environment that can support cofactor regeneration.[6]
Troubleshooting Guides
Issue 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal pH or Temperature | Verify that the reaction pH and temperature are within the optimal range for your specific enzymes (see Table 1). Even slight deviations can significantly impact enzyme activity.[7][8][9] |
| Enzyme Inactivity | - Test the activity of each enzyme individually before setting up the multi-enzyme reaction. - Ensure proper protein folding and expression if using a recombinant system. - Check for the presence of inhibitors in your substrate or buffer. |
| Cofactor Limitation | - If using a dehydrogenase, ensure an adequate supply of the NADH cofactor. - If using a cofactor regeneration system (e.g., FDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., formate). |
| Substrate Quality | - Confirm the identity and purity of your starting material (e.g., D-psicose, D-fructose). Impurities can inhibit enzymatic reactions. |
| Product Inhibition | Some enzymes can be inhibited by the product.[10] Consider strategies to remove the product as it is formed, such as in-situ product removal techniques. |
Issue 2: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Enzyme Preparations | - Standardize your enzyme expression and purification protocol. - Measure the specific activity of each new batch of enzyme preparation. |
| Inaccurate Reagent Concentrations | - Double-check all calculations for substrate, enzyme, and buffer concentrations. - Calibrate pipettes and other measuring equipment regularly. |
| Fluctuations in Reaction Conditions | - Use a calibrated pH meter and thermometer. - Ensure consistent mixing or agitation speed, as this can affect reaction rates.[1] |
Issue 3: Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Enzyme Promiscuity | Some enzymes may act on other substrates or intermediates present in the reaction mixture.[11] Analyze your reaction mixture using techniques like HPLC to identify byproducts and potentially identify the source. |
| Non-Enzymatic Side Reactions | High temperatures or extreme pH values can sometimes lead to the degradation of substrates or products. Ensure your reaction conditions are not causing unwanted chemical reactions. |
Data Presentation
Table 1: Optimal Conditions for Enzymes in this compound Production
| Enzyme | Source Organism | Substrate(s) | Optimal pH | Optimal Temperature (°C) |
| Ribitol Dehydrogenase (RDH) & Formate Dehydrogenase (FDH) System | Providencia alcalifaciens | D-psicose, Sodium Formate | 7.5 | 40 |
| Alcohol Dehydrogenase (ADH) | Gluconobacter frateurii NBRC 3264 | This compound | 7.0 | 50 |
| Multi-enzyme system (GI, DPE, RDH, FDH) | Recombinant E. coli | D-glucose, Sodium Formate | 8.0 | 40 |
Note: The ADH from G. frateurii was characterized for the reverse reaction (this compound to D-psicose).[10][12]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from D-Psicose
This protocol is based on the use of ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) for cofactor regeneration.[1]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 50 mM Tris-HCl at pH 8.0.
-
In a reaction vessel, combine the following components:
-
D-psicose (substrate)
-
Sodium formate (for cofactor regeneration)
-
NAD+ (cofactor)
-
Purified RDH enzyme
-
Purified FDH enzyme
-
-
-
Incubation:
-
Incubate the reaction mixture at 40°C with constant shaking (e.g., 150 rpm).[1]
-
-
Monitoring the Reaction:
-
Withdraw aliquots at regular time intervals (e.g., every hour).
-
Stop the enzymatic reaction in the aliquots, for example, by heat inactivation (e.g., boiling for 10 minutes).
-
Analyze the samples by HPLC to determine the concentrations of D-psicose and this compound.
-
-
Product Purification:
-
Once the reaction is complete, the this compound can be purified from the reaction mixture using techniques such as chromatography.
-
Protocol 2: Whole-Cell Biotransformation of D-Glucose to this compound
This protocol utilizes a recombinant E. coli strain expressing glucose isomerase (GI), D-psicose 3-epimerase (DPE), ribitol dehydrogenase (RDH), and formate dehydrogenase (FDH).
-
Cell Culture and Induction:
-
Culture the recombinant E. coli strain in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C.
-
Induce protein expression at the optimal cell density (e.g., OD600 of 0.6-0.8) with an inducer like IPTG.
-
Continue the culture under conditions optimized for protein expression (e.g., 20°C for 24 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to remove residual medium components.
-
Resuspend the cells in the reaction buffer to the desired cell density.
-
-
Whole-Cell Biotransformation:
-
In a reaction vessel, combine the cell suspension with D-glucose and sodium formate.
-
Incubate the reaction at 40°C with agitation.
-
-
Reaction Monitoring and Product Recovery:
-
Monitor the reaction progress by analyzing the supernatant for this compound and remaining D-glucose.
-
After the reaction, separate the cells from the supernatant by centrifugation.
-
The this compound in the supernatant can then be purified.
-
Visualizations
Caption: this compound production from D-psicose with cofactor regeneration.
Caption: Workflow for whole-cell this compound production from D-glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization for this compound production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
Technical Support Center: Enhancing Cofactor Regeneration for Allitol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the enzymatic synthesis of allitol, with a specific focus on improving cofactor regeneration efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low this compound yield in whole-cell biotransformation?
A1: Low this compound yield can stem from several factors:
-
Inefficient Cofactor Regeneration: The primary bottleneck in this compound synthesis is often the insufficient supply of the reducing cofactor NADH or NADPH, which is required by ribitol dehydrogenase (RDH) to convert D-psicose to this compound.[1][2]
-
Cofactor Imbalance: An imbalance between the consumption and regeneration of the cofactor can limit the overall reaction rate.
-
Low Substrate Uptake: The intracellular concentration of the substrate (e.g., D-fructose) may be insufficient, limiting the enzymatic conversion rate.[1][3]
-
Substrate or Product Inhibition: High concentrations of the substrate or the product, this compound, can inhibit the activity of the enzymes in the pathway.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity and stability.[4]
Q2: How can I improve NADH regeneration for this compound synthesis?
A2: Several strategies can be employed to enhance NADH regeneration:
-
Co-expression of a Regenerating Enzyme: A common and effective method is to co-express a dehydrogenase that oxidizes a co-substrate to regenerate NADH. Formate dehydrogenase (FDH) from Candida methylica, which converts formate to CO2, is frequently used for this purpose.[1][4][5]
-
Utilization of Glucose Dehydrogenase (GDH): GDH can be a more efficient alternative to FDH for cofactor regeneration.[2]
-
Metabolic Engineering of the Host: Modifying the host's metabolic pathways to channel more flux towards NADH production can also be effective.
Q3: Is it better to use NADH or NADPH as the cofactor for this compound synthesis?
A3: The choice between NADH and NADPH depends on the specific ribitol dehydrogenase (RDH) used in your system. Most RDHs utilized for this compound synthesis are NADH-dependent.[1][4] However, if you are using an NADPH-dependent enzyme, regeneration strategies will need to be adapted accordingly, for instance, by leveraging the pentose phosphate pathway (PPP).[6][7]
Q4: What is the role of expressing a glucose/fructose facilitator (glf) gene?
A4: The glf gene from Zymomonas mobilis encodes a protein that facilitates the transport of glucose and fructose into the E. coli cell.[3] Overexpressing this gene can significantly increase the intracellular concentration of D-fructose, the initial substrate for the this compound synthesis pathway, thereby boosting the overall this compound yield.[1][3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low this compound Titer | Insufficient NADH regeneration. | - Co-express a highly active formate dehydrogenase (FDH) or glucose dehydrogenase (GDH).[1][2]- Optimize the concentration of the co-substrate (e.g., formate or glucose). |
| Low intracellular substrate concentration. | - Co-express the glf gene from Zymomonas mobilis to enhance D-fructose uptake.[1][3] | |
| Suboptimal reaction conditions. | - Optimize pH and temperature. The optimal conditions are typically around pH 7.0 and 30-40°C.[3][4] | |
| Cofactor Imbalance | The rate of NADH consumption by RDH exceeds the rate of NADH regeneration by FDH/GDH. | - Increase the expression level of the regenerating enzyme (FDH or GDH).- Use a multi-enzyme self-assembly system to channel intermediates and improve efficiency.[2] |
| Formation of Byproducts | Host's native metabolic pathways are competing for the substrate or intermediates. | - Use knockout strains for competing pathways.- Optimize the expression levels of the pathway enzymes to direct flux towards this compound. |
Quantitative Data Summary
Table 1: Comparison of Engineered E. coli Strains for this compound Production
| Strain Engineering Strategy | Substrate | Cofactor Regeneration System | This compound Titer (g/L) | Conversion Rate (%) | Reference |
| Co-expression of DPEase and RDH with FDH | 100 mM D-Fructose | Formate Dehydrogenase (FDH) | 10.62 | - | [1] |
| Co-expression of DPEase, RDH, FDH, and Glf | 100 mM D-Fructose | Formate Dehydrogenase (FDH) | 16.53 | 92 | [1] |
| Optimized whole-cell biotransformation | 500 mM D-Fructose | Formate Dehydrogenase (FDH) | 48.62 | - | [1] |
| GI, DPEase, RDH, and GDH co-expression with multienzyme self-assembly | 25 g/L D-Glucose | Glucose Dehydrogenase (GDH) | 15.03 | - | [2] |
| Individual expression of RDH and FDH | 90 g/L D-psicose | Formate Dehydrogenase (FDH) | 58.5 | - | [8] |
Experimental Protocols
Protocol 1: Construction of Recombinant E. coli for this compound Production
-
Gene Amplification: Amplify the genes for D-psicose-3-epimerase (DPEase), ribitol dehydrogenase (RDH), and a cofactor regenerating enzyme (e.g., formate dehydrogenase, FDH) from their respective source organisms using PCR.
-
Plasmid Construction: Clone the amplified genes into suitable expression vectors. For multi-enzyme pathways, co-expression vectors like pETDuet™ or pCDFDuet™ can be used.[3]
-
Transformation: Transform the constructed plasmids into a suitable E. coli expression host, such as BL21(DE3).
-
Verification: Verify the successful construction of the recombinant strains by plasmid sequencing and SDS-PAGE analysis of protein expression after induction.
Protocol 2: Whole-Cell Biotransformation for this compound Synthesis
-
Cell Culture and Induction: Grow the recombinant E. coli strain in a suitable medium (e.g., LB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0), and resuspend them to a desired cell density.
-
Biotransformation Reaction: Initiate the reaction by adding the substrate (e.g., D-fructose or D-psicose) and the co-substrate for cofactor regeneration (e.g., sodium formate) to the cell suspension.
-
Reaction Monitoring and Product Analysis: Maintain the reaction at the optimal temperature and pH with agitation.[4] Periodically take samples and analyze the concentration of this compound and the substrate using HPLC.[9]
Visualizations
Caption: Whole-cell biotransformation pathway for this compound synthesis.
Caption: Experimental workflow for this compound production.
References
- 1. Construction of this compound synthesis pathway by multi-enzyme coexpression in Escherichia coli and its application in this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. increasing-nadph-availability-for-xylitol-production-via-pentose-phosphate-pathway-gene-overexpression-and-embden-meyerhof-parnas-pathway-gene-deletion-in-escherichia-coli - Ask this paper | Bohrium [bohrium.com]
- 7. Increasing NADPH Availability for Xylitol Production via Pentose-Phosphate-Pathway Gene Overexpression and Embden-Meyerhof-Parnas-Pathway Gene Deletion in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Allitol
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of allitol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: Impurities largely depend on the synthesis route.
-
Chemical Synthesis: Starting from D-allose or related sugars can introduce isomeric impurities like galactitol if starting materials are not pure.[1] Byproducts from side reactions of the reducing agent (e.g., borate complexes from sodium borohydride) may also be present.
-
Enzymatic/Microbial Synthesis: When starting from D-psicose or D-fructose, common impurities include residual starting sugars (D-psicose, D-fructose), other sugar isomers formed by epimerase activity, and components from the cell lysate or culture medium if using whole-cell systems.[2][3]
Q2: My final product has a low or broad melting point. What does this indicate?
A2: A low or broad melting point is a primary indicator of impurities. Pure this compound has a distinct melting point of approximately 149-150°C.[1] The presence of residual solvents, moisture, or other sugar alcohols (like mannitol or sorbitol) can depress and broaden this range. It is recommended to perform further purification steps, such as recrystallization or chromatography.
Q3: How can I effectively remove isomeric impurities like mannitol or sorbitol?
A3: Separating sugar alcohol isomers is challenging due to their similar physical properties.
-
Fractional Crystallization: This technique can be effective if the solubilities of this compound and the isomeric impurity are sufficiently different in a chosen solvent system. However, it may require multiple successive recrystallizations.[4]
-
Chromatography: This is the most effective method. Ion-exchange chromatography using a resin in a specific ionic form (e.g., calcium) can separate mannitol and sorbitol, and similar principles can be applied to this compound separation.[5][6] Simulated moving bed (SMB) chromatography is a scalable option for high-purity separation.[7]
Q4: What are the recommended analytical methods to confirm the purity of my synthesized this compound?
A4: A combination of methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for quantifying this compound and separating it from residual substrates and byproducts.[8] A common setup uses an amino-based column (e.g., NH2) with an acetonitrile/water mobile phase and a Refractive Index (RI) detector.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of this compound and identifying any organic impurities.[8][10]
-
Mass Spectrometry (MS): Coupled with Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurities.[11]
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value (149-150°C) indicates high purity.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The chosen solvent is too effective; this compound remains dissolved at low temperatures.2. Too much solvent was used during the dissolution step.3. Premature crystallization occurred during hot filtration. | 1. Test a range of solvent systems. Ethanol is often a good starting point for sugar alcohols.[10]2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[12]3. Ensure the filtration apparatus (funnel, filter paper) is pre-heated to prevent cooling and crystal formation. |
| Incomplete Separation on Chromatography Column | 1. Improper mobile phase composition.2. Column overloading.3. Inappropriate stationary phase (column type). | 1. Optimize the mobile phase. For sugar alcohols, adjusting the water/acetonitrile ratio in HILIC or using aqueous buffers on ion-exchange columns is key.2. Reduce the amount of sample loaded onto the column.3. For isomeric separation, consider specialized columns like those based on cation-exchange resins (e.g., Ca2+ or Pb2+ forms).[5] |
| Product Contaminated with Residual Sugars (e.g., D-psicose, D-fructose) | 1. Incomplete enzymatic or chemical reaction.2. Inefficient initial purification steps. | 1. Increase reaction time, enzyme concentration, or optimize reaction conditions (pH, temperature) to drive the reaction to completion.[8]2. Perform an initial purification step like ethanol precipitation or crystallization to remove the bulk of unreacted sugars before high-resolution chromatography.[10] |
| NMR Spectrum Shows Unidentified Peaks | 1. Presence of residual solvents (e.g., from recrystallization or chromatography).2. Byproducts from the synthesis reaction.3. Degradation of the product. | 1. Dry the sample thoroughly under a high vacuum. Compare unknown peaks to the known chemical shifts of common laboratory solvents.2. Use 2D-NMR techniques (COSY, HSQC) to help elucidate the structure of the unknown byproducts.3. Ensure storage conditions are appropriate (cool, dry) and avoid harsh purification conditions (e.g., strong acids/bases). |
Experimental Protocols & Methodologies
Protocol 1: Cooling Recrystallization of this compound
This protocol is a general guideline for purifying crude this compound to a high purity of over 99%.[13]
-
Solvent Selection: Begin by testing the solubility of your crude this compound in various solvents (e.g., ethanol, methanol, water, and mixtures thereof) at room temperature and at boiling point. The ideal solvent will dissolve the this compound when hot but not when cold.[12]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until all the solid has just dissolved.[14] Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[15] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
-
Purity Assessment: Confirm the purity of the recrystallized this compound using HPLC and melting point analysis. A purity of >99.9% can be achieved with this method.[13]
Protocol 2: HPLC Analysis of this compound Purity
This method is adapted from protocols used for analyzing sugar alcohols and can be used to determine the purity of this compound samples.[8][9]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Column: Amino column (e.g., MicroPak SP NH2, 4.6 mm x 250 mm).
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to a concentration of approximately 10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and compare the retention time to an authentic this compound standard. Purity is calculated based on the peak area of this compound relative to the total area of all peaks in the chromatogram.
Visual Guides
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DK146255B - PROCEDURE FOR SEPARATING MANNITOL AND SORBITOL FROM SOLUTIONS CONTAINING BOTH POLYOLES WITH UNDYROGENED SUGAR - Google Patents [patents.google.com]
- 5. US3864406A - Process for the production of mannitol and sorbitol - Google Patents [patents.google.com]
- 6. Food Processing - Sorbitol/Mannitol separation [puritech.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biotransformation and Purification of Allulose/Allitol from Itea virginica Leaves [spkx.net.cn]
- 11. Frontiers | D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Scaling Up Allitol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Allitol production.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Section 1: Fermentation & Biotransformation
Question: My this compound yield is significantly lower than reported values. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound yield is a common issue that can stem from several factors throughout the fermentation and biotransformation process. Below is a systematic guide to help you identify and resolve the problem.
-
Sub-optimal Fermentation Conditions: The efficiency of the whole-cell biocatalyst is highly sensitive to its environment.
-
pH: Ensure the pH of your culture medium is maintained within the optimal range for your specific microbial strain (typically around 7.0 for recombinant E. coli). Deviations can significantly reduce enzyme activity.
-
Temperature: Verify that the fermentation temperature is optimal for both cell growth and enzyme stability. For many recombinant E. coli strains used in this compound production, this is often between 30°C and 37°C.[1]
-
Aeration and Agitation: Inadequate oxygen supply or poor mixing can lead to insufficient cell density and metabolic activity. Ensure your shaking speed or sparging rate is adequate for the culture volume.
-
-
Inefficient Cofactor (NADH) Regeneration: The conversion of D-psicose to this compound by ribitol dehydrogenase (RDH) is an NADH-dependent reaction. Insufficient regeneration of NADH is a frequent bottleneck.
-
Cofactor Regeneration System: Confirm that the co-expressed formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) is active and that the necessary co-substrate (e.g., formate or glucose) is present in sufficient concentration.[2][3]
-
Metabolic Burden: Overexpression of multiple enzymes can place a significant metabolic load on the host cells, potentially limiting the availability of precursors for NADH synthesis.
-
-
Enzyme Activity Issues: The enzymes in your engineered pathway may not be functioning optimally.
-
Sub-optimal Induction: Review your induction parameters (e.g., IPTG concentration, timing of induction). Both insufficient and excessive induction can negatively impact protein expression and activity.
-
Codon Usage: If you are using a heterologous gene, ensure the codon usage is optimized for your expression host (e.g., E. coli).[4]
-
Protein Insolubility: The overexpressed enzymes may be forming inactive inclusion bodies. Try lowering the induction temperature (e.g., 18-25°C) and induction time to improve protein solubility.[4]
-
-
Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity.
-
Substrate Concentration: While a higher substrate concentration may seem to promise a higher yield, it can also be inhibitory. Experiment with a range of initial D-fructose or D-glucose concentrations to find the optimal level.
-
Product Inhibition: this compound itself or intermediate products can inhibit the enzymes in the pathway.[5] Consider a fed-batch strategy to maintain substrate and product concentrations within a productive range.
-
-
Plasmid Instability: In recombinant systems, the plasmid carrying the necessary genes can be lost over time, especially during large-scale cultivation. Ensure consistent antibiotic selection pressure is maintained throughout the fermentation.
Question: My recombinant E. coli cells are growing slowly or not at all. What could be the problem?
Answer: Poor cell growth is often a sign of cellular stress or sub-optimal culture conditions.
-
Toxicity of the Recombinant Protein: The overexpressed enzymes may be toxic to the host cells.[4]
-
Solution: Use a tightly regulated promoter system to minimize basal expression before induction. Lowering the inducer concentration or induction temperature can also mitigate toxicity.[4]
-
-
Media Composition: Ensure your fermentation medium is not lacking any essential nutrients. For some processes, a richer medium may be required to support the metabolic burden of protein expression.
-
Contamination: Microbial contamination can outcompete your production strain for resources. Check your cultures for any signs of contamination.[5]
Section 2: Downstream Processing & Purification
Question: I am having difficulty crystallizing this compound from the fermentation broth. What can I do?
Answer: Crystallization is a critical step for obtaining high-purity this compound.[6] Difficulties in this process are often related to impurities or sub-optimal crystallization conditions.
-
Presence of Impurities: Residual sugars, proteins, and salts from the fermentation broth can inhibit crystallization.
-
Solution: Pre-purify the broth using techniques like activated charcoal treatment to remove colored impurities or ion-exchange chromatography to remove charged molecules.[7]
-
-
Supersaturation Issues: Crystallization requires a supersaturated solution.
-
Too Dilute: If the solution is not sufficiently concentrated, crystallization will not occur. Carefully evaporate the solvent to achieve the desired concentration.
-
Too Concentrated/Rapid Cooling: If the solution is too concentrated or cooled too quickly, it can lead to the formation of an oil or amorphous precipitate instead of crystals.[8] Try cooling the solution more slowly or adding a small amount of anti-solvent.
-
-
Nucleation Problems: The initiation of crystal formation (nucleation) may be hindered.
-
Solution: Try "seeding" the solution with a few crystals of pure this compound. Scratching the inside of the glass vessel with a glass rod can also sometimes induce nucleation.[8]
-
Question: The purity of my final this compound product is low. How can I improve it?
Answer: Low purity is typically due to the co-purification of other cellular components or byproducts.
-
Inadequate Separation: The initial separation steps may not be effective enough.
-
Solution: Optimize your downstream processing workflow. This may involve a combination of techniques such as centrifugation to remove cells, filtration to clarify the broth, and chromatographic methods for more refined separation.[9]
-
-
Byproduct Formation: The fermentation process itself may be generating byproducts with similar chemical properties to this compound, making them difficult to separate.
-
Solution: Re-optimize your fermentation conditions to minimize byproduct formation. Analyze your broth by HPLC to identify the major impurities and tailor your purification strategy accordingly.
-
Data Presentation: this compound Production Parameters
The following tables summarize quantitative data from various studies on this compound production, providing a benchmark for your own experiments.
Table 1: Comparison of this compound Production from Different Substrates
| Substrate | Microbial Strain | This compound Titer (g/L) | Conversion Rate (%) | Reference |
| D-Fructose (100 g/L) | Recombinant E. coli | 63.4 | Not specified | [10] |
| D-Fructose (500 mM) | Recombinant E. coli with GLF | 48.62 | Not specified | [2] |
| D-Allulose (90 g/L) | Recombinant E. coli | 58.5 | ~65% | [3] |
| D-Glucose (50 g/L) | Immobilized Glucose Isomerase & Recombinant E. coli | 12.7 | ~25.4% | [2][10] |
Table 2: Optimal Conditions for this compound Biotransformation
| Parameter | Optimal Value | Microbial System | Reference |
| Temperature | 30 - 37 °C | Recombinant E. coli | [1] |
| pH | 7.0 | Recombinant E. coli | [1] |
| Shaking Speed | 150-200 rpm | Lab-scale flask cultures | Not specified |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol outlines a general method for the quantification of this compound and related sugars in fermentation samples.
-
Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with ultrapure water if the sugar concentration is expected to be outside the linear range of the calibration curve.
-
-
HPLC System and Conditions:
-
System: An HPLC system equipped with a Refractive Index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or similar) is suitable for separating sugar alcohols.
-
Mobile Phase: Ultrapure water.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 70 - 85°C.
-
Injection Volume: 10 - 20 µL.
-
-
Calibration:
-
Prepare a series of this compound standards of known concentrations (e.g., 0.5, 1, 2, 5, 10 g/L) in ultrapure water.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Analysis:
-
Inject the prepared samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Protocol 2: Assay for Ribitol Dehydrogenase (RDH) Activity
This spectrophotometric assay measures the activity of RDH by monitoring the increase in absorbance at 340 nm due to the production of NADH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
Substrate Solution: 100 mM D-psicose in assay buffer.
-
Enzyme Sample: Prepare a cell lysate by sonicating or using chemical lysis on a sample of your production cells. Centrifuge to remove cell debris and use the supernatant. Dilute the supernatant in assay buffer as needed.
-
-
Assay Procedure:
-
In a 1 mL cuvette, combine:
-
800 µL of Assay Buffer
-
100 µL of NAD+ Solution
-
50 µL of Enzyme Sample
-
-
Mix by pipetting and incubate at the desired temperature (e.g., 30°C) for 2-3 minutes to equilibrate.
-
Initiate the reaction by adding 50 µL of the Substrate Solution (D-psicose).
-
Immediately mix and place the cuvette in a spectrophotometer.
-
-
Measurement and Calculation:
-
Record the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
Determine the initial linear rate of reaction (ΔAbs340/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs340/min) / (ε * l) * V_total / V_enzyme * dilution_factor
-
Where:
-
ε (molar extinction coefficient for NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
V_total = Total volume of the assay (1 mL)
-
V_enzyme = Volume of the enzyme sample used (0.05 mL)
-
-
-
Visualizations
Biochemical Pathway for this compound Production
Caption: Enzymatic pathway for this compound production from D-Fructose with NADH cofactor regeneration.
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting common causes of low this compound yield in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient this compound Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for xylitol purification and crystallization: A review [unige.iris.cineca.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization for this compound production from D-glucose by using immobilized glucose isomerase and recombinant E. coli expressing D-psicose-3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing substrate feeding strategies in Allitol fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during allitol fermentation experiments, with a focus on optimizing substrate feeding strategies.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that may arise during your this compound fermentation experiments.
Question: My this compound yield is lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield can stem from several factors. Follow these steps to identify and address the issue:
-
Verify Optimal Fermentation Conditions: Ensure that the pH and temperature of your culture are maintained at the optimal levels for your specific production strain. For many engineered E. coli strains, the optimal pH is around 7.0 and the temperature is between 30°C and 40°C.[1] Deviations from these conditions can significantly impact enzyme activity and overall productivity.
-
Check for Nutrient Limitation: A common issue in high-density cultures is the depletion of essential nutrients other than the primary carbon source.
-
Nitrogen Source: Ensure an adequate supply of the nitrogen source (e.g., ammonium sulfate) is present in your medium. A favorable carbon-to-nitrogen (C/N) ratio is crucial for optimal production.
-
Trace Elements and Vitamins: Deficiencies in essential minerals and vitamins can limit cell growth and enzyme function. Review your medium composition and supplement if necessary.
-
-
Assess Substrate Quality and Concentration:
-
Substrate Purity: Impurities in your substrate (e.g., D-fructose, D-psicose) can inhibit microbial growth or enzymatic activity. Use high-purity substrates whenever possible.
-
Substrate Inhibition: High initial substrate concentrations can be inhibitory to some microbial strains.[2] Consider starting with a lower initial concentration and implementing a fed-batch strategy to maintain the substrate at a non-inhibitory level.
-
-
Investigate Potential By-product Formation: The formation of unwanted by-products can divert carbon flux away from this compound production.
-
Enzyme Specificity: If you are producing this compound from D-fructose, ensure that the ribitol dehydrogenase (RDH) you are using is not also active on D-sorbitol or D-mannitol, which would lead to the formation of these sugar alcohols as by-products.[1]
-
Analytical Monitoring: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify any potential by-products in your fermentation broth.[3]
-
-
Evaluate Aeration and Oxygen Supply: While this compound production is a reductive process, the host organism (E. coli) still requires oxygen for growth and energy metabolism.
-
Dissolved Oxygen (DO) Levels: Monitor and control the DO level in your fermenter. Insufficient oxygen can limit cell growth, while excessive oxygen can sometimes lead to oxidative stress. Maintaining a DO level of around 30% is often a good starting point.
-
Question: I'm observing the formation of significant by-products like sorbitol and mannitol. How can I prevent this?
Answer:
The formation of sorbitol and mannitol as by-products when using D-fructose as a substrate is a known issue and is primarily related to the specificity of the ribitol dehydrogenase (RDH) enzyme.
-
Select a Specific RDH: The key to preventing the formation of these by-products is to use an NAD+-dependent RDH that is highly specific for this compound and does not exhibit significant activity towards D-sorbitol or D-mannitol.[1] Careful selection or engineering of your RDH is the most effective solution.
-
Monitor By-products: Regularly analyze your fermentation broth using HPLC to monitor for the presence of sorbitol and mannitol. This will help you to quickly identify if your enzyme selection is appropriate.
Question: My fermentation seems to have stalled; this compound production has stopped prematurely. What should I do?
Answer:
A "stuck" fermentation can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for Substrate Limitation: The most straightforward cause is the depletion of the primary carbon source.
-
Analyze Substrate Concentration: Measure the concentration of your substrate (e.g., D-fructose) in the broth. If it is depleted, resume your feeding strategy.
-
Feeding Strategy Review: If you are using a pre-defined feeding profile (e.g., exponential feed), your model may not be accurately predicting the culture's consumption rate. Consider switching to a feedback control strategy where the feed rate is adjusted based on a real-time parameter like dissolved oxygen or evolved gas analysis.
-
-
Assess for Inhibitory By-product Accumulation: The accumulation of by-products can be toxic to the cells and inhibit further production.
-
Identify Inhibitors: Analyze the fermentation broth for potential inhibitory compounds. Besides sorbitol and mannitol, organic acids can also accumulate and lower the pH to inhibitory levels.
-
pH Control: Ensure your pH control system is functioning correctly to neutralize any accumulating acids.
-
-
Evaluate Cell Viability: A significant drop in cell viability will halt production.
-
Microscopy and Plating: Use microscopy to visually inspect cell morphology and perform plate counts to determine the viable cell count.
-
Investigate Stress Factors: If a significant loss of viability is observed, investigate potential stressors such as high substrate concentration (osmotic stress), extreme pH or temperature fluctuations, or mechanical stress from high agitation rates.
-
-
Consider Contamination: Microbial contamination can compete for nutrients and produce inhibitory compounds.
-
Microscopic Examination: Check for the presence of contaminating microorganisms under a microscope.
-
Plating on Selective Media: Plate samples of your culture on different types of media to identify any potential contaminants.
-
Frequently Asked Questions (FAQs)
What is the optimal substrate for this compound fermentation?
The choice of substrate depends on the engineered metabolic pathway in your production strain.
-
D-psicose: This is a direct precursor to this compound via reduction by ribitol dehydrogenase (RDH). Using D-psicose can lead to high conversion rates.[1][3]
-
D-fructose: This is a more cost-effective substrate. It can be converted to this compound in a multi-enzyme cascade, typically involving a D-psicose-3-epimerase (DPE) to convert D-fructose to D-psicose, and then an RDH to convert D-psicose to this compound.[4]
-
D-glucose: As an even lower-cost substrate, D-glucose can be used if the strain is also engineered with a glucose isomerase to convert D-glucose to D-fructose.
What are the common feeding strategies for fed-batch this compound fermentation?
Several feeding strategies can be employed to control substrate concentration and optimize production:
-
Constant Feed: A simple strategy where the substrate is added at a constant rate. This is easy to implement but may not match the changing metabolic demands of the culture.
-
Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the microbial culture. This can lead to high cell densities and productivity.[5]
-
Pulse Feeding: The substrate is added in pulses when the concentration falls below a certain threshold.
-
Feedback Control: More advanced strategies use real-time monitoring of parameters like dissolved oxygen (DO-stat) or pH (pH-stat) to control the feeding rate. For example, a drop in DO can indicate increased metabolic activity, triggering an increase in the feed rate.
How can I monitor the progress of my this compound fermentation?
Effective monitoring is crucial for process control and optimization. Key parameters to monitor include:
-
Biomass: Measured as optical density at 600 nm (OD600) or as dry cell weight.
-
Substrate and Product Concentrations: Regularly take samples from the fermenter and analyze them using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the substrate (e.g., D-fructose), this compound, and any major by-products.[3]
-
pH: Monitored online using a pH probe and controlled by the automated addition of acid or base.
-
Dissolved Oxygen (DO): Monitored online using a DO probe and controlled through a cascade of agitation speed and aeration rate.
-
Off-gas Analysis: Monitoring the composition of the off-gas (e.g., CO2, O2) can provide insights into the metabolic state of the culture.
What is the role of cofactor regeneration in this compound production?
The conversion of D-psicose to this compound by ribitol dehydrogenase (RDH) is a reduction reaction that requires the cofactor NADH, which is oxidized to NAD+. To sustain the reaction, the NADH must be continuously regenerated from NAD+. A common strategy is to co-express a formate dehydrogenase (FDH) in the production strain. FDH catalyzes the oxidation of formate to carbon dioxide, which is coupled to the reduction of NAD+ to NADH, thus providing a continuous supply of the necessary reducing power.[6][7]
Quantitative Data Summary
Table 1: Comparison of this compound Production from Different Substrates
| Substrate | Production Strain | This compound Titer (g/L) | Conversion Rate/Yield | Reference |
| D-fructose | Recombinant E. coli | 63.44 | Not specified | [4] |
| D-psicose | Enterobacter strain 221e | Not specified | 97% transformation | [1] |
| D-psicose | Recombinant E. coli | 58.5 | Not specified | [4] |
| Sucrose | Engineered E. coli | 10.11 | 40.4% | [8] |
Table 2: Optimal Conditions for this compound Fermentation
| Parameter | Optimal Value | Production Strain | Reference |
| pH | 7.0 | Recombinant E. coli | [1] |
| pH | 7.5 | Recombinant E. coli | [3] |
| Temperature | 30°C - 40°C | Recombinant E. coli | [1][3] |
| Shaking Velocity | 150 rpm | Recombinant E. coli | [3] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of E. coli for this compound Production from D-Fructose
This protocol outlines a general procedure for a fed-batch fermentation process. Specific parameters such as media composition and feed rates should be optimized for your particular strain and experimental goals.
1. Media and Solution Preparation:
-
Batch Medium: Prepare a defined mineral medium containing a nitrogen source (e.g., (NH4)2SO4), phosphate source (e.g., KH2PO4, Na2HPO4), trace minerals, and an initial concentration of D-fructose (e.g., 20 g/L).
-
Feed Medium: Prepare a highly concentrated solution of D-fructose (e.g., 500 g/L) in a minimal medium or water.
-
Supplements: Prepare sterile stock solutions of any necessary antibiotics, inducers (e.g., IPTG if using an inducible promoter), and pH control agents (e.g., 2M NaOH, 2M H2SO4).
2. Inoculum Preparation:
-
Inoculate a single colony of your recombinant E. coli strain into a shake flask containing a suitable seed medium (e.g., LB broth with the appropriate antibiotic).
-
Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
Use this overnight culture to inoculate a larger volume of seed medium and grow to mid-exponential phase (OD600 ≈ 2-4).
3. Fermenter Setup and Sterilization:
-
Prepare and sterilize the fermenter with the batch medium.
-
Calibrate the pH and DO probes before sterilization.
-
Aseptically connect all necessary tubing for feeding, pH control, and sampling.
4. Fermentation Process:
-
Inoculation: Aseptically transfer the seed culture into the fermenter to achieve a starting OD600 of approximately 0.1-0.2.
-
Batch Phase: Allow the culture to grow in batch mode, consuming the initial D-fructose. Maintain the temperature (e.g., 37°C for growth) and pH (e.g., 7.0). The DO will typically drop as the culture grows; maintain it above a setpoint (e.g., 30%) by increasing agitation and/or aeration.
-
Induction (if applicable): When the culture reaches a desired cell density (e.g., OD600 of 10-20), add the inducer (e.g., IPTG) to initiate the expression of the this compound biosynthesis enzymes. At this point, you may also want to lower the temperature (e.g., to 30°C) to potentially improve protein folding and enzyme activity.
-
Fed-Batch Phase: Once the initial D-fructose is nearly depleted (as determined by offline analysis or an online indicator like a sharp rise in DO), begin the fed-batch feeding of the concentrated D-fructose solution.
-
Exponential Feeding: Start with a low feed rate and increase it exponentially according to a pre-determined model based on the specific growth rate of your strain.
-
DO-Stat Feeding: Alternatively, link the feed pump to the DO controller. When the DO rises above the setpoint (indicating substrate limitation), the feed pump is activated.
-
-
Monitoring: Throughout the fermentation, regularly take samples to measure OD600, substrate concentration, and this compound concentration.
-
Harvesting: Once the this compound concentration has reached its peak and is no longer increasing, stop the fermentation and harvest the cells and/or broth for product purification.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. De Novo Biosynthesis of d-Allitol from Sucrose via Engineered Modular Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the chemical synthesis of Allitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the chemical synthesis of Allitol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chemical synthesis of this compound?
A1: The primary chemical synthesis methods for this compound reported in the literature include:
-
Reduction of D-allose: This is a common laboratory-scale method involving the reduction of D-allose using a reducing agent like sodium borohydride.[1][2]
-
Oxidation of meso-1,5-hexadiene-3,4-diol: this compound can be obtained from this nanocarbohydrate source through an oxidation reaction.[1]
-
Oxidation of cis-3-hexane-1,2,5,6-tetrol: This method yields a mixture of this compound and Galactitol.[1][2]
-
Electroreduction of D-glucose: This method produces a small amount of this compound.[1][2]
While enzymatic and microbial synthesis routes are becoming more prevalent due to higher specificity and fewer byproducts, chemical synthesis remains relevant for specific research applications.[3][4][5]
Q2: What are the potential impurities I should be aware of during the chemical synthesis of this compound?
A2: Impurities in this compound synthesis are highly dependent on the chosen synthetic route. Common impurities include:
-
Unreacted Starting Materials: Residual D-allose, cis-3-hexane-1,2,5,6-tetrol, or D-glucose can remain in the final product if the reaction does not go to completion.
-
Epimers and Diastereomers: The non-specific nature of some chemical reactions can lead to the formation of other sugar alcohols such as Galactitol, D-sorbitol, or D-mannitol.[1][2]
-
Side-reaction Products: Depending on the reagents and conditions used, unintended side reactions can generate various byproducts.
-
Reagent Residues: Traces of reagents, such as borate salts from sodium borohydride reduction, may contaminate the product.
Q3: How can I monitor the progress of my this compound synthesis and detect impurities?
A3: Several analytical techniques are crucial for monitoring the reaction and assessing the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying this compound from starting materials and impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized this compound and identifying any structural isomers or byproducts.[6]
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the components in your reaction mixture, helping to identify impurities.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups in this compound.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time.- Increase the molar ratio of the reducing/oxidizing agent.- Optimize reaction temperature and pH. |
| Degradation of the product. | - Ensure reaction conditions are not too harsh (e.g., extreme pH or temperature).- Consider using a milder reducing/oxidizing agent. | |
| Presence of Unreacted Starting Material | Insufficient reagent or reaction time. | - Increase the amount of the key reagent (e.g., sodium borohydride).- Extend the reaction duration and monitor by TLC or HPLC. |
| Formation of Galactitol as a Major Impurity | Use of cis-3-hexane-1,2,5,6-tetrol as a starting material. | - This is an inherent outcome of this specific reaction.[1][2]- Employ purification methods like fractional crystallization or preparative chromatography to separate this compound from Galactitol. |
| Broad Melting Point Range of the Final Product | Presence of multiple impurities. | - Recrystallize the product from a suitable solvent system.- Utilize column chromatography for purification. |
| Contamination with Borate Salts (from NaBH4 reduction) | Inadequate work-up procedure. | - After the reaction, carefully quench the excess sodium borohydride with an acid (e.g., acetic acid or dilute HCl) until effervescence ceases.- Co-evaporate the sample with methanol multiple times to remove boric acid as volatile trimethyl borate. |
Experimental Protocols
Key Experiment: Synthesis of this compound by Reduction of D-allose
This protocol is based on the method described by Ballard & Stacey (1973).[1][2]
Materials:
-
D-allose
-
Sodium borohydride (NaBH4)
-
Deionized water
-
Dowex 50W (H+ form) and Dowex 1 (acetate form) ion-exchange resins
-
Methanol
Procedure:
-
Dissolve D-allose in deionized water in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, remove the flask from the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, carefully acidify the solution with dilute acetic acid to neutralize the excess sodium borohydride.
-
Pass the resulting solution through a column of Dowex 50W (H+ form) resin to remove sodium ions.
-
Elute the column with water and collect the eluate.
-
Pass the eluate through a column of Dowex 1 (acetate form) resin to remove borate ions.
-
Concentrate the eluate under reduced pressure.
-
Add methanol to the residue and evaporate under reduced pressure. Repeat this step several times to ensure the complete removal of boric acid as trimethyl borate.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol-water mixture) to obtain pure this compound crystals.
Quantitative Data Summary
| Starting Material | Reagent | Solvent | Yield of this compound | Melting Point (°C) | Reference |
| 13 g D-allose | 4 g Sodium borohydride | 85 mL Water | 11.3 g | 149–150 | Ballard & Stacey (1973)[1][2] |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Logical Relationship of Impurity Formation
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct production of this compound from D-fructose by a coupling reaction using D-tagatose 3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving the efficiency of Allitol extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Allitol extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: The main natural sources for this compound are plants from the Itea genus, including Itea virginica, Itea yunnanensis, and Itea oblonga.[1] It is also found in the fungus Tylopilus plumbeoviolaceus.[1]
Q2: What is the most common initial extraction method for this compound from plant sources?
A2: Hot water extraction is a commonly used method to extract this compound and other sugar alcohols from Itea virginica leaves.[2] This method is effective and environmentally friendly compared to solvent-based extractions.
Q3: What are the major impurities I can expect in my crude this compound extract?
A3: When extracting from Itea leaves, a significant co-extract is D-psicose, an isomer of fructose.[2] Other impurities can include pigments (like chlorophyll), polysaccharides, and various mineral salts from the plant material.
Q4: How can I quantify the amount of this compound in my extracts?
A4: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a standard and reliable method for the quantitative analysis of sugar alcohols like this compound, which lack a UV chromophore.[3][4]
Q5: Is it possible to improve the yield of this compound from an extract that also contains D-psicose?
A5: Yes, it is possible to increase the this compound yield through biotransformation. The D-psicose in the extract can be converted into this compound using microorganisms such as Klebsiella oxytoca.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete extraction from the plant matrix.2. Suboptimal solvent-to-solid ratio.3. Extraction temperature is too low.4. Degradation of this compound during extraction. | 1. Ensure the plant material is finely ground to increase surface area.2. Optimize the solvent-to-solid ratio; a higher ratio generally increases extraction efficiency up to a certain point.3. Increase the extraction temperature. For hot water extraction of polysaccharides, temperatures up to 90°C have been shown to be effective.[5]4. While this compound is relatively stable, prolonged exposure to very high temperatures should be avoided. |
| Co-extraction of Pigments (Green or Brown tint in extract) | Presence of chlorophyll and other plant pigments. | 1. Activated Charcoal Treatment: Add activated charcoal to the crude extract, stir, and then filter to adsorb the pigments.2. Polyvinylpolypyrrolidone (PVPP) Treatment: PVPP can be used to effectively remove phenolic compounds and pigments.[6] |
| High Viscosity of Extract, Difficulty in Filtration | Co-extraction of high molecular weight polysaccharides. | 1. Ethanol Precipitation: Add ethanol to the aqueous extract to precipitate the polysaccharides, which can then be removed by centrifugation or filtration.2. Enzymatic Treatment: Use enzymes like cellulase or pectinase to break down the polysaccharides into smaller, more soluble sugars. |
| Poor Separation of this compound from D-psicose during Chromatography | Inadequate resolution of the chromatography column. | 1. Optimize HPLC Method: Use a column specifically designed for sugar separations, such as an amino or a lead-based column, and optimize the mobile phase composition and flow rate.[3][4]2. Ion-Exchange Chromatography: Employ a strong acid cation exchange resin for chromatographic separation, which can effectively separate different sugars and sugar alcohols. |
| Difficulty in Crystallizing this compound from Purified Solution | 1. Solution is not sufficiently supersaturated.2. Presence of residual impurities inhibiting crystal formation.3. Rapid cooling leading to "oiling out" instead of crystallization. | 1. Concentrate the solution further by evaporation to achieve supersaturation.2. Ensure the solution is highly pure. If necessary, repeat the ion-exchange chromatography step.3. Allow the solution to cool slowly at room temperature, followed by refrigeration, to promote the formation of well-defined crystals.[7] Seeding with a small crystal of pure this compound can also initiate crystallization.[8] |
| Precipitation of Proteins during Purification | Changes in pH or ionic strength of the buffer. | Ensure that the pH and salt concentration of the sample are compatible with the buffers used in the ion-exchange chromatography step to avoid protein precipitation, which can clog the column.[9] |
Quantitative Data Summary
Table 1: this compound Content in Natural Sources
| Natural Source | This compound Content (mg/g of dry weight) | Reference |
| Itea virginica leaves | 21.2 | [1] |
| Itea oblonga leaves | 20.8 | [1] |
| Itea yunnanensis leaves | 17.6 | [1] |
Table 2: Extraction Parameters and Their Effects (General Guidance for Polyols)
| Parameter | Range/Value | Effect on Yield | Reference |
| Temperature (Hot Water Extraction) | 70-90°C | Increased temperature generally enhances the solubility and diffusion of sugar alcohols, leading to higher yields. However, very high temperatures might lead to degradation of some compounds.[5] | [5] |
| Solvent-to-Solid Ratio | 20:1 to 60:1 (mL/g) | Increasing the ratio generally improves extraction efficiency, but a very high ratio might lead to a diluted extract without a significant increase in yield. | |
| Extraction Time | 2-5 hours | Longer extraction times can lead to higher yields, but the optimal time should be determined experimentally.[5] | [5] |
Experimental Protocols
Protocol 1: Hot Water Extraction of this compound from Itea Leaves
-
Preparation of Plant Material: Dry the Itea leaves at 60°C and grind them into a fine powder.
-
Extraction:
-
Mix the powdered leaves with deionized water at a solid-to-liquid ratio of 1:30 (w/v).
-
Heat the mixture to 90°C and maintain this temperature for 2 hours with constant stirring.
-
-
Filtration: Cool the mixture to room temperature and filter it through cheesecloth, followed by vacuum filtration using Whatman No. 1 filter paper to remove the solid plant material.
-
Decolorization: Add activated charcoal (1% w/v) to the filtrate, stir for 30 minutes, and then remove the charcoal by filtration.
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
-
Resin Preparation: Use a strong acid cation exchange resin (e.g., Dowex 50W-X8) in the Na+ form. Pack the resin into a column and equilibrate it with deionized water.
-
Sample Loading: Concentrate the decolorized extract under reduced pressure and load it onto the equilibrated column.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor them for the presence of this compound using HPLC-RID.
-
Pooling and Concentration: Pool the this compound-rich fractions and concentrate them using a rotary evaporator.
Protocol 3: Crystallization of this compound
-
Supersaturation: Further concentrate the purified this compound solution until it becomes viscous.
-
Crystallization: Add an equal volume of ethanol to the concentrated aqueous solution and store it at 4°C overnight to induce crystallization.
-
Isolation and Drying: Collect the this compound crystals by filtration, wash them with cold ethanol, and dry them under a vacuum.
Protocol 4: Quantification of this compound by HPLC-RID
-
Chromatographic System: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A column suitable for sugar analysis, such as a Shodex Sugar SP0810 column (300 mm x 8.0 mm).[4]
-
Mobile Phase: Deionized water.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 80°C.[4]
-
Sample Preparation: Dilute the extracts with deionized water and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Prepare a standard curve using pure this compound standards of known concentrations.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biotransformation and Purification of Allulose/Allitol from Itea virginica Leaves [spkx.net.cn]
- 3. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An efficient protocol for the extraction of pigment-free active polyphenol oxidase and soluble proteins from plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Anti-Diabetic Properties of Allitol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-diabetic performance of Allitol, a rare sugar alcohol, against other alternatives, supported by experimental data from animal studies. This compound, obtained by the reduction of D-allulose (also known as D-psicose), is gaining attention for its potential as a low-calorie sweetener with therapeutic benefits.[1][2][3] This document summarizes key findings, details experimental methodologies, and visualizes relevant pathways to aid in the evaluation of this compound as a potential anti-diabetic agent.
Comparative Performance: Glycemic Control
Long-term dietary intake of this compound has been shown to improve glucose tolerance in animal models. The primary mechanism is hypothesized to be the modulation of gut microbiota and the subsequent production of short-chain fatty acids like butyric acid.[4] While direct comparisons with established drugs are limited for this compound itself, extensive research on its precursor, D-allulose, provides a strong benchmark against high-fat diet controls and the first-line anti-diabetic drug, Metformin.
Table 1.1: Effect of this compound on Oral Glucose Tolerance in Wistar Rats
This table summarizes the results of an Oral Glucose Tolerance Test (OGTT) in rats fed a diet containing 3% this compound for 16 weeks compared to a control group.[4]
| Parameter | Control Group (3% Sucrose) | This compound Group (3% this compound) | Significance |
| Blood Glucose (Baseline) | Higher | Significantly Lower | p < 0.05 |
| Blood Glucose (30 min post-glucose) | Higher | Significantly Lower | p < 0.05 |
| Area Under the Curve (AUC) for OGTT | Higher | Lower | p < 0.05 |
Data synthesized from Matsuo, T., et al. (2025), Journal of Biosciences and Medicines.[4]
Table 1.2: Comparative Efficacy of D-Allulose (this compound Precursor) and Metformin in High-Fat Diet (HFD)-Induced Prediabetic Rats
This table compares the effects of D-allulose and Metformin on key diabetic markers in rats fed a high-fat diet for 24 weeks.[5][6]
| Parameter | HFD Control Group | HFD + D-Allulose Group | HFD + Metformin Group |
| Fasting Blood Glucose | Elevated | Improved | Improved |
| Plasma Insulin | Elevated | Reduced | Reduced |
| HOMA-IR (Insulin Resistance) | Elevated | Improved | Improved |
| Glucose Tolerance (OGTT/IPGTT) | Impaired | Improved | Improved |
| Brain Insulin Insensitivity | Present | Attenuated | Attenuated |
Data synthesized from studies on D-allulose, the precursor to this compound.[5][6][7][8]
Comparative Performance: Body Weight and Adiposity
This compound and its precursor D-allulose have demonstrated significant anti-obesity effects, which are closely linked to the amelioration of type 2 diabetes. Studies show that these compounds can reduce body fat accumulation more effectively than other sugar substitutes like erythritol.
Table 2.1: Effects of this compound vs. Alternatives on Adiposity in Rats
This table compares the effect of 8-week dietary supplementation with this compound, D-allulose, and Erythritol against a Sucrose control on body fat accumulation in Wistar rats.
| Parameter | Sucrose (5%) | This compound (5%) | D-Allulose (5%) | Erythritol (5%) |
| Total Body Fat Mass | Control Level | Significantly Lower | Tendency to be Lower | Tendency to be Lower |
| Intra-abdominal Adipose Tissue | Control Level | Significantly Lower | Tendency to be Lower | Tendency to be Lower |
| Mesenteric Adipose Tissue | Control Level | Significantly Lower | Significantly Lower | Not Reported |
Data synthesized from Matsuo, T., et al. (2022), Journal of Nutritional Science and Vitaminology & Matsuo, T., et al. (2019).[3][9][10]
Experimental Protocols
Detailed and reproducible methodologies are critical for validating research findings. Below are representative protocols for long-term feeding studies and glucose tolerance tests as described in the cited animal model research.[4][11][12][13]
Long-Term Diabetic Animal Model Study
This protocol outlines the methodology for inducing a diabetic or prediabetic state in rodents and evaluating the long-term effects of a test compound like this compound.
-
Animal Model: Male Wistar rats (for general studies) or Otsuka Long-Evans Tokushima Fatty (OLETF) rats (for a genetic Type 2 Diabetes model) are commonly used.[4][11][13]
-
Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Dietary Groups:
-
Healthy Control: Non-diabetic strain (e.g., Long-Evans Tokushima Otsuka - LETO) receiving a standard diet and water.[11][12]
-
Diabetic Control: Diabetic model animals (e.g., OLETF rats or HFD-induced Wistar rats) receiving a standard or high-fat diet.
-
Treatment Group: Diabetic model animals receiving the experimental diet (e.g., 3-5% this compound supplemented in the diet or drinking water).[4][13]
-
Positive Control Group: Diabetic model animals receiving a standard anti-diabetic drug (e.g., Metformin, 300 mg/kg/day).[5]
-
-
Duration: The feeding study is typically conducted over a period of 8 to 60 weeks.[3][11]
-
Monitoring: Body weight and food intake are measured weekly. Blood samples are collected periodically to measure fasting blood glucose, insulin, and HbA1c levels.[11][12]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a key experiment to assess how effectively the body handles a glucose load, providing insight into insulin sensitivity and glucose metabolism.
-
Fasting: Prior to the test, animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (Time 0) is collected from the tail vein to measure fasting glucose levels.
-
Glucose Administration: A concentrated glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Post-Gavage Blood Sampling: Blood samples are collected at specific time points after glucose administration, commonly at 30, 60, 90, and 120 minutes.
-
Glucose Measurement: Blood glucose concentration is measured at each time point using a glucometer.
-
Data Analysis: The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A lower AUC indicates better glucose tolerance.[4]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-diabetic effects of a test compound in a rodent model.
Caption: Workflow for in-vivo validation of anti-diabetic compounds.
Proposed Signaling Pathway
While the mechanism for this compound is still under investigation, studies on its precursor, D-allulose, have elucidated a key pathway in the liver. D-allulose improves hepatic glucose uptake by promoting the translocation of the enzyme glucokinase (GK) from the nucleus, where it is inactive, to the cytoplasm, where it can phosphorylate glucose, trapping it in the cell for metabolism or storage as glycogen.[13]
Caption: D-Allulose enhances hepatic glucose uptake via glucokinase translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Dietary this compound on Body Fat Accumulation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Long-Term Feeding of Dietary this compound on Glucose Tolerance and Fecal Microbiota Profiles in Rats [scirp.org]
- 5. Not only metformin, but also D-allulose, alleviates metabolic disturbance and cognitive decline in prediabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Diabetic Effects of Allulose in Diet-Induced Obese Mice via Regulation of mRNA Expression and Alteration of the Microbiome Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Dietary this compound on Body Fat Accumulation in Rats [jstage.jst.go.jp]
- 10. Effect of simultaneous intake of rare sugars this compound and D-allulose on intra-abdominal fat accumulation in rats [ideas.repec.org]
- 11. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rare sugar D-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Allitol Production Across Diverse Microbial Platforms
For researchers, scientists, and professionals in drug development, the efficient synthesis of rare sugars like allitol is a critical step in exploring their therapeutic and functional food applications. This guide provides a comparative analysis of this compound production using different microbial strains, supported by quantitative data, detailed experimental protocols, and visualizations of the key metabolic pathways.
This compound, a six-carbon sugar alcohol, has garnered significant interest for its potential as a low-calorie sweetener and its role as a precursor for the production of other rare sugars.[1] Microbial fermentation and biotransformation offer promising and sustainable routes for this compound synthesis, circumventing the challenges associated with complex chemical methods. This comparison focuses on the performance of various microbial strains, highlighting key production metrics to inform strain selection and process optimization.
Quantitative Production of this compound
The following table summarizes the key performance indicators for this compound production from different microbial strains, providing a clear comparison of their capabilities.
| Microbial Strain | Substrate | Titer (g/L) | Yield (g/g or %) | Productivity (g/L/h) | Fermentation Time (h) | Reference |
| Klebsiella oxytoca G4A4 | D-Psicose | - | 87% conversion | - | 36 | [2] |
| Engineered Escherichia coli (RDH and FDH) | D-Psicose (D-allulose) | 58.5 | - | 58.5 | 1 | [3] |
| Engineered Escherichia coli (DPE, RDH, FDH) | D-Fructose | 63.44 | - | 21.15 | 3 | [4][5] |
| Engineered Escherichia coli (DPE, RDH, FDH) | D-Fructose | 48.62 | 59% | 2.7 | 18 | [6] |
| Engineered Escherichia coli (DPE, RDH, FDH) | D-Glucose | 12.7 | - | - | - | [5] |
| Engineered Escherichia coli (co-production with GA) | D-Fructose and D-Glucose | 12.0 | - | - | - | [7] |
| Engineered Escherichia coli (co-production with GA from molasses) | Molasses (D-Fructose and D-Glucose) | 42.7 | - | - | - | [7] |
Note: Titer refers to the final concentration of this compound produced. Yield is the amount of product obtained relative to the amount of substrate consumed. Productivity is the rate of this compound formation. Dashes indicate that the data was not available in the cited literature.
Metabolic Pathways for this compound Biosynthesis
Microbial production of this compound primarily follows two distinct metabolic routes: the reduction of D-psicose and the direct conversion from D-fructose through a multi-enzyme cascade.
This compound Production from D-Psicose
This pathway involves the direct reduction of D-psicose to this compound, a reaction catalyzed by the enzyme ribitol dehydrogenase (RDH). For cofactor regeneration (NADH), formate dehydrogenase (FDH) is often co-expressed in engineered strains.[3][6]
This compound Production from D-Fructose
A more direct route utilizes D-fructose as the starting substrate. This multi-enzyme system first converts D-fructose to D-psicose using D-psicose 3-epimerase (DPE) or D-tagatose 3-epimerase (D-TE).[8][9] Subsequently, the D-psicose is reduced to this compound by RDH, with FDH facilitating NADH regeneration.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for this compound production using key microbial strains.
Production of this compound using Klebsiella oxytoca G4A4
This protocol is based on the resting cell reaction method.[2]
-
Strain Cultivation:
-
Medium: Luria-Bertani (LB) medium supplemented with 0.1% ribitol as an inducer.
-
Conditions: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired level (e.g., 40).
-
Cell Harvesting: Centrifuge the culture and wash the cell pellet with a suitable buffer (e.g., Tris-HCl).
-
-
Resting Cell Reaction:
-
Reaction Buffer: Tris-HCl buffer (pH 8.0).
-
Substrate: D-psicose at a concentration of 0.25% to 1%.
-
Cell Density: Resuspend the washed cells in the reaction buffer to a final OD600 of 40.
-
Conditions: Incubate at 37°C with agitation for up to 36 hours.
-
-
Product Analysis:
-
Monitor the conversion of D-psicose to this compound using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.[10]
-
Production of this compound using Engineered Escherichia coli
This protocol describes a whole-cell biotransformation process using an engineered E. coli strain co-expressing DPE, RDH, and FDH.[4][5][6]
-
Strain Cultivation and Induction:
-
Medium: Utilize a suitable fermentation medium, potentially in a fed-batch culture system to achieve high cell density.[4]
-
Induction: Induce the expression of the recombinant enzymes (DPE, RDH, FDH) at the appropriate growth phase, for example, with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvesting: Collect cells by centrifugation and wash them.
-
-
Whole-Cell Biotransformation:
-
Product Quantification and Purification:
Concluding Remarks
The selection of a microbial strain for this compound production depends on several factors, including the desired substrate, production scale, and downstream processing considerations. Engineered Escherichia coli strains have demonstrated high titers and productivities, particularly in whole-cell biotransformation systems.[3][4] Klebsiella oxytoca offers a native pathway for this compound production from D-psicose.[2] Further metabolic engineering efforts and process optimization are likely to enhance the efficiency of these microbial cell factories, making the large-scale production of this compound more economically viable for various industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of this compound from D-psicose by a novel isolated strain of Klebsiella oxytoca G4A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound bioproduction by recombinant Escherichia coli with NADH regeneration system co-expressing ribitol dehydrogenase (RDH) and formate dehydrogenase (FDH) in individual or in fusion [agris.fao.org]
- 4. Efficient this compound Bioproduction from D-Fructose Catalyzed by Recombinant E. coli Whole Cells, and the Condition Optimization, Product Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct production of this compound from D-fructose by a coupling reaction using D-tagatose 3-epimerase, ribitol dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allitol and Xylitol as Low-Calorie Sweeteners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing global demand for sugar alternatives has spurred research into various low-calorie sweeteners. Among these, sugar alcohols, or polyols, have gained significant attention for their potential health benefits. This guide provides a detailed comparison of two such sugar alcohols: the well-established xylitol and the lesser-known allitol. This document aims to provide an objective comparison of their efficacy, supported by available experimental data, to inform research and development in the food and pharmaceutical industries.
Physicochemical Properties
Both this compound and xylitol are sugar alcohols with distinct chemical structures that influence their metabolic fate and physiological effects.
| Property | This compound | Xylitol |
| Chemical Formula | C₆H₁₄O₆ | C₅H₁₂O₅ |
| Molar Mass | 182.17 g/mol | 152.15 g/mol |
| Appearance | White crystalline solid | White crystalline powder[1] |
| Solubility in Water | Highly soluble | Soluble |
Efficacy as a Low-Calorie Sweetener: A Comparative Analysis
The efficacy of a low-calorie sweetener is determined by several key parameters, including its sweetness, caloric value, and its impact on blood glucose and insulin levels.
Sweetness Profile
The sweetness of a substance is typically measured relative to sucrose.
| Sweetener | Relative Sweetness (compared to Sucrose) |
| This compound | Data from human sensory panels is not currently available. Described as having a "sweet taste". |
| Xylitol | Approximately the same as sucrose[2][3] |
Caloric Value
The energy contribution of a sweetener is a critical factor in its application for weight management.
| Sweetener | Caloric Value (kcal/g) |
| This compound | Approximately 2 kcal/g (based on studies in rats). Human data is not currently available. |
| Xylitol | 2.4 kcal/g[1][2] |
| Sucrose (for reference) | 4 kcal/g[1] |
Glycemic and Insulinemic Response
A key advantage of low-calorie sweeteners is their minimal impact on blood sugar and insulin secretion. The glycemic index (GI) and insulinemic index (II) are used to quantify this effect.
| Sweetener | Glycemic Index (GI) | Insulinemic Index (II) |
| This compound | No human data available. | No human data available. |
| Xylitol | 7[1] | 11[4] |
| Glucose (for reference) | 100 | 100 |
Health Effects: A Detailed Comparison
Beyond their primary function as sweeteners, sugar alcohols can have significant impacts on various aspects of health, including dental health and gut microbiota.
Dental Health
The effect of sweeteners on dental caries is a major consideration for their use in food and oral care products.
Xylitol has been extensively studied for its anti-caries properties. It is not fermented by cariogenic bacteria, such as Streptococcus mutans, thereby inhibiting the production of acids that lead to tooth decay[5][6]. Regular consumption of xylitol has been shown to reduce plaque formation and the incidence of dental caries[6][7].
This compound is suggested to have anti-caries effects, but experimental data from human studies to support this claim is currently lacking.
Gut Health and Microbiota
The gut microbiome plays a crucial role in human health, and its composition can be influenced by dietary components.
Xylitol is partially absorbed in the small intestine, with a significant portion reaching the large intestine where it can be fermented by the gut microbiota[8]. Some studies suggest that xylitol may have prebiotic effects, promoting the growth of beneficial bacteria[8].
This compound , based on animal studies, appears to be highly fermentable in the gut. Research in rats has shown that dietary this compound can increase the production of short-chain fatty acids (SCFAs), particularly butyric acid, by modulating the gut microbiota[9]. This modulation is associated with anti-obesity effects observed in these studies[9][10].
Gastrointestinal Tolerance
A common side effect of sugar alcohols is gastrointestinal distress, including laxative effects, when consumed in large quantities.
Xylitol consumption can lead to gas, bloating, and diarrhea, especially at high doses[2].
This compound has been shown to have a laxative effect in mice, with diarrhea being induced at a dose of 4.96 g/kg of body weight[11].
Experimental Protocols
Determination of Relative Sweetness
-
Method: Sensory evaluation by a trained panel using the two-alternative forced-choice (2-AFC) method[12].
-
Procedure:
-
Prepare a reference solution of 5% sucrose.
-
Prepare a series of solutions of the test sweetener at varying concentrations.
-
Present panelists with pairs of samples, one being the sucrose reference and the other a test sweetener solution.
-
Panelists are asked to identify the sweeter sample in each pair.
-
A concentration-response curve is constructed by plotting the percentage of responses where the test sample was chosen as sweeter against the concentration of the test sweetener.
-
The concentration of the test sweetener that is perceived as equally sweet to the 5% sucrose solution (50% response level) is determined from the curve.
-
The relative sweetness is calculated by dividing the concentration of the sucrose reference by the equi-sweet concentration of the test sweetener.
-
Determination of Glycemic Index (GI) in Humans
-
Method: In vivo testing in human subjects according to the FAO/WHO guidelines.
-
Procedure:
-
Recruit healthy volunteers and perform an overnight fast (10-12 hours).
-
In the morning, administer a reference food (50g of glucose) and measure blood glucose levels at baseline and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-ingestion.
-
On a separate day, after an overnight fast, administer a test food containing 50g of the test sweetener.
-
Measure blood glucose levels at the same time intervals as with the reference food.
-
Calculate the incremental area under the curve (iAUC) for both the reference and test foods.
-
The GI of the test food is calculated as: (iAUC of test food / iAUC of reference food) x 100.
-
Assessment of Anti-Caries Efficacy (Clinical Trial)
-
Design: A double-blind, randomized controlled trial[13].
-
Participants: A cohort of subjects at risk for dental caries.
-
Procedure:
-
Randomly assign participants to either a group receiving the test sweetener (e.g., in chewing gum or lozenges) or a placebo group.
-
Participants consume the assigned product daily for a specified period (e.g., 1-3 years).
-
Conduct dental examinations at baseline and at regular follow-up intervals to assess the incidence and progression of dental caries using standardized diagnostic criteria (e.g., DMFS - Decayed, Missing, Filled Surfaces index).
-
Statistical analysis is performed to compare the caries increment between the test and placebo groups.
-
Analysis of Gut Microbiota Modulation in Humans
-
Design: A randomized, controlled, crossover or parallel-group dietary intervention study[3].
-
Procedure:
-
Recruit healthy volunteers and collect baseline fecal samples.
-
Randomly assign participants to consume a controlled diet supplemented with either the test sweetener or a placebo for a defined period.
-
Collect fecal samples at the end of the intervention period.
-
Extract microbial DNA from the fecal samples.
-
Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
Bioinformatic and statistical analyses are used to identify changes in the abundance of different bacterial taxa between the baseline and post-intervention samples, and between the test and placebo groups.
-
Short-chain fatty acid (SCFA) analysis in fecal samples can also be performed using gas chromatography to assess changes in microbial metabolic activity.
-
Signaling Pathways and Experimental Workflows
Conclusion
Xylitol is a well-characterized low-calorie sweetener with established efficacy and health benefits, particularly in the realm of dental health. Its properties are supported by a substantial body of scientific evidence from human clinical trials.
For researchers, scientists, and drug development professionals, xylitol represents a reliable and well-documented option for sugar replacement. This compound, on the other hand, presents an opportunity for novel research to elucidate its physiological effects in humans and to validate the promising findings from animal studies. Further investigation, particularly through well-designed human clinical trials, is imperative to determine the potential of this compound as a viable low-calorie sweetener for the food and pharmaceutical industries.
References
- 1. Optimal sensory evaluation protocol to model concentration–response curve of sweeteners [agris.fao.org]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. A human volunteer study to assess the impact of confectionery sweeteners on the gut microbiota composition | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pieronline.jp [pieronline.jp]
- 8. Sugar alcohols: what is the evidence for caries-preventive and caries-therapeutic effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. duotoothpaste.com [duotoothpaste.com]
- 12. The effect of xylitol chewing gums and candies on caries occurrence in children: a systematic review with special reference to caries level at study baseline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sugar Alcohols, Caries Incidence, and Remineralization of Caries Lesions: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Allitol's Anti-Obesity Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-obesity effects of Allitol with established alternatives, Orlistat and Liraglutide. The information presented is supported by experimental data to aid in the validation of this compound's mechanism of action.
Comparative Analysis of Anti-Obesity Effects
This compound, a rare sugar alcohol, has demonstrated anti-obesity properties in preclinical studies. Its mechanism of action, however, differs significantly from that of approved anti-obesity drugs like Orlistat and Liraglutide. This section compares the efficacy and mechanisms of these three compounds.
Mechanism of Action
This compound: The primary anti-obesity effect of this compound is attributed to its influence on the gut microbiota.[1] this compound is fermented by gut bacteria, leading to a significant increase in the production of short-chain fatty acids (SCFAs), particularly butyric acid.[1] These SCFAs are believed to contribute to the anti-obesity effect. While the precise downstream signaling pathways for this compound are still under investigation, SCFAs are known to activate G-protein coupled receptors (GPCRs) such as GPR41 and GPR43, which can influence host metabolism. This compound's close structural relative, D-allulose (also known as psicose), has been shown to ameliorate adiposity through the AMPK-SIRT1-PGC-1α pathway in high-fat diet-induced obese rats, suggesting a potential area of investigation for this compound's downstream effects.[2]
Orlistat: Orlistat is a potent inhibitor of gastric and pancreatic lipases. By blocking the action of these enzymes, Orlistat prevents the breakdown and subsequent absorption of dietary fats, leading to a reduction in caloric intake.[3]
Liraglutide: Liraglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist. It mimics the action of the endogenous hormone GLP-1, which is involved in regulating appetite and glucose homeostasis. Liraglutide acts on the brain to increase feelings of satiety and reduce food intake.[4]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies on the anti-obesity effects of this compound, Orlistat, and Liraglutide.
Table 1: Preclinical Efficacy of this compound in a High-Fat Diet-Induced Obesity Rat Model
| Parameter | Control Group | This compound Group | Percentage Change |
| Total Body Fat Mass (g) | 70.1 ± 5.1 | 63.8 ± 5.0 | ↓ 9.0% |
| Carcass Fat (g) | 41.8 ± 3.1 | 37.3 ± 3.2 | ↓ 10.8% |
| Cecal Butyric Acid (µmol/g) | Data not specified | Significantly increased | N/A |
| (Data sourced from a study on Wistar rats fed a high-fat diet for 11 weeks.[1][5]) |
Table 2: Clinical Efficacy of Orlistat in Overweight and Obese Adults
| Parameter | Placebo Group | Orlistat (120 mg TID) Group | Mean Difference |
| Weight Loss (kg) after 4 years | 3.0 | 5.8 | -2.8 |
| BMI Change ( kg/m ²) after 1 year | Variable | -0.72 (compared to placebo) | -0.72 |
| ≥5% Weight Loss Achieved | 27.1% | 63.2% | +36.1% |
| ≥10% Weight Loss Achieved | 10.6% | 33.1% | +22.5% |
| (Data compiled from meta-analyses and long-term clinical trials.[3][6]) |
Table 3: Clinical Efficacy of Liraglutide in Overweight and Obese Adults
| Parameter | Placebo Group | Liraglutide (3.0 mg QD) Group | Mean Difference |
| Weight Loss (%) after 56 weeks | 2.6% | 8.0% | -5.4% |
| BMI Change ( kg/m ²) | Variable | -2.07 (compared to baseline) | N/A |
| ≥5% Weight Loss Achieved | 27.1% | 63.2% | +36.1% |
| ≥10% Weight Loss Achieved | 10.6% | 33.1% | +22.5% |
| (Data from the SCALE Obesity and Prediabetes trial and other meta-analyses.[4][7][8]) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Animal Study: this compound's Effect on Body Fat and SCFAs in Rats
-
Animal Model: Male Wistar rats (3 weeks old) are used.
-
Diet: The rats are fed a high-fat diet to induce obesity.
-
Treatment Administration: this compound is administered as a dietary supplement. In a representative study, rats were acclimated to a 1-5% this compound-supplemented diet over 20 days, followed by an 11-week feeding period.[1]
-
Oral Gavage (General Protocol): For studies requiring precise dosing, oral gavage is employed. Animals are gently restrained, and a gavage needle is carefully inserted into the esophagus to deliver the test substance directly into the stomach.[9][10][11][12]
-
Measurement of Body Fat: At the end of the study, rats are euthanized, and various adipose tissue depots (e.g., perirenal, mesenteric) are dissected and weighed. Total body fat mass can be determined using methods like dual-energy X-ray absorptiometry (DXA) or by chemical analysis of the carcass.[1]
-
Measurement of Cecal SCFAs: Cecal contents are collected, and SCFAs are extracted. Quantification is typically performed using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[13][14][15][16][17]
In Vitro Assay: Orlistat's Lipase Inhibition
-
Principle: This assay measures the ability of Orlistat to inhibit the activity of pancreatic lipase.
-
Enzyme: Porcine pancreatic lipase is commonly used.
-
Substrate: A chromogenic substrate, such as p-nitrophenyl palmitate (pNPP), is used. Lipase-mediated hydrolysis of pNPP releases p-nitrophenol, which can be quantified spectrophotometrically.
-
Procedure:
-
A reaction mixture containing the lipase enzyme, buffer, and Orlistat at various concentrations is prepared.
-
The reaction is initiated by adding the pNPP substrate.
-
The mixture is incubated at 37°C.
-
The absorbance at 410 nm is measured over time to determine the rate of p-nitrophenol production.
-
The percentage of lipase inhibition is calculated by comparing the reaction rate in the presence of Orlistat to the control (no inhibitor).[18][19][20][21][22]
-
Cell-Based Assay: Liraglutide's GLP-1 Receptor Activation
-
Principle: This assay determines the potency of Liraglutide in activating the GLP-1 receptor.
-
Cell Line: A cell line engineered to express the human GLP-1 receptor is used (e.g., HEK293 or CHO cells).
-
Reporter System: The activation of the GLP-1 receptor, a Gs-coupled receptor, leads to an increase in intracellular cyclic AMP (cAMP). A reporter gene assay (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element (CRE) is commonly used to measure receptor activation.
-
Procedure:
-
The engineered cells are plated in a multi-well format.
-
Cells are treated with varying concentrations of Liraglutide.
-
After an incubation period, the cells are lysed, and the reporter enzyme activity is measured.
-
The dose-response curve is plotted to determine the EC50 (the concentration of Liraglutide that elicits a half-maximal response).[23][24][25][26][27]
-
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships described in this guide.
Caption: Proposed mechanism of action for this compound's anti-obesity effects.
References
- 1. Effects of Dietary this compound and D-Allulose on Body Fat Accumulation and Cecal Short-Chain Fatty Acid Production in Rats Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liraglutide for weight management: a critical review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Meta-analysis of the Effect of Orlistat on The Body Mass Index in Obese Subjects [ouci.dntb.gov.ua]
- 7. emjreviews.com [emjreviews.com]
- 8. Phase 3a data from largest trial with liraglutide demonstrated significantly greater weight loss versus placebo | Drug Discovery News [drugdiscoverynews.com]
- 9. Repetitive Orogastric Gavage Affects the Phenotype of Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 15. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]
- 18. [PDF] Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay | Semantic Scholar [semanticscholar.org]
- 19. scispace.com [scispace.com]
- 20. Direct Measurement of Lipase Inhibition by Orlistat Using a Dissolution Linked In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pancreatic Lipase Inhibition Assay | Nawah Scientific [nawah-scientific.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
- 24. The GLP-1 receptor agonists exenatide and liraglutide activate Glucose transport by an AMPK-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inventing Liraglutide, a Glucagon-Like Peptide-1 Analogue, for the Treatment of Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of Allitol in Diverse Food Matrices: A Comparative Guide
For researchers and professionals in the food science and pharmaceutical development sectors, understanding the stability of novel ingredients is paramount to ensuring product quality, efficacy, and shelf-life. Allitol, a rare sugar alcohol, presents potential as a low-calorie sweetener. However, a comprehensive understanding of its stability within various food systems is crucial for its successful application. This guide provides a comparative overview of the known properties of this compound against common polyol alternatives and furnishes detailed experimental protocols for assessing its stability in different food matrices.
Comparative Analysis of Physicochemical Properties
The inherent stability of a sugar alcohol in a food matrix is influenced by its chemical and physical properties. While specific stability data for this compound in food applications is limited in publicly available literature, we can extrapolate potential performance based on its known characteristics and compare them to well-established polyols such as sorbitol, xylitol, and erythritol.
| Property | This compound | Sorbitol | Xylitol | Erythritol |
| Molar Mass ( g/mol ) | 182.17[1] | 182.17 | 152.15 | 122.12 |
| Melting Point (°C) | 148-150[2] | 95 | 92-96 | 121 |
| Sweetness (vs. Sucrose) | ~70% | 60% | 100% | 60-70% |
| Hygroscopicity | Data not available | High[3] | High[4] | Very Low[3] |
| Maillard Reaction | Non-reducing, low potential | Non-reducing, low potential[5] | Non-reducing, low potential[4] | Non-reducing, low potential[6] |
| Thermal Stability | Generally stable, but data in food processing is limited.[7][8][9] | Good thermal stability.[10] | Decomposes at higher temperatures.[4] | High thermal stability.[11][12] |
| pH Stability | Stable over a wide pH range in enzymatic production.[13][14] | Stable in cold, dilute acids and alkalis.[5] | Stable in alkaline solutions.[4] | High stability in acidic and alkaline environments.[11] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound in comparison to other polyols, the following detailed experimental protocols are proposed for three distinct food matrices: a high-acid beverage, a baked good, and a dairy product.
High-Acid Beverage Model (e.g., Carbonated Soft Drink)
Objective: To evaluate the degradation of this compound and other polyols in a low pH, aqueous environment under various storage conditions.
Methodology:
-
Preparation of Beverage Base: A base solution will be prepared containing citric acid (to achieve a pH of 3.0), sodium benzoate (as a preservative), and flavorings, dissolved in deionized water.
-
Addition of Polyols: The beverage base will be divided into four batches. To each batch, a specific polyol (this compound, Sorbitol, Xylitol, or Erythritol) will be added at a concentration of 5% (w/v). A control batch with sucrose will also be prepared.
-
Packaging and Storage: The solutions will be carbonated, bottled in clear PET bottles, and stored under three different conditions:
-
Refrigerated (4°C)
-
Ambient (25°C)
-
Accelerated (40°C)
-
-
Sampling: Samples will be drawn at time zero and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for analysis.
-
Analysis:
-
Quantification of Polyols: The concentration of the parent polyol in each sample will be determined using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
-
Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) will be employed to identify and tentatively quantify any degradation products.
-
pH Measurement: The pH of each sample will be monitored at each time point.
-
Sensory Analysis: A trained panel will evaluate any changes in taste and off-flavor development.
-
Baked Good Model (e.g., Cookies)
Objective: To assess the thermal stability of this compound and its impact on product quality during baking and storage.
Methodology:
-
Dough Preparation: A standard cookie recipe will be used, with the sucrose content replaced by an equivalent sweetness level of this compound, Sorbitol, Xylitol, or Erythritol. A sucrose-containing control will also be prepared.
-
Baking: Cookies will be baked at a standard temperature and time (e.g., 175°C for 12 minutes).
-
Storage: The baked cookies will be packaged in airtight containers and stored at ambient temperature (25°C).
-
Sampling: Samples will be taken immediately after baking and cooling, and then at weekly intervals for up to 8 weeks.
-
Analysis:
-
Polyol Content: The concentration of the respective polyol will be measured post-baking and during storage. This will require extraction of the polyol from the cookie matrix followed by HPLC-RID analysis.
-
Maillard Browning: The color of the cookies will be measured using a colorimeter (Lab* values).
-
Texture Analysis: A texture analyzer will be used to measure the hardness and fracturability of the cookies over time.
-
Water Activity: The water activity of the cookies will be measured to assess the hygroscopicity of the polyols and its effect on moisture retention.
-
Dairy Product Model (e.g., Yogurt)
Objective: To investigate the stability of this compound and its potential interactions with milk proteins during processing and refrigerated storage.
Methodology:
-
Yogurt Preparation: Plain yogurt will be prepared using a standard protocol. After fermentation, the yogurt will be divided into batches, and each will be sweetened with this compound, Sorbitol, Xylitol, or Erythritol to a target sweetness. A sucrose-sweetened yogurt will serve as a control.
-
Pasteurization and Storage: The sweetened yogurts will be pasteurized (if required by the process) and stored at 4°C.
-
Sampling: Samples will be collected at the beginning of the shelf-life and at weekly intervals for 4 weeks.
-
Analysis:
-
Polyol Quantification: The concentration of the polyols will be determined by HPLC-RID after appropriate sample preparation to remove protein and fat.
-
Protein Stability: Changes in protein structure and potential aggregation due to interaction with the polyols will be monitored using techniques like electrophoresis (SDS-PAGE).[15]
-
Syneresis: The degree of whey separation will be quantified to assess the impact of the polyols on the yogurt gel structure.
-
Viscosity and Texture: The viscosity and texture profile of the yogurt samples will be measured.
-
Microbiological Analysis: Standard plate counts will be performed to ensure the microbiological stability of the products.
-
Visualizing Experimental Workflows and Influencing Factors
To further clarify the experimental design and the interplay of factors affecting polyol stability, the following diagrams are provided.
Caption: Workflow for assessing polyol stability in a high-acid beverage model.
References
- 1. This compound | C6H14O6 | CID 120700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijaar.org [ijaar.org]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Polyol-mediated Maillard reaction modulation strategy for food chemical hazards inhibition and sensory quality maintenance of Cantonese bakery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositori.udl.cat [repositori.udl.cat]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Erythritol as sweetener—wherefrom and whereto? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xray.greyb.com [xray.greyb.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Plant based polyphenol associations with protein: A prospective review :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Guide to the Accurate Measurement of Allitol: Validation of HPLC-RID
For researchers, scientists, and drug development professionals, the precise quantification of polyols such as Allitol is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) against other analytical techniques for the accurate measurement of this compound. The information herein is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical approach.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a trade-off between sensitivity, simplicity, and cost. While HPLC-RID is a robust and widely accessible technique, alternative methods offer advantages in specific applications.
| Method | Principle | Advantages | Disadvantages |
| HPLC-RID | Separates compounds based on their interaction with a stationary phase, with detection based on changes in the refractive index of the eluent. | Simple, robust, and does not require chromophores.[1] | Lacks sensitivity and selectivity, not compatible with gradient elution.[1] |
| HPLC-ELSD | An evaporative light scattering detector measures the light scattered by analyte particles after nebulization and solvent evaporation. | More sensitive than RID and compatible with gradient elution.[1][2] | Can have a non-linear response.[1] |
| HPLC-UVD | A UV-Visible detector measures the absorbance of light by the analyte. | High sensitivity and reproducibility.[1] | Requires the analyte to have a chromophore or undergo derivatization.[1] |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | High resolution and sensitivity. | Requires derivatization for non-volatile compounds like this compound, which can be time-consuming.[1] |
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC-RID in the analysis of sugar alcohols, providing a benchmark for this compound measurement. Data for alternative methods are included for comparison.
| Parameter | HPLC-RID | HPLC-ELSD | HPLC-UVD |
| Linearity (R²) Range | >0.997 - >0.9998[3][4] | >0.995[1] | >0.999[1] |
| Limit of Detection (LOD) | 0.01 - 40 mg/L[1][3] | 2.85 mg/L[1] | 0.01 mg/L[1] |
| Limit of Quantification (LOQ) | 0.03 - 110 mg/L[1][3] | 8.63 mg/L[1] | 0.04 mg/L[1] |
| Accuracy (Recovery %) | 96.78 - 108.88%[4] | Typically within acceptable ranges[1] | Typically within acceptable ranges[1] |
| Precision (RSD %) | <5%[3] | Generally higher than UVD[1] | Low relative expanded uncertainty (1.12–3.98%)[1] |
Experimental Protocols
HPLC-RID Method for this compound Quantification
This protocol is a generalized procedure based on established methods for sugar alcohol analysis.[3][5]
1. Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in ultrapure water. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 to 10 mg/mL).
-
Sample Preparation: For solid samples, accurately weigh and dissolve in ultrapure water. For liquid samples, dilute as necessary. All samples should be filtered through a 0.45 µm syringe filter before injection.[1]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID).
-
Column: A column suitable for sugar alcohol separation, such as an amino column or a specialized ion-exclusion column (e.g., Shodex SUGAR SP0810).[3][4]
-
Mobile Phase: Isocratic elution with ultrapure water or a mixture of acetonitrile and water (e.g., 75:25 v/v).[4][6]
-
Column Temperature: Maintained at a constant temperature, often elevated (e.g., 80°C) to improve peak shape and reduce viscosity.[3][7]
-
Detector Temperature: Set to a stable temperature, typically close to the column temperature to minimize baseline drift.[1]
3. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate to construct a calibration curve by plotting peak area against concentration. The coefficient of determination (R²) should be ≥ 0.995.[1]
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days, respectively. The relative standard deviation (RSD) should be within acceptable limits (e.g., <5%).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for HPLC-RID validation and the logical relationship of the validation parameters.
References
- 1. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. ajol.info [ajol.info]
- 7. scielo.br [scielo.br]
A Comparative Analysis of the Physiological Effects of D-Allitol and L-Allitol
A comprehensive review of the current scientific literature reveals a significant disparity in the understanding of the physiological effects of D-Allitol and its stereoisomer, L-Allitol. While D-Allitol has been the subject of various studies investigating its metabolic fate and health implications, research on L-Allitol remains scarce, precluding a direct comparative analysis based on experimental data.
This guide synthesizes the available information on D-Allitol, providing researchers, scientists, and drug development professionals with a detailed overview of its known physiological effects, supported by experimental data and methodologies. The absence of corresponding data for L-Allitol is a notable gap in the current body of research.
Physiological Effects of D-Allitol
D-Allitol, a rare sugar alcohol, has demonstrated several physiological effects, primarily related to gastrointestinal function and metabolism. The most commonly reported effects include its laxative properties and its potential role in managing body weight.
Laxative Effects: Ingestion of D-Allitol can lead to a laxative effect, a characteristic attributed to many sugar alcohols. This effect is dose-dependent. A study in mice demonstrated that diarrhea was induced at a D-Allitol dose of 4.96 g/kg body weight.[1] Another study in healthy adults established that the acute use level of allitol for diarrhea was 0.2 g/kg body weight for both men and women.[2]
Anti-Obesity Effects: Research suggests that D-Allitol may have anti-obesity properties by suppressing lipid accumulation.[3][4] Studies in rats have shown that dietary D-Allitol can reduce body fat accumulation.[5] For instance, one study found that dietary this compound tended to decrease perirenal, mesenteric, and total intra-abdominal adipose tissue weights and significantly decreased carcass and total body fat mass in rats fed a high-fat diet.[6] The proposed mechanism for this anti-obesity effect may be linked to the production of short-chain fatty acids, particularly butyric acid, by the gut microbiota.[6]
Quantitative Data on the Physiological Effects of D-Allitol
| Parameter | Species | Dosage | Observation | Reference |
| Laxative Effect | ||||
| Diarrhea Induction | Mice | 4.96 g/kg body weight | Diarrhea was induced. | [1] |
| Acute Use Level for Diarrhea | Humans | 0.2 g/kg body weight | Established as the acute use level to avoid diarrhea. | [2] |
| Anti-Obesity Effects | ||||
| Adipose Tissue Weight | Rats (on high-fat diet) | 5% of diet | Tended to decrease perirenal, mesenteric, and total intra-abdominal adipose tissue weights. | [6] |
| Carcass and Total Body Fat Mass | Rats (on high-fat diet) | 5% of diet | Significantly decreased. | [6] |
| Cecal Short-Chain Fatty Acids | Rats (on high-fat diet) | 5% of diet | Significantly increased cecal short-chain fatty acid levels, particularly butyric acid. | [6] |
Experimental Protocols
Study on Laxative Effect in Mice (Oosaka, 2009) [1]
-
Subjects: Male ddY mice.
-
Procedure: Mice were orally administered D-Allitol at various doses. The occurrence of diarrhea was observed and the dose at which 50% of the animals exhibited diarrhea (DD50) was determined.
-
Data Collection: Observation of fecal consistency.
Study on Acute Use Level for Diarrhea in Humans [2]
-
Subjects: Healthy adult men and women.
-
Procedure: Subjects ingested increasing single doses of this compound on different days. The dose that induced transient diarrhea was recorded.
-
Data Collection: Self-reported gastrointestinal symptoms, including the presence and severity of diarrhea.
Study on Anti-Obesity Effects in Rats (Higaki et al.) [6]
-
Subjects: Male Wistar rats.
-
Diet: Rats were fed a high-fat diet supplemented with 5% this compound for 11 weeks. A control group received the high-fat diet without this compound.
-
Procedure: Body weight, food intake, and various physiological parameters were measured. At the end of the study, adipose tissue weights and cecal contents were collected for analysis.
-
Data Collection: Body weight, adipose tissue weight (perirenal, mesenteric, and total intra-abdominal), carcass and total body fat mass, and cecal short-chain fatty acid concentrations.
Metabolic Pathway of D-Allitol
D-Allitol is metabolically linked to the rare sugar D-psicose (also known as D-allulose). It can be produced from D-psicose through the action of enzymes like ribitol dehydrogenase.[7] Conversely, D-Allitol can be converted back to D-psicose.[8][9] This metabolic relationship is a key aspect of its biological activity.
Metabolic conversion between D-Psicose and D-Allitol.
Physiological Effects of L-Allitol
There is a significant lack of available scientific literature on the physiological effects of L-Allitol in humans or animals. While some in vitro studies have shown that L-Allitol can be oxidized by certain enzymes, such as galactitol-2-dehydrogenase, to produce L-psicose, there is no data on its absorption, metabolism, or any potential health effects following ingestion.[10]
Conclusion
The current body of scientific research provides valuable insights into the physiological effects of D-Allitol, highlighting its potential as a laxative and an anti-obesity agent. The mechanisms underlying these effects, particularly the role of gut microbiota in mediating the anti-obesity properties, are areas of active investigation. In stark contrast, the physiological effects of L-Allitol remain uninvestigated. This knowledge gap underscores the need for future research to explore the biological activities of L-Allitol to enable a comprehensive understanding and comparison with its D-isomer. Such studies would be crucial for determining the potential applications and safety of L-Allitol in the food and pharmaceutical industries.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Safety evaluation and maximum use level for transient ingestion in humans of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: production, properties and applications | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization [frontiersin.org]
- 9. D-Allulose (D-Psicose) Biotransformation From this compound by a Newly Found NAD(P)-Dependent Alcohol Dehydrogenase From Gluconobacter frateurii NBRC 3264 and the Enzyme Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing enzyme promiscuity of alditol-2-dehydrogenases for oxidation of alditols to enantiopure ketoses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Allitol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Allitol. Adherence to these procedures is essential for maintaining a safe laboratory environment. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is a mandatory best practice.[1][2]
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling, storage, and experimental planning.
| Property | Value | Source |
| CAS Number | 488-44-8 | [1][2][3] |
| Molecular Formula | C6H14O6 | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| Appearance | White, crystalline solid/powder | [4][5] |
| Melting Point | 93 - 97 °C (199 - 207 °F) | [5] |
| Solubility | Highly soluble in water | [4] |
| Storage Temperature | 2 - 8°C | [4] |
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure during the handling of any chemical, including this compound. Although not classified as hazardous, direct contact should always be minimized.
Recommended PPE for Handling this compound:
-
Eye Protection: Chemical safety goggles or glasses are mandatory to protect against dust particles.[5]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required.[5] However, if there is a potential for generating significant amounts of dust, a filtering half mask or a half mask with particle filters should be used.[6][7]
Caption: PPE selection workflow for handling this compound.
Operational Plans: Handling and Storage
Proper operational procedures are critical to ensure safety and maintain the integrity of the chemical.
Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Ventilation: Work in a well-ventilated area. A chemical fume hood may be used to minimize dust dispersion.[1]
-
Weighing: When weighing the solid material, perform the task in a designated area, away from drafts, to prevent the powder from becoming airborne.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly.[1] Clean all equipment and the work area.
Caption: Standard workflow for handling this compound in a laboratory setting.
Storage Protocol
-
Container: Keep the container tightly closed.[5]
-
Environment: Store in a dry, cool, and well-ventilated place, away from moisture.[5][8]
-
Stock Solutions: If preparing stock solutions, it is recommended to store them at -20°C for use within one month or at -80°C for use within six months.[8] To avoid repeated freeze-thaw cycles, store solutions in aliquots.[8]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Disposal of Unused this compound and Contaminated Materials
-
Waste Collection: Collect unused this compound powder and any materials lightly contaminated with it (e.g., weighing paper, gloves) in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Solution Disposal: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, depending on institutional and local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.
-
Final Disposal: The collected solid waste should be disposed of through your institution's chemical waste management program.
Caption: Decision workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
